GDP-L-fucose
Description
Properties
CAS No. |
15839-70-0 |
|---|---|
Molecular Formula |
C16H25N5O15P2 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1 |
InChI Key |
LQEBEXMHBLQMDB-QIXZNPMTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of GDP-L-Fucose in Glycosylation: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Among the various monosaccharides incorporated into these complex structures, L-fucose holds a unique position. Fucosylation, the addition of fucose, plays a pivotal role in modulating cell-cell recognition, signal transduction, inflammation, and host-pathogen interactions.[1][2] Aberrant fucosylation is a well-established hallmark of numerous pathological conditions, including cancer and congenital disorders of glycosylation (CDG).[3][4][5]
All fucosylation reactions are catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which utilize a single donor substrate: Guanosine Diphosphate-L-fucose (GDP-L-fucose).[6] The availability and regulation of this nucleotide sugar are therefore critical control points for cellular fucosylation. This technical guide provides an in-depth exploration of the role of this compound in glycosylation, covering its biosynthesis, transport into the Golgi apparatus, and enzymatic transfer to glycoconjugates. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental pathway.
Biosynthesis of this compound: De Novo and Salvage Pathways
In mammalian cells, the cytosolic pool of this compound is maintained by two distinct biosynthetic routes: the de novo pathway and the salvage pathway.[7][8] While these pathways were once considered to operate independently, recent evidence suggests a mutual interplay and regulation between them.[7][9]
The De Novo Pathway
The de novo pathway is the primary source of this compound in most cells, estimated to contribute approximately 90% of the total pool under normal conditions.[6][9][10] This pathway synthesizes this compound from GDP-D-mannose in a two-enzyme, three-step process.
-
Conversion of GDP-D-mannose: The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD). GMD converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxymannose.[9][11]
-
Epimerization and Reduction: The second enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (encoded by the TSTA3 gene, also known as FX protein), carries out the final two steps.[9][11] It first epimerizes the intermediate at positions C3 and C5 and then reduces the keto group at C4 to a hydroxyl group, yielding the final product, this compound.[10]
The de novo pathway is subject to feedback inhibition by its end product, this compound, which acts as an allosteric inhibitor of GMD.[12] This regulatory mechanism helps maintain homeostatic levels of the nucleotide sugar.
The Salvage Pathway
The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose.[9] This fucose can be obtained from extracellular sources (e.g., diet) or from the lysosomal degradation and recycling of endogenous fucosylated glycoconjugates.[7][13]
-
Phosphorylation: Free L-fucose (in its β-anomer form) is first phosphorylated by fucokinase (FCSK) to generate β-L-fucose-1-phosphate.[7][9]
-
Guanylylation: this compound pyrophosphorylase (FPGT) then catalyzes the reaction between β-L-fucose-1-phosphate and GTP to produce this compound and pyrophosphate.[7][9]
While the salvage pathway is a minor contributor to the total this compound pool in many cell types, it can become the primary source when exogenous fucose is abundant.[12] Supplementing cell culture media with L-fucose can rescue fucosylation defects in cells with a deficient de novo pathway.[9]
Quantitative Aspects of this compound Synthesis
Studies using knockout cell lines have provided valuable quantitative data on the contributions of each pathway and the resulting cellular concentrations of this compound.
| Cell Line | Genotype | Fucose Supplementation | Intracellular this compound (µM) | Reference |
| HEK293T | Wild-Type | None | ~3 | [9] |
| HEK293T | Wild-Type | 5 mM, 24h | ~500 | [9] |
| HEK293T | TSTA3 KO | None | 0 | [9] |
| HEK293T | GMDS KO | None | ~3 | [9] |
| HEK293T | GMDS KO | 5 mM, 24h | ~500 | [9] |
| HEK293T | SLC35C1 KO | None | ~4.7 | [14] |
| HEK293T | SLC35C1 KO | 5 mM, 24h | ~1300 | [14] |
Table 1: Intracellular concentrations of this compound in various HEK293T cell lines under different conditions.
Transport of this compound into the Golgi and ER
Fucosylation of proteins and lipids occurs primarily within the lumen of the Golgi apparatus and, for O-fucosylation, the endoplasmic reticulum (ER).[1][15] Since this compound is synthesized in the cytosol, it must be actively transported across the Golgi or ER membrane.
This transport is mediated by a specific GDP-fucose transporter (GFT), a protein encoded by the SLC35C1 gene.[8][11] GFT is an antiporter that facilitates the translocation of cytosolic this compound into the Golgi lumen in exchange for GMP. Defects in this transporter lead to a severe lack of fucosylated glycans, causing Leukocyte Adhesion Deficiency Type II (LAD-II), a rare type of Congenital Disorder of Glycosylation (CDG-IIc).[16]
While GFT is the primary transporter, studies in SLC35C1 knockout cells have revealed the existence of an alternative, GFT-independent transport mechanism. This secondary system appears to preferentially utilize this compound derived from the salvage pathway.[14] The molecular identity of this alternative transporter remains unknown.[15]
Utilization: Fucosyltransferases and Glycan Modification
Once inside the Golgi or ER lumen, this compound serves as the universal donor substrate for all fucosyltransferases (FUTs).[6] These enzymes catalyze the transfer of the L-fucose moiety to specific hydroxyl groups on acceptor glycans, which can be part of N-glycans, O-glycans, or glycolipids.[5] In mammals, there are 13 known FUTs, each exhibiting distinct acceptor specificities and forming different glycosidic linkages (e.g., α1,2, α1,3/4, α1,6).[15][17]
The fucosylation reaction proceeds via an SN2-like mechanism, where the hydroxyl group of the acceptor molecule attacks the anomeric carbon of the fucose in this compound, leading to the formation of a new glycosidic bond and the release of GDP.[18][19]
A key example is core fucosylation, the attachment of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan. This reaction is catalyzed exclusively by α1,6-fucosyltransferase (FUT8).[18][20] Core fucosylation is critical for modulating the activity of many cell surface receptors, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor.[1]
| Enzyme | Linkage Formed | Typical Acceptor | Key Function | Km (Acceptor) | Km (GDP-Fucose) | Reference |
| FUT8 | α1,6 | N-glycan core GlcNAc | Core fucosylation, receptor signaling | N/A | N/A | [20] |
| FUT V | α1,3 | Type 2 chains (e.g., LacNAc) | Synthesis of Lewis X antigen | 0.21 mM (LacNAc) | 0.03 mM | [21] |
| POFUT1 | O-linked | Ser/Thr on EGF domains | Notch signaling | N/A | N/A | [15][22] |
Table 2: Characteristics of selected human fucosyltransferases. Kinetic data can vary significantly based on the specific acceptor substrate used.
Biological and Pathophysiological Significance of Fucosylation
The fucosylation of glycoconjugates, governed by the availability of this compound and the expression of FUTs, is integral to a multitude of physiological and pathological processes.
-
Cell Adhesion and Trafficking: Fucosylated structures like Sialyl Lewis X are essential ligands for selectins, mediating the adhesion and rolling of leukocytes on endothelial surfaces during inflammation.[2]
-
Signaling: Core fucosylation of receptors like EGFR and TGF-βR is crucial for their proper function and downstream signaling. Absence of core fucose can dramatically alter signaling outcomes.[1][20]
-
Immunity: The fucosylation status of the Fc region of Immunoglobulin G (IgG) antibodies is a critical determinant of their effector function. Afucosylated antibodies exhibit enhanced binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[20] This principle is exploited in the development of therapeutic monoclonal antibodies with enhanced anti-tumor activity.
-
Cancer: Aberrant fucosylation is a hallmark of many cancers.[4][23] Changes in fucosylated antigens on the cell surface are associated with tumor progression, metastasis, and chemoresistance.[1][4] Fucosylated glycoproteins, such as alpha-fetoprotein (AFP-L3) and haptoglobin, are used as clinical biomarkers for hepatocellular carcinoma and other cancers.[4]
-
Congenital Disorders of Glycosylation (CDG): Genetic defects in the enzymes of the this compound biosynthesis pathway (e.g., GMD, TSTA3, FCSK), the GDP-fucose transporter (SLC35C1), or fucosyltransferases (e.g., FUT8) lead to various forms of CDG, characterized by severe multisystemic symptoms.[3][24]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol describes the extraction and analysis of nucleotide sugars from cultured cells.
Workflow Diagram
Methodology
-
Cell Culture: Plate cells (e.g., HEK293T, HepG2) and grow to 80-90% confluency.
-
Quenching and Extraction: a. Aspirate culture medium and immediately wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer to quench all metabolic activity.[25] c. Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[25] e. Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.
-
Sample Preparation: a. Dry the metabolite extract completely using a vacuum concentrator or lyophilizer. b. Store the dried pellet at -80°C or proceed to the next step. c. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile (B52724) in water with 10 mM ammonium (B1175870) acetate).[25]
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto an LC-MS/MS system. b. Chromatography: Use a suitable column for nucleotide sugar separation, such as a HILIC or porous graphitic carbon column. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[25][26]
- Parent Ion (Q1): m/z 588 for unlabeled this compound.
- Fragment Ion (Q3): Monitor characteristic fragments, such as the GDP fragment at m/z 442.[25]
-
Quantification: a. Prepare a standard curve using known concentrations of a this compound standard. b. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Normalize the result to the initial cell number or total protein content.
Protocol 2: In Vitro Fucosyltransferase (FUT) Activity Assay
This protocol measures the activity of a specific FUT enzyme using a fluorescently-labeled acceptor substrate and HPLC analysis.[27]
Methodology
-
Enzyme Source Preparation: a. Prepare a cell lysate from cells overexpressing the FUT of interest. Solubilize cells in a buffer containing a non-ionic detergent (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100).[27] b. Clarify the lysate by centrifugation (e.g., 600 x g for 5 min at 4°C) and use the supernatant as the enzyme source.[27] Alternatively, use a purified recombinant FUT enzyme.
-
Reaction Mixture: a. In a microcentrifuge tube, prepare the following reaction mixture (example for a 20 µL reaction):
- 5 µL of 4x Reaction Buffer (e.g., 200 mM Sodium Cacodylate pH 6.8, 40 mM MnCl₂, 40 mM ATP)
- 2 µL of this compound (final concentration ~75 µM)[27]
- 2 µL of pyridylaminated (PA)-sugar acceptor (e.g., Sialyl-LNnT-PA for α1,3-FUT assay, final concentration ~0.5 mM)[27]
- 11 µL of enzyme solution (lysate or purified enzyme).
-
Enzymatic Reaction: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours). b. Stop the reaction by boiling for 3 minutes or by adding ice-cold ethanol. c. Centrifuge at 20,000 x g for 5 min to pellet precipitated protein.[27]
-
HPLC Analysis: a. Inject 10 µL of the supernatant onto a reverse-phase HPLC system (e.g., using a C18 column like TSK-gel ODS-80TS).[27] b. Elute the products using an appropriate buffer system (e.g., 20 mM ammonium acetate, pH 4.0).[27] c. Detect the PA-labeled glycans using a fluorescence detector.
-
Data Analysis: a. The fucosylated product will have a different retention time than the acceptor substrate. b. Calculate enzyme activity by quantifying the peak area of the product and comparing it to a standard curve or by calculating the percentage of substrate conversion over time.
References
- 1. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 8. Reactome | GDP-fucose biosynthesis [reactome.org]
- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Basis for Substrate Specificity and Catalysis of α1,6-Fucosyltransferase - Glycopedia [glycopedia.eu]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to GDP-L-fucose Biosynthesis in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fucosylation is a critical post-translational modification of glycoconjugates that plays a pivotal role in a vast array of biological processes, including cell adhesion, signaling, immune responses, and development. The universal fucose donor for all fucosylation reactions in mammals is Guanosine 5'-diphosphate-β-L-fucose (GDP-L-fucose). The intracellular availability of this nucleotide sugar is a key determinant of cellular fucosylation capacity and is therefore tightly regulated. Mammalian cells synthesize this compound through two distinct pathways: a primary de novo pathway originating from GDP-D-mannose and a secondary salvage pathway that utilizes free L-fucose. Aberrations in this metabolic network are implicated in various pathologies, including cancer and inflammatory diseases, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides a detailed overview of the core biosynthetic pathways, summarizes key quantitative data, and presents relevant experimental methodologies for studying this vital metabolic process.
The De Novo Biosynthesis Pathway
The de novo pathway is the principal source of this compound in mammalian cells, estimated to account for approximately 90% of the total cellular pool under normal conditions.[1][2] This pathway converts GDP-D-mannose into this compound through a series of enzymatic reactions that occur in the cytosol.
The process involves two key enzymes:
-
GDP-D-mannose-4,6-dehydratase (GMD): This enzyme initiates the pathway by catalyzing the irreversible conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxymannose.[3][4][5] This is often considered the rate-limiting step and is subject to feedback inhibition by the final product, this compound.[4][6]
-
GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3): This bifunctional enzyme carries out the final two steps of the synthesis. It first catalyzes the epimerization of GDP-4-keto-6-deoxymannose at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the C-4' keto group to a hydroxyl group, yielding the final product, this compound.[3][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Dissection of the Reaction of Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GDP-L-Fucose Synthesis: De Novo and Salvage Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine diphosphate (B83284) (GDP)-L-fucose is an essential nucleotide sugar that serves as the universal donor for all fucosylation reactions. The addition of fucose to glycans, a process known as fucosylation, plays a critical role in a myriad of physiological and pathological processes, including cell adhesion, signaling, inflammation, and cancer metastasis. The intracellular pool of GDP-L-fucose is maintained by two distinct biosynthetic routes: the de novo pathway and the salvage pathway. Understanding the intricacies of these pathways, their regulation, and their interplay is paramount for the development of therapeutics targeting fucosylation-dependent diseases. This technical guide provides an in-depth exploration of the de novo and salvage pathways for this compound synthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Introduction to this compound Biosynthesis
In mammalian cells, the synthesis of this compound is a cytosolic process. The de novo pathway, which is the primary source of this compound, utilizes GDP-D-mannose as a precursor.[1][2] It is estimated that this pathway contributes to approximately 90% of the total cellular this compound pool.[1][3] The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[2][3] While considered a minor contributor under normal physiological conditions, the salvage pathway can compensate for deficiencies in the de novo pathway.[4]
The De Novo Pathway of this compound Synthesis
The de novo synthesis of this compound from GDP-D-mannose is a two-step enzymatic process.[5]
Step 1: Conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose
The first committed step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD).[5][6] This enzyme facilitates an intramolecular oxidation-reduction reaction, converting GDP-D-mannose into the unstable intermediate, GDP-4-keto-6-deoxymannose.[6]
Step 2: Conversion of GDP-4-keto-6-deoxymannose to this compound
The second and final step is carried out by a bifunctional enzyme, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, also known as the FX protein in humans.[6] This enzyme first catalyzes the epimerization of the intermediate at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the keto group at the C-4' position to yield the final product, this compound.
Regulatory Mechanisms
The de novo pathway is subject to feedback inhibition, where the end product, this compound, acts as an allosteric inhibitor of GMD, the first enzyme in the pathway.[5][7] This regulatory mechanism ensures a tightly controlled intracellular concentration of this compound.
Visualization of the De Novo Pathway
Caption: The de novo synthesis pathway of this compound.
The Salvage Pathway of this compound Synthesis
The salvage pathway provides a mechanism for the cell to recycle free L-fucose. This pathway consists of two enzymatic steps.[2]
Step 1: Phosphorylation of L-fucose
Free L-fucose, which can be of either extracellular or lysosomal origin, is first phosphorylated by L-fucokinase (FUK) in an ATP-dependent reaction to form L-fucose-1-phosphate.[2][8] It is important to note that fucokinase specifically utilizes the β-anomer of L-fucose.[1][3]
Step 2: Conversion of L-fucose-1-phosphate to this compound
The final step is catalyzed by this compound pyrophosphorylase (FPGT), which condenses L-fucose-1-phosphate with GTP to produce this compound and pyrophosphate.[2]
Sources of Free L-fucose
Free L-fucose for the salvage pathway can be obtained from dietary sources and transported into the cell. Additionally, the breakdown of endogenous fucosylated glycoconjugates within the lysosome releases L-fucose, which can then be utilized by the salvage pathway.[3]
Visualization of the Salvage Pathway
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. sinobiological.com [sinobiological.com]
The Pivotal Role of Fucosyltransferases and GDP-L-fucose in Cellular Signaling and Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Fucosylation, the enzymatic addition of the deoxyhexose sugar L-fucose to glycans and proteins, is a critical post-translational modification that profoundly influences a vast array of biological processes. This guide provides a comprehensive technical overview of the function of fucosyltransferases (FUTs), the enzymes that catalyze this reaction, with a specific focus on their utilization of the donor substrate guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose). We will delve into the core biochemical mechanisms, their roles in pivotal signaling pathways, and the experimental methodologies used to investigate their function, providing a crucial resource for researchers in glycobiology and professionals in drug development.
Core Concepts: Fucosyltransferases and this compound
Fucosyltransferases are a family of glycosyltransferases that transfer an L-fucose moiety from this compound to an acceptor substrate, which can be a glycoprotein, glycolipid, or oligosaccharide.[1][2] This transfer results in the formation of α-linkages at various positions, leading to a diverse array of fucosylated structures that are integral to cellular function. In mammals, there are 13 known fucosyltransferases, which are broadly classified based on the linkage they catalyze and their subcellular localization.[3] The majority of FUTs are located in the Golgi apparatus, where they participate in the terminal glycosylation of N- and O-glycans, while the protein O-fucosyltransferases (POFUTs) are found in the endoplasmic reticulum.[1]
The sole donor substrate for all fucosyltransferase-catalyzed reactions is this compound.[2] The biosynthesis of this compound occurs in the cytosol through two primary pathways: the de novo pathway, which converts GDP-D-mannose to this compound, and the salvage pathway, which utilizes free L-fucose from exogenous sources or lysosomal degradation of glycoconjugates.[3][4] The synthesized this compound is then transported into the Golgi apparatus and endoplasmic reticulum by specific transporters, making it available for fucosylation reactions.[3][4]
Quantitative Analysis of Fucosyltransferase Activity
Understanding the kinetic properties of fucosyltransferases is fundamental to elucidating their biological functions and for the rational design of inhibitors. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the affinity of an enzyme for its substrates and its catalytic efficiency. Below are tables summarizing the kinetic parameters for various fucosyltransferases with their respective donor and acceptor substrates.
Table 1: Kinetic Parameters of Human Fucosyltransferases for this compound
| Fucosyltransferase | Acceptor Substrate | Km (µM) for this compound | Vmax or kcat | Reference |
| FUT8 | G0 (biantennary complex N-glycan) | 14.56 ± 3.4 | ~15 min-1 (kcat) | [5][6] |
| FUT6 | N-acetyllactosamine | - | - | Data not readily available |
| FucT VI | Fucose mimetic-1 | - (Inhibitor, Ki = 2 mM) | - | [7] |
| FucT VI | GDP-triazole derivative | - (Inhibitor, Ki = 62 nM) | - | [7] |
Note: Comprehensive kinetic data for all human fucosyltransferases are not always available in a standardized format. The presented data is collated from various sources and experimental conditions may differ.
Table 2: Kinetic Parameters of Human Fucosyltransferases for Acceptor Substrates
| Fucosyltransferase | Acceptor Substrate | Km (µM) for Acceptor | Vmax or kcat | Reference |
| FUT8 | G0 (biantennary complex N-glycan) | 113.1 ± 15.43 | ~15 min-1 (kcat) | [5][6] |
| FUT8 | G0-peptide | 133.1 ± 19.99 | ~15 min-1 (kcat) | [5][6] |
| α1,6-FucT (Rhizobium sp.) | N-acetylglucosamine (GlcNAc) | Poor Acceptor | - | [7] |
Fucosylation in Key Signaling Pathways
Fucosylation plays a critical role in modulating a variety of signaling pathways that are essential for development, immunity, and cell-cell communication. Aberrant fucosylation is a hallmark of several diseases, including cancer.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that governs cell fate decisions. The function of Notch receptors is critically dependent on O-fucosylation, which is catalyzed by Protein O-fucosyltransferase 1 (POFUT1) in the endoplasmic reticulum.[8][9][10][11][12] POFUT1 adds O-fucose to the epidermal growth factor-like (EGF) repeats of Notch.[8][11] This modification is essential for the subsequent action of the Fringe glycosyltransferase, which adds N-acetylglucosamine to the O-fucose, thereby modulating the binding of Notch receptors to their ligands, Delta and Jagged.[8][10][11] Disruption of POFUT1 activity leads to severe developmental defects due to impaired Notch signaling.[9]
Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. The activity of EGFR is modulated by N-glycan fucosylation. Core fucosylation, the addition of an α1,6-fucose to the innermost GlcNAc of N-glycans, is catalyzed by FUT8.[13] Increased core fucosylation of EGFR, often observed in cancer, enhances ligand-induced receptor dimerization and subsequent autophosphorylation, leading to augmented downstream signaling through pathways like the MAPK/ERK pathway.[13][14] Conversely, terminal α1,3-fucosylation of EGFR glycans by other FUTs can suppress receptor dimerization and activation.[14][15] This highlights the complex regulatory role of fucosylation in EGFR signaling.
References
- 1. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional control of selectin ligand expression and global fucosylation events in mice with a targeted mutation at the FX locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Protein O-fucosyltransferase 1 (Pofut1) regulates lymphoid and myeloid homeostasis through modulation of Notch receptor ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. POFUT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
biological significance of protein fucosylation
An In-depth Technical Guide to the Biological Significance of Protein Fucosylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fucosylation, the enzymatic addition of a fucose sugar to glycans or directly to proteins, is a critical post-translational modification involved in a vast array of biological processes. This modification, catalyzed by a family of fucosyltransferases (FUTs), profoundly impacts protein folding, cell signaling, cell-cell interactions, and immune responses. Aberrant fucosylation is a hallmark of numerous pathological conditions, particularly cancer and inflammatory diseases, making it a focal point for the development of novel diagnostics, prognostics, and targeted therapeutics. This technical guide provides a comprehensive overview of the core principles of protein fucosylation, its diverse biological functions, methodologies for its study, and its implications in drug development.
Introduction to Protein Fucosylation
Fucosylation is the covalent attachment of L-fucose, a 6-deoxy-L-galactose, to N-glycans, O-glycans, and glycolipids on proteins and lipids.[1] This modification is crucial for the biosynthesis of functional glycans that mediate a wide range of cellular events.[2]
Types of Fucosylation Linkages:
-
N-linked Core Fucosylation: An α-1,6-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan chain. This is catalyzed exclusively by fucosyltransferase 8 (FUT8).[3][4]
-
N-linked Antennae (Terminal) Fucosylation: Involves α-1,2, α-1,3, or α-1,4 linkages of fucose to galactose (Gal) or GlcNAc residues on the outer arms of N-glycans, often forming blood group antigens like Lewis and H antigens.[5][6]
-
O-linked Fucosylation: The direct attachment of fucose to serine or threonine residues, a less common modification mediated by protein O-fucosyltransferases (POFUTs).[1][7]
The Fucosylation Machinery: The process is dependent on two key components: the donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, and the enzymes that catalyze the transfer. GDP-fucose is synthesized in the cytosol via two main pathways (de novo and salvage) and then transported into the Golgi apparatus or endoplasmic reticulum.[8][9] In mammals, a family of 13 fucosyltransferases has been identified, each with specific acceptor and linkage specificities.[8][10]
Caption: GDP-Fucose Biosynthesis and Transport Pathway.
Biological Roles of Protein Fucosylation
Cell Signaling and Development
Fucosylation is a key regulator of fundamental signaling pathways essential for embryonic development and tissue homeostasis.
-
Notch Signaling: O-fucosylation of Epidermal Growth Factor-like (EGF) repeats on the Notch receptor by POFUT1 is absolutely required for its function.[3][7] This modification is essential for proper Notch ligand binding and subsequent signaling, which governs numerous developmental processes, including somitogenesis, neurogenesis, and cardiogenesis.[7] Defects in this pathway due to loss of POFUT1 are embryonic lethal in mice.[7]
Caption: Modulation of Notch Signaling by O-Fucosylation.
-
Growth Factor Receptor Signaling: Core fucosylation by FUT8 is critical for the proper function of several growth factor receptors. For the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, core fucosylation is necessary for their assembly and signaling, thereby influencing cell proliferation, differentiation, and migration.[10][11] The absence of core fucosylation can impair receptor-ligand binding and downstream signal transduction.[10]
Immunology and Inflammation
Fucosylation plays a multifaceted role in both innate and adaptive immunity.
-
Leukocyte Adhesion and Trafficking: Terminal fucosylation is essential for the synthesis of sialyl Lewis X (sLeX) and related structures on leukocytes. These fucosylated glycans are the primary ligands for selectin proteins (E-selectin, P-selectin) on endothelial cells, a critical interaction that mediates the initial tethering and rolling of leukocytes during an inflammatory response.[7][12] Congenital defects in this fucosylation process lead to Leukocyte Adhesion Deficiency Type II, characterized by severe recurrent infections.[10]
-
T-cell and B-cell Function: Core fucosylation is important for T-cell receptor (TCR) signaling and T-cell development.[5] In B-cells, core fucosylation of the B-cell receptor (BCR) is essential for antigen recognition and antibody production.[4][13]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The absence of core fucose on the N-glycan of the IgG1 Fc region dramatically enhances its binding affinity to the FcγRIIIa receptor on Natural Killer (NK) cells.[4][6] This afucosylation can increase ADCC activity by 50- to 100-fold, a mechanism that is now widely exploited in the development of next-generation therapeutic antibodies for cancer.[4][6][14]
Cancer Biology
Aberrant fucosylation is a universal feature of cancer, contributing to nearly all hallmarks of malignancy.[15][16]
-
Tumorigenesis and Metastasis: Increased expression of FUTs and fucosylated glycans, such as sLeX, on the surface of cancer cells promotes their adhesion to endothelial selectins, facilitating metastasis. Altered fucosylation of adhesion molecules like integrins and E-cadherin can also disrupt cell-cell adhesion and promote invasion.[9] Overexpression of FUT8 has been shown to be a driver of metastasis in several cancers.[9]
-
Fucosylated Biomarkers: Changes in the fucosylation status of serum proteins are valuable biomarkers for cancer diagnosis and prognosis.[17]
-
AFP-L3: The fucosylated fraction of alpha-fetoprotein (AFP-L3), recognized by the lectin Lens culinaris agglutinin (LCA), is a highly specific marker for hepatocellular carcinoma (HCC).[2][8][17]
-
Fucosylated Haptoglobin (Fuc-Hpt): Increased levels of Fuc-Hpt in serum are associated with several cancers, including pancreatic, ovarian, and colorectal cancer, and often correlate with advanced stage and poor prognosis.[5][18][19]
-
Host-Pathogen Interactions
Fucosylated glycans on host cell surfaces often serve as attachment sites for pathogens, while fucosylation of host immune molecules is critical for defense.
-
Pathogen Adhesion: Many bacteria and viruses use lectins to bind to fucosylated structures on host epithelial cells to initiate infection.[2][20] For example, Helicobacter pylori, a key factor in gastric cancer, uses fucose-binding adhesins to colonize the gastric mucosa.[6][21]
-
Modulation of Host-Microbe Symbiosis: In the gut, fucosylated glycans on the intestinal epithelium, induced by commensal bacteria, can act as a nutrient source for beneficial microbes and help prevent the colonization of pathogens.[22][23] This interaction is a key aspect of maintaining gut homeostasis.[22]
Therapeutic Targeting of Fucosylation
The critical roles of fucosylation in disease have made it an attractive target for therapeutic intervention.
-
Antibody Engineering: The most successful clinical application is the development of afucosylated monoclonal antibodies. By producing antibodies in cell lines engineered to lack FUT8 activity, their ADCC is dramatically enhanced.[4] Several approved therapeutic antibodies, such as mogamulizumab and obinutuzumab, utilize this technology to improve their anti-tumor efficacy.[6]
-
Fucosylation Inhibitors: Small molecule inhibitors that block the GDP-fucose biosynthesis pathway are being developed.[24][25] These compounds, such as fluorinated fucose analogs, can metabolically block the incorporation of fucose into glycans, thereby inhibiting processes like selectin-mediated cell adhesion in inflammation and cancer metastasis.[2][25]
Quantitative Data Summary
Alterations in protein fucosylation are often quantitative, providing measurable indicators for disease states or the efficacy of therapeutic interventions.
Table 1: Fucosylated Glycoproteins as Cancer Biomarkers
| Biomarker | Cancer Type | Finding | Clinical Significance | Reference(s) |
|---|---|---|---|---|
| AFP-L3% | Hepatocellular Carcinoma (HCC) | AFP-L3% levels are significantly higher in early HCC patients compared to controls with benign liver disease (e.g., 4.1% ± 4.0% vs. 2.0% ± 3.5%). | High specificity for early HCC diagnosis, even with low total AFP levels. | [22][26] |
| Fucosylated Haptoglobin (Fuc-Hpt) | Ovarian Cancer | Fucose content of Haptoglobin is elevated ~7-fold in ovarian cancer patients compared to healthy controls. | Potential biomarker for diagnosis and prognosis. | [5] |
| Fucosylated Haptoglobin (Fuc-Hpt) | Pancreatic Cancer | Serum Fuc-Hpt levels are significantly increased, especially in advanced stages. | Associated with poor prognosis; levels decrease after tumor resection. | [18][27] |
| Fucosylated Haptoglobin (Fuc-Hpt) | Colorectal Cancer | Elevated Fuc-Hpt levels are significantly associated with distant metastasis and poor overall survival. | Prognostic marker; may be superior when combined with CEA. |[19] |
Table 2: Impact of Afucosylation on IgG1 Antibody Effector Function
| Parameter | Fucosylated IgG1 | Afucosylated IgG1 | Fold Change | Significance | Reference(s) |
|---|---|---|---|---|---|
| Binding to FcγRIIIa | Low Affinity | High Affinity | ~14- to 50-fold increase | Dramatically enhances interaction with NK cells. | [6][9][15] |
| ADCC Activity | Baseline | Markedly Increased | ~10- to 100-fold increase | Potentiates tumor cell killing by NK cells. | [4][6][15] |
| Binding to FcγRIa | Similar | Similar | No significant change | Does not impact binding to high-affinity monocyte receptor. | [15][20] |
| Binding to C1q (CDC) | Similar | Similar | No significant change | Complement-dependent cytotoxicity is largely unaffected. |[15][20] |
Detailed Experimental Protocols
Protocol: Lectin Blotting for Fucosylated Glycoproteins
This protocol details the detection of fucosylated proteins from a complex mixture after separation by SDS-PAGE and transfer to a membrane, using a fucose-specific biotinylated lectin like Aleuria aurantia (B1595364) lectin (AAL).
-
Protein Separation and Transfer: a. Separate 10-50 µg of protein sample per lane using SDS-PAGE.[28] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.[29][30]
-
Blocking: a. After transfer, rinse the membrane briefly in Tris-buffered saline (TBS).[29] b. Block non-specific binding by incubating the membrane in a blocking solution (e.g., 3% Bovine Serum Albumin (BSA) in TBST [TBS + 0.1% Tween-20]) for 1 hour at room temperature with gentle agitation. Do not use nonfat dry milk as it contains glycoproteins.[28][30]
-
Lectin Incubation: a. Discard the blocking buffer. Incubate the membrane with the biotinylated lectin (e.g., AAL at 1-5 µg/mL) diluted in fresh blocking solution for 1-2 hours at room temperature with agitation.[10][30]
-
Washing: a. Wash the membrane four times for 5-10 minutes each with TBST to remove unbound lectin.[28][29]
-
Detection: a. Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer according to manufacturer's instructions) for 1 hour at room temperature.[29] b. Wash the membrane again as in step 4, followed by two final rinses with TBS to remove detergent.[29] c. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane in the substrate for 1-5 minutes.[29] d. Remove excess substrate and acquire the signal using a chemiluminescence imaging system.[29]
Protocol: N-Glycan Release and Preparation for Mass Spectrometry
This protocol outlines the enzymatic release of N-glycans from a purified glycoprotein or complex protein mixture for subsequent analysis by mass spectrometry.
-
Denaturation, Reduction, and Alkylation: a. Lyophilize 20-100 µg of the protein sample.[16] b. Resuspend the sample in a denaturing buffer (e.g., 50 µL of 1.33% SDS) and heat at 65-95°C for 5-10 minutes.[3][11][16] c. Add a reducing agent (e.g., Dithiothreitol (DTT) to a final concentration of 10 mM) and incubate at 50°C for 1 hour.[16] d. Cool to room temperature. Add an alkylating agent (e.g., Iodoacetamide (IAA) to a final concentration of 25 mM) and incubate in the dark for 1 hour.[16]
-
Proteolytic Digestion: a. Dialyze or buffer-exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).[16] b. Add a protease (e.g., TPCK-treated trypsin) at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[16]
-
N-Glycan Release: a. Heat-inactivate the trypsin at 95°C for 5 minutes. b. Add Peptide-N-Glycosidase F (PNGase F) to the glycopeptide mixture and incubate overnight at 37°C to release the N-glycans.[3][16]
-
Purification of Released Glycans: a. The released glycans must be separated from the peptides. This is commonly done using a C18 solid-phase extraction (SPE) column, where peptides are retained and the more hydrophilic glycans are collected in the flow-through and wash fractions.[16] b. Alternatively, hydrophilic interaction liquid chromatography (HILIC) SPE can be used to bind and then elute the glycans.[3]
-
Derivatization (Optional but Recommended): a. For improved ionization and chromatographic separation, the reducing end of the released glycans can be labeled with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) or procainamide.[3][31] b. After labeling, excess dye is removed using HILIC-SPE.[3]
-
Mass Spectrometry Analysis: a. The purified (and labeled) glycans are then analyzed by LC-MS/MS, typically using a HILIC column for separation, coupled to a high-resolution mass spectrometer.[3][31]
Protocol: α-L-Fucosidase Activity Assay
This protocol describes a colorimetric or fluorometric assay to measure the activity of α-L-fucosidase in biological samples (e.g., cell lysates, serum).
-
Sample Preparation: a. Serum or plasma can often be assayed directly after appropriate dilution.[12] b. For tissue, homogenize in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5) and clarify the lysate by centrifugation (10,000 x g for 15 minutes at 4°C). c. For cells, lyse by sonication or homogenization in a similar buffer and clarify by centrifugation.
-
Standard Curve Preparation (for quantitative assays): a. Prepare a series of dilutions of the product standard (e.g., 4-nitrophenol (B140041) for colorimetric assays or 4-methylumbelliferone (B1674119) (4-MU) for fluorometric assays) in the assay buffer.[12]
-
Assay Reaction: a. Add 1-20 µL of sample, positive control, and buffer blank to separate wells of a 96-well plate.[12] b. Adjust the volume in all wells to 50 µL with assay buffer.[12] c. Prepare the reaction mix by diluting the substrate stock (e.g., p-nitrophenyl-α-L-fucopyranoside or 4-methylumbelliferyl-α-L-fucopyranoside) in assay buffer.[12] d. Initiate the reaction by adding 50 µL of the reaction mix to each well.[12]
-
Incubation and Measurement: a. Incubate the plate at 37°C. For kinetic assays, measure the fluorescence (e.g., Ex/Em = 330/450 nm) or absorbance continuously or at set time points (t1, t2) over a linear range (e.g., 30 minutes). b. For endpoint assays, incubate for a fixed time (e.g., 20-60 minutes), then add a stop solution (e.g., a high pH buffer like sodium carbonate for colorimetric assays) to terminate the reaction and develop the color. c. Read the absorbance (e.g., 405 nm) or fluorescence on a plate reader.
-
Calculation: a. Subtract the blank reading from all sample and standard readings. b. Calculate the rate of reaction (ΔOD/Δtime or ΔRFU/Δtime) from the linear portion of the kinetic curve or use the endpoint reading. c. Determine the enzyme activity in the samples by comparing their rates/readings to the standard curve.
Mandatory Visualizations
Caption: Role of Fucosylation in Selectin-Mediated Leukocyte Extravasation.
Caption: Workflow for Fucosylated Glycopeptide Enrichment and Analysis.
Conclusion and Future Perspectives
Protein fucosylation is a profoundly important post-translational modification that dictates a vast range of physiological and pathological outcomes. Its roles in modulating key signaling pathways, orchestrating immune responses, and driving cancer progression have been firmly established. The clinical success of afucosylated antibodies in cancer therapy underscores the immense potential of targeting this pathway. Future research will likely focus on developing more specific and potent inhibitors of fucosylation, refining fucosylated biomarkers for early disease detection, and further elucidating the complex regulatory networks that control fucosylation in different cellular contexts. A deeper understanding of the "fucosyl-code" will undoubtedly unlock new avenues for therapeutic intervention across a spectrum of human diseases.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. Quantitative mass spectrometric analysis of hepatocellular carcinoma biomarker alpha-fetoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 5. Increased fucosylation and other carbohydrate changes in haptoglobin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Terminal fucosylation of haptoglobin in cancer-derived exosomes during cholangiocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 17. pure.skku.edu [pure.skku.edu]
- 18. Fucosylated haptoglobin is a novel marker for pancreatic cancer: detailed analyses of oligosaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fucosylated haptoglobin is a novel type of cancer biomarker linked to the prognosis after an operation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Measuring fucosylated alpha-fetoprotein in hepatocellular carcinoma: A comparison of μTAS and parallel reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. Fucosylated fraction of alpha-fetoprotein as a serological marker of early hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Haptoglobin phenotype is a critical factor in the use of fucosylated haptoglobin for pancreatic cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. content.abcam.com [content.abcam.com]
The Crucial Role of GDP-L-Fucose in Immune Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the indispensable role of Guanosine Diphosphate L-fucose (GDP-L-fucose) in the process of immune cell adhesion. Fucosylation, the enzymatic addition of fucose to glycoconjugates, is a critical post-translational modification that governs the ability of leukocytes to interact with the vascular endothelium, a foundational step in immune surveillance and inflammatory response. This document details the biosynthesis of this compound, the function of key fucosyltransferases, the resulting formation of selectin ligands, and the quantitative impact of these modifications on leukocyte trafficking. Furthermore, it provides detailed protocols for key experimental assays and explores the profound clinical implications of defects in this pathway, as seen in congenital disorders of glycosylation.
The Molecular Foundation: this compound Biosynthesis
The availability of the nucleotide sugar donor, this compound, is the rate-limiting step for all fucosylation reactions. In mammalian cells, this compound is synthesized through two distinct pathways: the de novo pathway and the salvage pathway.[1]
-
The De Novo Pathway: This is the primary route for this compound synthesis, starting from GDP-D-mannose.[2] The conversion involves a two-step process catalyzed by two key enzymes:
-
GDP-D-mannose-4,6-dehydratase (GMD): GMD catalyzes the oxidation and dehydration of GDP-D-mannose to form the intermediate GDP-4-keto-6-deoxymannose.[3][4]
-
GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3): This bifunctional enzyme first epimerizes and then reduces the intermediate to yield the final product, this compound.[2][4]
-
-
The Salvage Pathway: This pathway utilizes free L-fucose, which can be obtained from dietary sources or the lysosomal degradation of fucosylated glycoconjugates.[2] It involves two enzymatic steps:
Once synthesized in the cytosol, this compound must be transported into the Golgi apparatus to be used by fucosyltransferases. This critical transport step is mediated by a specific GDP-fucose transporter, SLC35C1.[2][5]
The Key Players: Fucosyltransferases and Selectin Ligands
Inside the Golgi, fucosyltransferases (FUTs) catalyze the transfer of fucose from this compound to acceptor glycans on proteins and lipids. For leukocyte adhesion, the most critical modifications are those that form ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).
The minimal fucosylated glycan determinant for selectin binding is the tetrasaccharide sialyl Lewis X (sLex) (NeuAcα2,3Galβ1,4[Fucα1,3]GlcNAc).[6] The synthesis of sLex on leukocyte glycoproteins is primarily accomplished by α(1,3)-fucosyltransferases. In hematopoietic cells, two FUTs are paramount:
-
Fucosyltransferase-VII (FUT7): Considered the principal enzyme for synthesizing the sLex necessary for high-affinity binding to all three selectins, particularly on the key leukocyte glycoprotein (B1211001), PSGL-1.[7][8]
-
Fucosyltransferase-IV (FUT4): Plays a role in generating selectin ligands, and its simultaneous expression with FUT7 is required for optimal leukocyte rolling.[7]
These enzymes modify scaffold proteins, most notably P-selectin Glycoprotein Ligand-1 (PSGL-1) . PSGL-1 is a homodimeric mucin-like glycoprotein expressed on the tips of leukocyte microvilli.[9][10] For PSGL-1 to become a high-affinity ligand for P- and E-selectin, its N-terminal domain must be post-translationally modified with specific O-glycans that are both sialylated and fucosylated to present the sLex determinant.[8][9]
The Mechanism of Adhesion: Selectin-Mediated Leukocyte Rolling
The process of leukocyte extravasation from the bloodstream into tissues is a multi-step cascade initiated by selectin-mediated adhesion under the shear force of blood flow.
-
Activation of Endothelium: At sites of inflammation or injury, endothelial cells are activated by cytokines (e.g., TNF-α, IL-1β), leading to the rapid surface expression of P-selectin and E-selectin.[8]
-
Tethering and Rolling: Circulating leukocytes, displaying fucosylated ligands like sLex on PSGL-1, are captured from the bloodstream by these selectins. The low affinity and fast kinetics of the selectin-sLex bond are perfectly suited to mediate a characteristic "tethering and rolling" motion along the vessel wall, rather than firm arrest.[11] This process dramatically slows the leukocyte's velocity.[7][12]
-
Activation and Firm Adhesion: Rolling allows the leukocyte to sense chemokines on the endothelial surface, triggering intracellular signaling that activates leukocyte integrins (e.g., LFA-1). These activated integrins then bind firmly to their ligands on the endothelium (e.g., ICAM-1), leading to stable arrest.
-
Transmigration: Finally, the arrested leukocyte squeezes between endothelial cells to enter the underlying tissue.
Fucosylation is absolutely essential for the initial tethering and rolling steps. Without functional, fucosylated selectin ligands, leukocytes cannot efficiently engage with the activated endothelium, and the entire adhesion cascade is aborted.[13][14]
Quantitative Impact of Fucosylation on Immune Cell Adhesion
The absence or alteration of fucosylation has a direct, measurable impact on the dynamics of leukocyte adhesion. Studies using knockout mice deficient in key fucosyltransferases provide clear quantitative evidence of their role in controlling leukocyte rolling velocity.
| Condition | Leukocyte Rolling Velocity (μm/s) | Key Observation | Reference(s) |
| Wild-Type (WT) Mice (TNF-α treated) | 4.8 ± 0.3 | Baseline slow rolling mediated by a full complement of adhesion molecules. | [15] |
| FucT-VII-/- Mice | Markedly Increased | Demonstrates the crucial role of FUT7 in generating the primary ligands for slowing rolling. | [7] |
| FucT-IV-/- Mice | Markedly Increased | Shows that FUT4 also contributes significantly to creating functional E-selectin ligands. | [7] |
| FucT-IV-/- and FucT-VII-/- (Double KO) | Rolling Absent | Complete abrogation of rolling highlights the absolute requirement of fucosylation for selectin interactions. | [7] |
| CD18-/- (Integrin-deficient) Mice | 28.5 ± 2.1 | Rolling occurs but is very fast, as integrin-mediated slowing is absent. | [15] |
| LFA-1-/- (Integrin-deficient) Mice | 11.0 ± 0.7 | Rolling is significantly faster than WT, showing LFA-1's role in slowing. | [15] |
| WT Neutrophils on E-selectin | ~2.0 | Baseline rolling on E-selectin alone. | [12] |
| WT Neutrophils on E-selectin + ICAM-1 | ~1.0 | L-selectin signaling upon E-selectin engagement activates LFA-1/ICAM-1 interaction, further slowing rolling. | [12] |
| L-selectin-/- Neutrophils on E-selectin + ICAM-1 | ~2.0 | The velocity reduction is abolished, proving L-selectin is required for the integrin activation signal. | [12] |
The dynamic nature of leukocyte rolling is governed by the biophysical properties of the selectin-ligand bond. The low affinity (high dissociation constant, Kd) and rapid kinetics are essential for this process.
| Interacting Molecules | Binding Affinity (Kd) | Method | Significance | Reference(s) |
| L-selectin and GlyCAM-1 | 108 µM | Surface Plasmon Resonance | The low affinity is characteristic of selectin-ligand interactions, permitting the rapid bond formation and dissociation required for rolling. | [11] |
Experimental Protocols
Investigating the role of this compound in immune cell adhesion requires specialized assays. Below are detailed methodologies for key experiments.
Protocol 1: Static Leukocyte Adhesion Assay (Fluorescence-based)
This assay quantifies the adhesion of leukocytes to an immobilized substrate (e.g., purified selectins or an endothelial cell monolayer) under static conditions.
Materials:
-
96-well microplate (black, clear bottom for microscopy)
-
Leukocytes (e.g., isolated human neutrophils or a cell line like HL-60)
-
Fluorescent dye: Calcein-AM or CFSE (Carboxyfluorescein succinimidyl ester)
-
Adhesion substrate: Recombinant human E-selectin/Fc chimera, or a confluent monolayer of Human Umbilical Vein Endothelial Cells (HUVECs)
-
Adhesion buffer: HBSS with 2 mM CaCl2 and 1% BSA
-
Wash buffer: PBS with Ca2+/Mg2+
-
Fluorescence plate reader (excitation ~485 nm, emission ~520 nm)
Methodology:
-
Plate Coating:
-
Coat wells of the 96-well plate with 50 µL of adhesion substrate (e.g., 5 µg/mL E-selectin in PBS) overnight at 4°C.
-
For HUVEC monolayers, seed cells days in advance to achieve confluence. Activate with TNF-α (10 ng/mL) for 4-6 hours prior to the assay.
-
Wash wells 3 times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding. Wash again.
-
-
Cell Labeling:
-
Resuspend leukocytes at 1-2 x 106 cells/mL in serum-free media.
-
Add CFSE to a final concentration of 1 µM (or Calcein-AM at 5 µM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Stop the reaction by adding 5 volumes of complete media and incubate for 5 minutes.
-
Wash the cells twice with adhesion buffer and resuspend in fresh adhesion buffer at 1 x 106 cells/mL.[16][17]
-
-
Adhesion Incubation:
-
Remove blocking buffer from the coated plate and add 100 µL of the labeled cell suspension to each well (1 x 105 cells/well).
-
To determine total fluorescence (100% input), add 100 µL of cell suspension to at least three empty, uncoated wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash away non-adherent cells. This can be done by inverting the plate and carefully submerging it in a beaker of wash buffer, followed by a gentle flick to remove liquid. Repeat 2-3 times. Alternatively, use a multichannel pipette to gently aspirate and add wash buffer.
-
-
Quantification:
-
After the final wash, add 100 µL of PBS to each well.
-
Read the fluorescence of the plate using a fluorescence plate reader.
-
Calculate the percentage of adherent cells: (Fluorescencesample / Fluorescencetotal input) * 100.[16]
-
Protocol 2: Parallel Plate Flow Chamber Assay
This assay is the gold standard for studying leukocyte adhesion under physiological shear stress, allowing for the direct observation and quantification of tethering and rolling events.
Materials:
-
Parallel plate flow chamber apparatus
-
Inverted microscope with a high-speed camera
-
Syringe pump
-
35 mm tissue culture dishes coated with substrate (e.g., E-selectin or activated HUVECs)
-
Leukocyte suspension (1-2 x 106 cells/mL in adhesion media)
-
Adhesion Media: Serum-free culture media with 12 mM HEPES and 2 mM CaCl2.
Methodology:
-
Chamber Assembly and Preparation:
-
Prepare the substrate-coated 35 mm dish as described in Protocol 1. Warm adhesion media to 37°C.
-
Assemble the flow chamber system, ensuring the gasket is correctly placed to define the flow path. Prime the entire system (tubing, chamber) with 37°C adhesion media to remove all air bubbles.
-
Mount the 35 mm dish onto the flow chamber deck, securing it with a vacuum seal. Ensure no air bubbles are trapped in the flow path.
-
Place the assembled chamber onto the microscope stage.[18][19]
-
-
Flow Assay:
-
Draw the leukocyte suspension into a syringe and place it in the syringe pump. Connect the syringe to the inlet of the flow chamber.
-
Initiate flow at a defined wall shear stress (e.g., 1.0-2.0 dynes/cm2), which is controlled by the syringe pump's flow rate.
-
Allow cells to perfuse through the chamber for 5-10 minutes.[18]
-
-
Data Acquisition and Analysis:
-
Focus on the monolayer of endothelial cells or the coated surface.
-
Record high-speed videos (e.g., 30 frames per second) at multiple locations along the dish.
-
Analyze the videos using image analysis software to quantify:
-
Number of rolling cells: Count the number of cells moving slower than a defined threshold velocity per field of view per minute.
-
Rolling velocity: Track individual cells frame-by-frame to calculate their average velocity (in µm/s).[20]
-
Number of adherent cells: Count the number of cells that remain stationary for >30 seconds.
-
-
Protocol 3: Fucosyltransferase (FUT) Activity Assay (HPLC-based)
This assay directly measures the enzymatic activity of a specific FUT by quantifying the formation of a fucosylated product.
Materials:
-
Enzyme source: Cell lysate from transfected cells or purified recombinant FUT enzyme.
-
Donor substrate: this compound.
-
Acceptor substrate: A fluorescently-labeled oligosaccharide, e.g., pyridylaminated (PA)-lacto-N-neotetraose (LNnT-PA).
-
Reaction buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2.
-
Quenching solution: 0.1 M EDTA.
-
HPLC system with a fluorescence detector and a reversed-phase C18 column.
Methodology:
-
Enzyme Preparation:
-
Prepare cell extracts by lysing cells expressing the FUT of interest in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).
-
Clarify the lysate by centrifugation to remove cell debris.[21]
-
-
Enzymatic Reaction:
-
Incubation and Quenching:
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours), ensuring the reaction remains in the linear range of product formation.
-
Stop the reaction by adding an equal volume of quenching solution (EDTA), which chelates the Mn2+ required for enzyme activity.[22]
-
-
HPLC Analysis:
-
Inject a portion of the quenched reaction mixture onto the C18 HPLC column.
-
Elute the products using an appropriate gradient (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer).
-
Monitor the eluate with a fluorescence detector. The fucosylated product will have a different retention time than the unreacted acceptor substrate.[21]
-
-
Quantification:
-
Calculate the amount of product formed by integrating the area of the product peak.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein (e.g., pmol/hr/mg protein).[21]
-
Pathophysiological Relevance and Therapeutic Implications
The critical role of this compound in immune cell adhesion is starkly illustrated by Leukocyte Adhesion Deficiency Type II (LAD-II) , also known as Congenital Disorder of Glycosylation Type IIc (CDG-IIc).[5][23]
-
Molecular Basis: LAD-II is a rare autosomal recessive disorder caused by mutations in the SLC35C1 gene, which encodes the Golgi-specific GDP-fucose transporter.[5] This defect leads to a drastically reduced availability of this compound within the Golgi, resulting in a global hypofucosylation of glycoproteins and glycolipids.[14]
-
Clinical Manifestations: The lack of fucosylated selectin ligands, including sLex, renders leukocytes unable to perform the initial tethering and rolling steps of the adhesion cascade.[13][14] This leads to a severe immunodeficiency characterized by recurrent bacterial infections, persistent leukocytosis (as neutrophils cannot exit the bloodstream), and the rare Bombay (Hh) blood group phenotype.[5] Beyond the immune system, patients also suffer from severe growth and mental retardation, underscoring the broad importance of fucosylation in development.[23]
The central role of fucosylation in inflammation makes it an attractive target for therapeutic intervention. Strategies being explored include the development of fucosylation inhibitors, such as fucose analogs (e.g., 2-fluorofucose), which can block the synthesis of selectin ligands and thereby reduce leukocyte recruitment in inflammatory diseases like sickle cell disease or rheumatoid arthritis.[24] Conversely, enhancing fucosylation ex vivo on adoptively transferred immune cells (e.g., CAR-T cells) is being investigated as a method to improve their homing to tumor sites.
Conclusion
This compound is the essential substrate for fucosylation, a post-translational modification that is a master regulator of immune cell adhesion. Through the synthesis of selectin ligands like sialyl Lewis X on glycoproteins such as PSGL-1, fucosylation enables the initial capture and rolling of leukocytes on activated endothelium, a prerequisite for their trafficking to sites of inflammation, infection, and tissue injury. The profound immunodeficiency seen in genetic disorders of fucosylation, like LAD-II, confirms its non-redundant role. A thorough understanding of the biochemical pathways, enzymatic players, and biophysical consequences of fucosylation provides a powerful framework for developing novel diagnostics and targeted therapeutics for a wide range of inflammatory diseases and cancers.
References
- 1. Assay of Adhesion Under Shear Stress for the Study of T Lymphocyte-Adhesion Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphanet: Leukocyte adhesion deficiency type II [orpha.net]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. Specialized contributions by alpha(1,3)-fucosyltransferase-IV and FucT-VII during leukocyte rolling in dermal microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Role of PSGL-1 binding to selectins in leukocyte recruitment. | Semantic Scholar [semanticscholar.org]
- 11. Affinity and kinetic analysis of L-selectin (CD62L) binding to glycosylation-dependent cell-adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukocyte adhesion deficiencies: molecular basis, clinical findings, and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Control of leukocyte rolling velocity in TNF-alpha-induced inflammation by LFA-1 and Mac-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 18. Flow Chamber Protocol [celladhesionapparatus.com]
- 19. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Leukocyte adhesion deficiency (LAD) | Immune Deficiency Foundation [primaryimmune.org]
- 24. The fucosylation inhibitor, 2-fluorofucose, inhibits vaso-occlusion, leukocyte-endothelium interactions and NF-ĸB activation in transgenic sickle mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The De Novo GDP-L-Fucose Synthesis Pathway: A Technical Guide for Researchers and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the de novo synthesis pathway of GDP-L-fucose, a critical nucleotide sugar essential for the fucosylation of glycoconjugates. Fucosylation plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses, making the enzymes of this pathway attractive targets for therapeutic intervention in areas such as oncology and immunology.
Introduction to the this compound De Novo Pathway
The de novo pathway is the primary route for the synthesis of this compound in most organisms, starting from the precursor GDP-D-mannose. This cytosolic pathway consists of two key enzymatic steps catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or TSTA3). These enzymes work in concert to convert GDP-D-mannose into this compound, which then serves as the donor substrate for fucosyltransferases in the Golgi apparatus.
Core Enzymes of the Pathway
The de novo synthesis of this compound is a two-step enzymatic cascade.
GDP-Mannose 4,6-Dehydratase (GMD/GMDS)
-
EC Number: 4.2.1.47[1]
-
Function: GMD catalyzes the first committed and rate-limiting step in the pathway: the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.[2] This reaction involves an NADP+-dependent oxidation at the C4' position, followed by dehydration between C5' and C6'.
-
Cofactor: Tightly bound NADP+[3]
-
Regulation: GMD is subject to feedback inhibition by the final product of the pathway, this compound, which acts as a competitive inhibitor with respect to GDP-mannose.[4]
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX/TSTA3/WcaG)
-
EC Number: 1.1.1.271
-
Function: This bifunctional enzyme catalyzes the final two steps of the pathway. It first epimerizes the C3' and C5' positions of GDP-4-keto-6-deoxymannose and then reduces the C4'-keto group in an NADPH-dependent manner to yield the final product, this compound.[4][5]
-
Cofactor: NADPH[5]
Quantitative Data on Pathway Enzymes
The following tables summarize the kinetic parameters and optimal conditions for GMD and FX from various organisms. This data is crucial for designing and interpreting enzyme assays and for the development of enzyme inhibitors.
Table 1: Kinetic Parameters of this compound De Novo Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| GMD | Escherichia coli | GDP-D-mannose | 25 | 1.5 | 6.0 x 104 | |
| GMD | Human | GDP-D-mannose | 28 | 1.8 | 6.4 x 104 | |
| GMD | Mortierella alpina | GDP-D-mannose | 770 | N/A | N/A | [5] |
| GMD | Porcine Thyroid | GDP-D-mannose | 3.3 | N/A | N/A | [6] |
| FX/GMER | Mortierella alpina | GDP-4-keto-6-deoxymannose | 1047 | N/A | N/A | [5] |
N/A: Not Available
Table 2: Optimal Conditions for this compound De Novo Pathway Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| GMD | Mortierella alpina | 9.0 | 37 | [5] |
| FX/GMER | Mortierella alpina | 7.0 | 37 | [5] |
Signaling Pathways and Experimental Workflows
This compound De Novo Synthesis Pathway
Experimental Workflow for Enzyme Characterization
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes of the this compound de novo pathway.
Recombinant Human GMDS Expression and Purification
Objective: To produce and purify recombinant human GDP-mannose 4,6-dehydratase (GMDS) for in vitro studies.
Methodology:
-
Gene Cloning and Expression Vector Construction:
-
The full-length human GMDS cDNA is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, containing an N-terminal His6-tag for affinity purification.
-
The construct is verified by DNA sequencing.
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of 0.5 mM IPTG, and the culture is further incubated at 18-25°C for 16-20 hours.
-
-
Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
The cell suspension is incubated on ice for 30 minutes and then sonicated on ice until the lysate is no longer viscous.
-
The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography Purification:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged GMDS is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
-
Ion-Exchange Chromatography (Optional Polishing Step):
-
Fractions containing pure GMDS are pooled and dialyzed against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
The dialyzed protein is loaded onto a pre-equilibrated anion-exchange column (e.g., Q-Sepharose).
-
The protein is eluted with a linear gradient of NaCl (e.g., 50-500 mM).
-
Fractions containing the purified protein are pooled, concentrated, and stored at -80°C in a storage buffer containing glycerol.
-
GDP-Mannose 4,6-Dehydratase (GMDS) Activity Assay
Objective: To determine the enzymatic activity of purified recombinant GMDS.
Methodology (Coupled Enzyme Assay):
This assay couples the production of GDP-4-keto-6-deoxymannose to its reduction by a coupling enzyme, which can be monitored spectrophotometrically.
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
1 mM NADP+
-
0.5 mM GDP-D-mannose
-
1 unit of a suitable NADPH-dependent reductase that can act on the product
-
Purified GMDS enzyme (various concentrations for kinetic analysis)
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the GMDS enzyme.
-
The increase in absorbance at 340 nm, corresponding to the production of NADPH by the coupling enzyme, is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the progress curve.
-
For kinetic analysis, the concentration of GDP-D-mannose is varied while keeping other components constant.
-
Alternative Methodology (HPLC-Based Assay):
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 8.0
-
1 mM NADP+
-
0.5 mM GDP-D-mannose
-
Purified GMDS enzyme
-
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by boiling or adding an acid (e.g., perchloric acid).
-
The reaction mixture is centrifuged, and the supernatant is analyzed by reverse-phase HPLC to separate and quantify the substrate (GDP-D-mannose) and the product (GDP-4-keto-6-deoxymannose).
-
Recombinant Human FX (TSTA3) Expression and Purification
Objective: To produce and purify recombinant human GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX/TSTA3) for in vitro studies.
Methodology: The protocol is similar to that for GMDS, with the following modifications:
-
Gene and Vector: The full-length human TSTA3 cDNA is cloned into a suitable expression vector (e.g., pET-28a with an N-terminal His6-tag).
-
Expression and Purification: The expression and purification steps follow the same principles as for GMDS, utilizing Ni-NTA affinity chromatography and optionally an ion-exchange chromatography step for higher purity. Buffer compositions may need to be optimized for FX stability and activity.
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX/TSTA3) Activity Assay
Objective: To determine the enzymatic activity of purified recombinant FX.
Methodology (Spectrophotometric Assay):
This assay directly measures the consumption of NADPH.
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.0
-
0.2 mM NADPH
-
0.1 mM GDP-4-keto-6-deoxymannose (substrate)
-
Purified FX enzyme (various concentrations for kinetic analysis)
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the FX enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
Initial reaction rates are calculated from the linear portion of the progress curve.
-
For kinetic analysis, the concentration of GDP-4-keto-6-deoxymannose is varied.
-
Methodology (HPLC-Based Assay):
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
1 mM NADPH
-
0.5 mM GDP-4-keto-6-deoxymannose
-
Purified FX enzyme
-
-
Assay Procedure:
-
The reaction is incubated at 37°C for a defined time.
-
The reaction is stopped, and the sample is prepared for HPLC analysis as described for the GMDS assay.
-
HPLC is used to separate and quantify the substrate and the product (this compound).
-
Conclusion
This technical guide provides a foundational understanding of the key enzymes in the de novo this compound synthesis pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals aiming to study these enzymes and explore their potential as therapeutic targets. Further characterization of these enzymes from different species and in various disease models will undoubtedly advance our understanding of the critical roles of fucosylation in health and disease.
References
- 1. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of this compound, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]
- 4. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the catalytic mechanism of GDP-4-keto-6-deoxy-d-mannose Epimerase/Reductase by kinetic and crystallographic characterization of site-specific mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Expression & Isolation & Purification [protocols.io]
The Gatekeeper of Fucosylation: A Technical Guide to the GDP-L-fucose Transporter SLC35C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the covalent attachment of fucose to glycans, is a critical post-translational modification influencing a myriad of physiological and pathological processes, including cell adhesion, signal transduction, and immune responses. Central to this intricate process is the Solute Carrier Family 35 Member C1 (SLC35C1), a specific transporter responsible for the translocation of GDP-L-fucose from the cytosol into the Golgi apparatus. Dysregulation of SLC35C1 function leads to severe human diseases, most notably Congenital Disorder of Glycosylation type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency type II (LAD II). This technical guide provides a comprehensive overview of SLC35C1 function, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of associated pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Function and Mechanism of SLC35C1
SLC35C1 is a Golgi-resident protein that functions as a specific antiporter, mediating the transport of this compound from the cytoplasm into the Golgi lumen in exchange for GMP.[1][2][3] This transport is essential to supply the substrate for fucosyltransferases, enzymes that catalyze the addition of fucose to nascent glycan chains on proteins and lipids. The transporter is predicted to have multiple transmembrane domains, a characteristic feature of the solute carrier family.[4]
Mutations in the SLC35C1 gene impair this transport, leading to a systemic deficiency in fucosylation.[2][5] This has profound consequences, as fucosylated glycans are crucial for the formation of important structures like the sialyl-Lewis X (sLeX) antigen on leukocytes, which is necessary for their adhesion to the endothelium during an inflammatory response.[6] The absence of fucosylated structures also underlies the characteristic Bombay (hh) blood group phenotype observed in individuals with SLC35C1 deficiency, as the H antigen, a precursor for the A and B blood group antigens, is a fucosylated oligosaccharide.[7]
Quantitative Data on SLC35C1 Function and Deficiency
The following tables summarize key quantitative data related to SLC35C1's transport kinetics and the impact of its deficiency on fucosylation.
| Parameter | Value | Cell/System | Reference |
| Apparent Km for this compound | 4 µM | Human | [8] |
| 7.5 µM | Rat Liver Golgi Vesicles | [9] | |
| Vmax | 14 pmol/mg of protein/10 min | Rat Liver Golgi Vesicles | [9] |
Table 1: Kinetic Parameters of the SLC35C1 Transporter. This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound transport by SLC35C1, indicating its high affinity for its substrate.
| Analyte | Condition | Fucosylation Level (% of Control/Wild-Type) | Reference |
| Core Fucosylation of Transferrin (Asn630) | SLC35C1-CDG Patient | Nearly null | [7][10] |
| α-1-6 Fucosylated Structures | SLC35C1 Knockout HEK293T Cells | ~1.3% - 2% | [5] |
| α-1-6 Fucosylated Structures | SLC35C1 Knockout HEK293T Cells with Fucose Supplementation | ~40% - 58% | [5] |
Table 2: Impact of SLC35C1 Deficiency on Protein Fucosylation. This table illustrates the dramatic reduction in fucosylation in the absence of functional SLC35C1 and the partial rescue that can be achieved through fucose supplementation, which fuels the salvage pathway for this compound synthesis.
Signaling and Metabolic Pathways
The function of SLC35C1 is integral to the broader pathway of protein fucosylation. This process begins with the synthesis of this compound in the cytoplasm and culminates in the fucosylation of glycans within the Golgi apparatus.
Figure 1: The Central Role of SLC35C1 in the Fucosylation Pathway. This diagram illustrates the de novo and salvage pathways for this compound synthesis in the cytosol and the critical role of SLC35C1 in transporting this compound into the Golgi apparatus for subsequent use by fucosyltransferases in protein glycosylation.
Experimental Protocols
A variety of experimental techniques are employed to study the function of SLC35C1 and the consequences of its deficiency. Below are detailed methodologies for key experiments.
Generation of SLC35C1 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the generation of SLC35C1 knockout cells to study the effects of its absence on cellular processes.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the SLC35C1 gene using online tools.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.
-
Clone the annealed oligonucleotides into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
Transfection:
-
Transfect the host cell line (e.g., HEK293T, CHO) with the SLC35C1-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using puromycin (B1679871) (if using a vector with a puromycin resistance marker).
-
Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Screening and Validation:
-
Expand clonal populations.
-
Screen for SLC35C1 knockout by genomic DNA sequencing to identify insertions/deletions (indels) at the target site.
-
Confirm the absence of SLC35C1 protein expression by Western blotting.
-
Functionally validate the knockout by assessing the fucosylation status of cell surface glycoproteins using lectin staining (e.g., with Aleuria aurantia (B1595364) lectin, AAL) and flow cytometry.[4][11]
-
Quantitative Analysis of N-Glycan Fucosylation by Mass Spectrometry
This protocol provides a workflow for the detailed analysis of N-glycan fucosylation from glycoproteins.[12][13]
-
Protein Extraction and Preparation:
-
Lyophilize 20-500 µg of purified glycoprotein or cell lysate.[13]
-
Resuspend in a denaturation buffer (e.g., 0.6 M TRIS buffer pH 8.5 with 2 mg/ml DTT) and incubate at 50°C for 1 hour.[13]
-
Alkylate with iodoacetamide (B48618) (12 mg/ml) in the dark at room temperature for 1 hour.[13]
-
Dialyze against 50 mM ammonium (B1175870) bicarbonate.[13]
-
-
Proteolytic Digestion:
-
N-Glycan Release:
-
Glycan Purification and Mass Spectrometry Analysis:
Lectin Affinity Chromatography for Enrichment of Fucosylated Glycoproteins
This method allows for the specific isolation of fucosylated glycoproteins or glycopeptides from a complex mixture.[1][14]
-
Lectin Column Preparation:
-
Pack a chromatography column with a fucose-specific lectin immobilized on a resin (e.g., Aleuria aurantia lectin (AAL)-agarose).
-
Equilibrate the column with a binding buffer (e.g., 10 mM HEPES-NaOH, pH 7.5).[1]
-
-
Sample Loading and Binding:
-
Apply the protein or peptide mixture to the equilibrated lectin column.
-
Collect the flow-through fraction containing non-fucosylated molecules.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Elute the bound fucosylated glycoproteins/glycopeptides with an elution buffer containing a competitive sugar (e.g., 20 mM L-fucose in the binding buffer).[1]
-
-
Downstream Analysis:
-
The enriched fucosylated molecules can then be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Figure 2: Experimental Workflow for N-Glycan Fucosylation Analysis. This diagram outlines the key steps involved in the preparation and analysis of N-glycans from a glycoprotein sample for the quantitative assessment of fucosylation by mass spectrometry.
Conclusion and Future Directions
The this compound transporter SLC35C1 is a pivotal player in the fucosylation of glycoproteins and glycolipids. Its dysfunction underscores the critical role of fucosylation in human health and disease. The methodologies outlined in this guide provide a robust framework for investigating SLC35C1 function and the broader implications of fucosylation. For drug development professionals, a thorough understanding of this transporter and its associated pathways is crucial for the development of novel therapeutics for CDG-IIc and for modulating fucosylation in the context of cancer and inflammatory diseases. Future research will likely focus on the development of small molecule modulators of SLC35C1 activity and a deeper exploration of the interplay between the de novo and salvage pathways of this compound synthesis in various pathological contexts.
References
- 1. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | SLC35C1 transport GDP-Fuc from cytosol to Golgi lumen [reactome.org]
- 4. Inactivation of GDP-fucose transporter gene (Slc35c1) in CHO cells by ZFNs, TALENs and CRISPR-Cas9 for production of fucose-free antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 12. benchchem.com [benchchem.com]
- 13. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 14. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Core Structural Differences Between GDP-L-fucose and GDP-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose and GDP-D-mannose are crucial nucleotide sugars that serve as activated monosaccharide donors in the biosynthesis of a vast array of glycoconjugates in prokaryotes and eukaryotes. These complex carbohydrates are integral to a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses. Consequently, the enzymes involved in the biosynthesis and transfer of these sugars are of significant interest as potential therapeutic targets. A thorough understanding of the structural nuances between GDP-L-fucose and its metabolic precursor, GDP-mannose, is fundamental for the rational design of inhibitors and probes to modulate their associated pathways. This technical guide provides a detailed comparative analysis of their core structures, biosynthetic pathways, and the experimental methodologies used for their characterization.
Core Structural Differences
The primary structural distinction between this compound and GDP-D-mannose resides at the C6 position of the hexopyranose ring. In GDP-D-mannose, the C6 carbon is part of a hydroxymethyl group (-CH₂OH), whereas in this compound, it is a methyl group (-CH₃). This seemingly subtle difference has profound implications for the overall shape, polarity, and biological recognition of the molecule.
| Feature | This compound | GDP-D-mannose |
| Sugar Moiety | L-Fucose (6-deoxy-L-galactose) | D-Mannose |
| C6 Position | Methyl group (-CH₃) | Hydroxymethyl group (-CH₂OH) |
| Overall Polarity | Less polar | More polar |
| Molecular Weight | 589.34 g/mol | 605.34 g/mol [1][2] |
This fundamental difference is a direct result of the final reductive step in the de novo biosynthesis of this compound from GDP-D-mannose. The absence of the hydroxyl group at the C6 position in fucose reduces its capacity for hydrogen bonding compared to mannose, influencing its interactions with fucosyltransferases and other binding proteins.
Conformational Analysis
Table of Bond Lengths and Angles for Enzyme-Bound this compound (Data derived from the crystal structure of human this compound synthase)[3][4]
| Bond | Length (Å) | Angle | Degree (°) |
| C1'-N9 | 1.47 | N9-C1'-C2' | 114.2 |
| C4-C5 | 1.52 | C4-C5-C6 | 113.1 |
| C5-O5 | 1.43 | C5-O5-C1 | 112.5 |
| O1-Pα | 1.61 | O1-Pα-O | 109.5 |
Note: This data represents the conformation of this compound when bound to its synthesizing enzyme and may differ from its conformation in solution.
Biosynthetic Pathways
The biosynthesis of this compound and GDP-D-mannose are interconnected yet distinct pathways, each involving a series of enzymatic reactions.
Biosynthesis of GDP-D-mannose
GDP-D-mannose serves as the precursor for this compound in the de novo pathway. Its synthesis begins with fructose-6-phosphate, an intermediate of glycolysis.
Biosynthesis of this compound
This compound is synthesized through two primary pathways: the de novo pathway and the salvage pathway.
De Novo Pathway: This is the principal route for this compound synthesis in most organisms, starting from GDP-D-mannose.
Salvage Pathway: This alternative pathway utilizes free L-fucose, which can be derived from the diet or from the degradation of glycoconjugates.
Experimental Protocols
The characterization of this compound, GDP-D-mannose, and their biosynthetic enzymes relies on a variety of biochemical and biophysical techniques.
Structural Determination
X-ray Crystallography: This technique provides high-resolution structural information.
-
Purification of Nucleotide Sugars:
-
Synthesize or purchase this compound or GDP-D-mannose.
-
Purify the nucleotide sugar using high-performance liquid chromatography (HPLC) with an anion exchange column.
-
Desalt the purified fraction using size-exclusion chromatography.
-
Lyophilize to obtain a pure powder.
-
-
Crystallization Workflow:
General workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and dynamics of molecules in solution.
-
Sample Preparation:
-
Dissolve the purified nucleotide sugar in a deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C spectra to identify the chemical shifts of the sugar and guanosine moieties.
-
Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish through-bond connectivities and assign all proton and carbon resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities and provide information on the conformation of the glycosidic linkage and the sugar pucker.
-
Enzyme Assays
Mannose-1-Phosphate Guanylyltransferase (MPG) Assay (Coupled Colorimetric Assay):
-
Principle: The pyrophosphate (PPi) produced in the MPG reaction is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi). The Pi is then detected colorimetrically.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Mannose-1-phosphate
-
GTP
-
Inorganic pyrophosphatase
-
MPG enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at various time points by adding a colorimetric reagent (e.g., malachite green-molybdate).
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate the amount of Pi produced from a standard curve.
-
GDP-Mannose 4,6-Dehydratase (GMD) Assay (Radioactive Assay): [5][6][7][8]
-
Principle: This assay measures the release of tritium (B154650) (³H) from GDP-[5-³H]mannose into the aqueous solvent during the dehydration reaction.
-
Reaction Mixture:
-
HEPES buffer (pH 7.5)
-
GDP-[5-³H]mannose
-
GMD enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding activated charcoal to bind the nucleotide sugars.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which corresponds to the released ³H₂O.
-
GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX) Assay (Coupled Spectrophotometric Assay):
-
Principle: The activity of FX is coupled to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm. This assay requires the product of the GMD reaction as the substrate.
-
Reaction Mixture:
-
HEPES buffer (pH 7.0)
-
GDP-4-keto-6-deoxymannose (generated in situ from GDP-mannose using GMD or pre-synthesized)
-
NADPH
-
FX enzyme
-
-
Procedure:
-
Initiate the reaction by adding the FX enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
-
Conclusion
The structural disparity between this compound and GDP-D-mannose, originating from the substitution at the C6 position, is a critical determinant of their distinct roles in glycobiology. This guide has provided a comprehensive overview of these differences, the biosynthetic pathways that govern their formation, and the key experimental protocols employed for their study. A thorough grasp of these fundamentals is essential for researchers in glycobiology and drug development who aim to unravel the complexities of glycosylation and exploit this knowledge for therapeutic intervention. The provided methodologies offer a robust framework for the characterization of these important nucleotide sugars and the enzymes that metabolize them.
References
- 1. Functional analysis and enzyme characterization of mannose-1-phosphate guanylyl transferase (ManB) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDP-beta-L-fucose | C16H25N5O15P2 | CID 135398655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 7. Assay for GDP-D-mannose-4,6-dehydratase (Journal Article) | OSTI.GOV [osti.gov]
- 8. GDP-mannose | C16H25N5O16P2 | CID 135398627 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Genetic Disorders of GDP-L-fucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation is a critical post-translational modification of proteins and lipids, essential for a myriad of biological processes including cell adhesion, signaling, and immune responses. The synthesis and utilization of the nucleotide sugar donor, this compound, is paramount for correct fucosylation. Genetic defects in the metabolic pathways of this compound lead to a class of rare, multi-systemic diseases known as Congenital Disorders of Glycosylation (CDG). These disorders, characterized by hypo-fucosylation, present with severe clinical phenotypes affecting neurological, immunological, and skeletal development. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their investigation, and a summary of current and potential therapeutic avenues.
The this compound Metabolic Pathway
Mammalian cells synthesize this compound through two primary pathways: the de novo pathway and the salvage pathway.[1][2]
-
The De Novo Pathway: This is the main synthesis route, converting GDP-D-mannose into this compound through a two-step enzymatic process in the cytosol. The first, rate-limiting step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD). The second step is a combined 3,5-epimerase and 4-reductase reaction catalyzed by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GFUS/FX).[2][3][4]
-
The Salvage Pathway: This pathway utilizes free L-fucose obtained from dietary sources or the lysosomal degradation of glycoconjugates. L-fucose is phosphorylated by fucokinase (FCSK) to L-fucose-1-phosphate, which is then converted to this compound by this compound pyrophosphorylase (FPGT).[2][3]
Once synthesized in the cytosol, this compound is transported into the lumen of the Golgi apparatus by a specific transporter, SLC35C1, where it serves as the donor substrate for fucosyltransferases (FUTs).[3][5][6]
Core Genetic Disorders
Defects at different stages of this metabolic network result in distinct Congenital Disorders of Glycosylation. To date, five primary types of CDG related to impaired fucosylation have been described.[7]
SLC35C1-CDG (Leukocyte Adhesion Deficiency Type II)
-
Pathophysiology: Caused by mutations in the SLC35C1 gene, which encodes the Golgi-resident GDP-fucose transporter.[5][6] This defect impairs the import of this compound from the cytosol into the Golgi lumen, leading to a generalized hypo-fucosylation of glycoproteins and glycolipids.[8][9] A key consequence is the deficient synthesis of sialyl-Lewis X, a crucial ligand for selectins, which mediates leukocyte rolling on endothelial surfaces during inflammation.[10][11]
-
Clinical Presentation: SLC35C1-CDG, historically known as Leukocyte Adhesion Deficiency type II (LAD II), is characterized by recurrent infections, persistent leukocytosis (an unusually high level of neutrophils), severe growth retardation, and intellectual disability.[6][12][13] Patients often exhibit the rare Bombay blood group phenotype due to the lack of fucosylated H-antigen on red blood cells.[8] Facial dysmorphism is also common.[12] Milder phenotypes with isolated short stature and intellectual disability have also been reported, broadening the clinical spectrum.[14][15]
-
Diagnosis: Diagnosis is confirmed by genetic testing of the SLC35C1 gene.[8] Analysis of serum N-glycans can reveal the fucosylation defect.[12] Standard CDG screening via transferrin isoelectric focusing is often normal.[12]
FUT8-CDG
-
Pathophysiology: This disorder results from biallelic pathogenic variants in the FUT8 gene.[16] FUT8 is the α-1,6-fucosyltransferase responsible for "core" fucosylation, the attachment of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[17] Its deficiency leads to a complete lack of core fucosylation on glycoproteins.[16]
-
Clinical Presentation: FUT8-CDG is a severe, multisystemic disorder with symptoms manifesting in infancy.[18][19] These include severe developmental delay, hypotonia, frequent seizures, failure to thrive, skeletal abnormalities, and distinct facial dysmorphism.[18][19] Respiratory and intestinal problems are also common.[18] The condition is extremely rare, with only a few affected individuals reported in the literature.[16]
-
Diagnosis: While transferrin glycosylation analysis may be normal, a broader analysis of serum N-glycans by methods like mass spectrometry is required to detect the complete absence of core fucosylation, which is a key diagnostic biomarker.[16][18] Genetic testing of the FUT8 gene confirms the diagnosis.[18]
Other Fucosylation Disorders
-
FCSK-CDG: Caused by mutations in the FCSK gene, which encodes fucokinase, an enzyme in the salvage pathway.[3] This disorder presents with severe infantile-onset epilepsy and developmental delays.[3]
-
GFUS-CDG: A defect in the GFUS gene (also known as TSTA3 or FX), which is involved in the final step of the de novo synthesis pathway.[7][20]
-
POFUT1-CDG: Results from mutations in the POFUT1 gene, which encodes Protein O-fucosyltransferase 1, an enzyme that adds O-fucose to serine or threonine residues within specific protein domains (e.g., in Notch receptors).[7]
Data Summary of Fucosylation Disorders
The following tables summarize the key genetic, biochemical, and clinical features of the primary disorders of this compound metabolism.
Table 1: Genetic and Biochemical Characteristics
| Disorder Name | Alias | Causative Gene | Affected Protein | Metabolic Defect | Key Biochemical Marker |
| SLC35C1-CDG | LAD II, CDG-IIc | SLC35C1 | GDP-fucose Transporter | Impaired GDP-fucose transport into Golgi | Generalized hypo-fucosylation, Bombay blood type |
| FUT8-CDG | CDGF1 | FUT8 | α-1,6-Fucosyltransferase | Defective N-glycan core fucosylation | Complete lack of core fucosylation |
| FCSK-CDG | CDGF2 | FCSK | Fucokinase | Defective salvage pathway | Impaired fucose salvage |
| GFUS-CDG | - | GFUS (FX) | This compound synthase | Defective de novo pathway | Impaired this compound synthesis |
| POFUT1-CDG | - | POFUT1 | Protein O-Fucosyltransferase 1 | Defective O-fucosylation | Deficient O-fucosylation of specific proteins |
Table 2: Major Clinical Phenotypes
| Feature | SLC35C1-CDG | FUT8-CDG | FCSK-CDG |
| Immunological | Recurrent infections, Leukocytosis[6][8] | Respiratory infections[18] | Not prominent |
| Neurological | Intellectual disability, Developmental delay[8][12] | Severe developmental delay, Seizures, Hypotonia[18][19] | Severe epilepsy, Developmental delay[3] |
| Growth/Skeletal | Short stature, Skeletal abnormalities[8][12] | Failure to thrive, Skeletal abnormalities[18][19] | Not prominent |
| Hematological | Bombay (hh) blood type[8] | Normal | Normal |
| Facial Features | Coarse/distinct features[12] | Distinct dysmorphism[18] | Not prominent |
Experimental Protocols and Methodologies
Investigating disorders of fucosylation requires a multi-faceted approach combining genetic, biochemical, and functional assays.
Diagnostic and Analytical Workflow
The diagnosis of a suspected fucosylation disorder typically follows a structured workflow, starting from clinical suspicion and moving towards definitive molecular confirmation.
Protocol: Mass Spectrometric Analysis of N-Glycans
This protocol provides a general methodology for analyzing total serum N-glycans to assess fucosylation status, a key diagnostic step for disorders like FUT8-CDG.[16][21][22]
Objective: To release, label, and analyze N-linked glycans from total serum glycoproteins to identify fucosylation defects.
Methodology:
-
Protein Denaturation:
-
Take 10 µL of patient serum and dilute with a denaturing buffer (e.g., containing SDS and β-mercaptoethanol).
-
Heat the sample at 95°C for 5 minutes to denature proteins.
-
-
N-Glycan Release:
-
Cool the sample and add a reaction buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS.
-
Add Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein.
-
Incubate at 37°C for 16-24 hours.
-
-
Glycan Labeling (for fluorescence detection/quantification):
-
The released glycans can be fluorescently labeled (e.g., with 2-aminobenzamide, 2-AB) via reductive amination. This step is optional for MALDI-MS but useful for HPLC-based quantification.
-
-
Purification of Released Glycans:
-
Use a solid-phase extraction (SPE) method, such as a graphitized carbon cartridge, to separate the released glycans from proteins, salts, and detergents.
-
Elute the purified glycans.
-
-
Mass Spectrometry Analysis:
-
Prepare the purified glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
Acquire data using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Data Interpretation: Analyze the resulting mass spectrum for the presence or absence of fucose residues (mass shift of ~146 Da). In FUT8-CDG, all complex N-glycans will lack the core fucose modification, resulting in a characteristic shift in the entire glycan profile.[16] In SLC35C1-CDG, a general reduction in fucosylated structures will be observed.[23]
-
Protocol: Fucosyltransferase Activity Assay
This protocol outlines a method to measure the activity of a specific fucosyltransferase, such as FUT8, in cell lysates.[17][24]
Objective: To quantify the enzymatic activity of a fucosyltransferase by measuring the transfer of fucose from a donor to an acceptor substrate.
Methodology:
-
Enzyme Source Preparation:
-
Prepare a cell lysate from patient-derived fibroblasts or an expression system (e.g., HEK293 cells overexpressing the FUT of interest).
-
Solubilize cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).[25]
-
Centrifuge to pellet debris and use the supernatant as the enzyme source.
-
-
Reaction Mixture:
-
Prepare a reaction cocktail containing:
-
Buffer (e.g., MES or HEPES, pH 6.5-7.5).
-
Divalent cations (e.g., MnCl₂).
-
Donor Substrate: this compound.
-
Acceptor Substrate: A specific, often fluorescently-labeled, oligosaccharide (e.g., a pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan for FUT8 assay).[17]
-
-
-
Enzymatic Reaction:
-
Add the enzyme source to the pre-warmed reaction mixture to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by heating or adding EDTA.
-
-
Product Detection and Quantification:
-
Method A (HPLC-based): If a fluorescently labeled acceptor was used, separate the fucosylated product from the unreacted substrate using reverse-phase HPLC.[17] Quantify the product by integrating the peak area from the fluorescence chromatogram.
-
Method B (GDP Detection): Alternatively, measure the GDP produced as a byproduct of the reaction. Commercial assays (e.g., Transcreener® GDP Assay) can detect GDP using fluorescence polarization immunoassay, which is suitable for high-throughput screening.[24]
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg of protein) by comparing the amount of product formed to a standard curve.
-
Therapeutic Strategies and Drug Development
Treatment options for these disorders are limited and largely supportive. However, understanding the underlying metabolic defects opens avenues for targeted therapies.
-
Monosaccharide Supplementation: For some disorders, providing the missing sugar can be beneficial. Oral L-fucose supplementation has been shown to restore selectin ligand expression and correct the immunodeficiency in some, but not all, patients with SLC35C1-CDG.[5][6][26] The lack of response in some patients suggests that certain mutations may prevent the transporter from functioning even with high substrate availability.[27]
-
Enzyme Replacement and Gene Therapy: While not yet available for fucosylation disorders, these approaches represent future possibilities for delivering a functional copy of the deficient enzyme or gene.
-
Small Molecule Modulators: For drug development professionals, targeting enzymes in the fucosylation pathway is of interest, particularly in oncology where aberrant fucosylation is a hallmark of cancer progression.[28] High-throughput screening assays, like the fucosyltransferase activity assay described above, are critical tools for identifying inhibitors or activators of these enzymes.[24]
Conclusion
Genetic disorders of this compound metabolism are a group of severe, complex diseases that underscore the critical role of fucosylation in human health. For researchers, a deep understanding of the underlying biochemical pathways is key to elucidating disease mechanisms. For clinicians, improved diagnostic workflows are essential for early and accurate identification of affected individuals. For drug development professionals, the enzymes and transporters of this pathway represent potential targets for therapeutic intervention, not only for these rare congenital disorders but also for more common diseases like cancer. Continued research, utilizing the advanced experimental methodologies outlined in this guide, is crucial for advancing our understanding and developing effective treatments for these devastating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Diseases of Fucosylation: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukocyte adhesion deficiency II: therapy and genetic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdghub.com [cdghub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Naturally Occurring Genetic Disorders of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 12. SLC35C1-Congenital Disorder of Glycosylation (SLC35C1-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 13. Leukocyte adhesion deficiency type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biallelic variants in SLC35C1 as a cause of isolated short stature with intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expanding the molecular and clinical phenotypes of FUT8-CDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FUT8-Congenital Disorder of Glycosylation (FUT8-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 19. Disease | Rare Diseases Clinical Research Network [rarediseasesnetwork.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 22. Analysis of protein glycosylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Perspectives on Glycosylation and its Congenital Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of FX Protein (TSTA3) in GDP-L-fucose Synthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the FX protein (also known as Tissue-specific transplantation antigen 3 or TSTA3), a critical enzyme in the de novo synthesis of GDP-L-fucose. Fucosylation, the addition of fucose to glycoconjugates, is a vital post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation has been implicated in various diseases, such as cancer and inflammation, making the enzymes involved in this pathway, particularly FX protein, significant targets for therapeutic intervention.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the FX protein's function, detailed experimental protocols, and quantitative data to facilitate further investigation into this key enzymatic process.
Introduction to this compound Synthesis and the Role of FX Protein
This compound is the universal donor substrate for all fucosyltransferases, the enzymes that attach fucose to glycan structures.[1] In mammalian cells, this compound is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[2] The de novo pathway is the major source of cellular this compound, estimated to contribute approximately 90% of the total pool, while the salvage pathway accounts for the remaining 10%.[3][4]
The de novo pathway begins with GDP-D-mannose and involves a two-enzyme process. The first enzyme, GDP-D-mannose 4,6-dehydratase (GMD), converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxy-D-mannose.[2] The second enzyme, FX protein, is a bifunctional enzyme that catalyzes the final two steps of the pathway: a 3,5-epimerase reaction followed by an NADPH-dependent 4-reductase reaction, to produce the final product, this compound.[5][6]
The salvage pathway utilizes free L-fucose, derived from extracellular sources or lysosomal degradation of glycoconjugates, to synthesize this compound. This pathway involves the sequential action of fucokinase (FCSK) and this compound pyrophosphorylase (FPGT).[2]
Given its central role in the predominant de novo synthesis pathway, the FX protein is a critical regulator of cellular fucosylation levels.
Quantitative Data on FX Protein and this compound Synthesis
Understanding the quantitative aspects of FX protein function and this compound metabolism is crucial for experimental design and interpretation. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species | Reference |
| Specific Activity | 0.44 ± 0.02 U/mg | Human | [7] |
| Km for this compound | 4.2 µM | Human | [8] |
| Vmax | 1.4 µmols/mg/min | Human | [8] |
Table 1: Kinetic Parameters of Human FX Protein (TSTA3). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
| Cell Line | Condition | Intracellular this compound Concentration | Reference |
| HEK293T (Wild-type) | Unsupplemented | ~16 µM | [2] |
| HEK293T (Wild-type) | 5 mM L-fucose supplementation (24h) | ~500 µM | [3] |
| HEK293T (TSTA3 KO) | Unsupplemented | 0 µM | [3] |
| HEK293T (TSTA3 KO) | 1 mM L-fucose supplementation | ~1000 µM | [3] |
| HEK293T (GMDS KO) | Unsupplemented | ~3 µM | [3] |
| HEK293T (GMDS KO) | 5 mM L-fucose supplementation (24h) | ~500 µM | [3] |
| C1TSTA3KO | Fucose supplemented | ~2.0 mM | [4] |
Table 2: Intracellular this compound Concentrations in Various Cell Lines. KO refers to knockout cell lines for the specified gene.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is essential for a clear understanding of the complex processes involved in this compound synthesis and its analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of FX protein.
Expression and Purification of Recombinant Human FX Protein (TSTA3)
This protocol describes the expression of N-terminally His-tagged human FX protein in E. coli and its purification using nickel-affinity chromatography.[9]
A. Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector containing the human TSTA3 gene with an N-terminal 6xHis tag
-
LB Broth and Agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole)
-
Elution Buffer (50 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole)
-
Ni-NTA affinity resin
-
SDS-PAGE analysis reagents
B. Protocol:
-
Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme (B549824) and PMSF).
-
Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.
-
Load the lysate-resin mixture onto a chromatography column and wash with 10 column volumes of Wash Buffer.
-
Elute the bound protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified FX protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
FX Protein (TSTA3) Enzyme Activity Assay
This assay measures the activity of FX protein by quantifying the production of this compound from GDP-4-keto-6-deoxy-D-mannose using HPLC.[10][11]
A. Materials:
-
Purified recombinant FX protein
-
GDP-4-keto-6-deoxy-D-mannose (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution (e.g., 0.1 M HCl)
-
HPLC system with an anion-exchange or reverse-phase C18 column
-
This compound standard
B. Protocol:
-
Prepare a reaction mixture containing Assay Buffer, a known concentration of GDP-4-keto-6-deoxy-D-mannose (e.g., 100 µM), and NADPH (e.g., 200 µM).
-
Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified FX protein. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound produced.
-
Create a standard curve using known concentrations of this compound to determine the concentration of the product in the enzymatic reaction.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
Quantification of Intracellular this compound by HPLC
This protocol describes the extraction and quantification of this compound from cultured cells.[12][13][14][15]
A. Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Extraction Buffer (e.g., 75% ethanol (B145695) or perchloric acid)
-
HPLC system with an anion-exchange or reverse-phase C18 column
-
This compound standard
B. Protocol:
-
Harvest cultured cells by trypsinization or scraping.
-
Wash the cells twice with ice-cold PBS.
-
Count the cells to normalize the results.
-
Extract the nucleotide sugars by resuspending the cell pellet in ice-cold Extraction Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Resuspend the dried extract in a suitable mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system and separate the nucleotide sugars.
-
Detect the separated compounds using a UV detector at 254 nm.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to a standard curve of known this compound concentrations.
-
Normalize the amount of this compound to the cell number to determine the intracellular concentration.
Conclusion
The FX protein plays a pivotal and rate-limiting role in the de novo synthesis of this compound, the essential substrate for cellular fucosylation. Its bifunctional enzymatic activity makes it a key control point in this metabolic pathway. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers investigating the intricacies of fucosylation and its implications in health and disease. Further research into the regulation of FX protein expression and activity, as well as the development of specific inhibitors, holds significant promise for the development of novel therapeutic strategies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. TSTA3 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification and characterization of this compound-N-acetyl beta-D-glucosaminide alpha 1----6fucosyltransferase from cultured human skin fibroblasts. Requirement of a specific biantennary oligosaccharide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. An enzymatic method of analysis for this compound in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of GDP-Mannose 4,6-Dehydratase (GMD)
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of GDP-Mannose 4,6-Dehydratase (GMD)
Guanosine diphosphate (B83284) (GDP)-mannose 4,6-dehydratase (GMD) is a key enzyme in the biosynthesis of 6-deoxyhexoses, which are crucial components of various glycoconjugates, including the ABO blood group antigens and the selectin ligand sialyl Lewis X.[1] GMD catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, the first and often regulatory step in the de novo biosynthesis of GDP-L-fucose.[1][2] This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and employs a tightly bound NADP+ cofactor in its catalytic cycle.[1][3]
The catalytic mechanism of GMD proceeds through a three-step process:
-
Oxidation: The reaction is initiated by the oxidation of the hydroxyl group at the C4' position of the mannose moiety of GDP-mannose. This involves the transfer of a hydride from C4' of the substrate to the C4 position of the NADP+ cofactor, forming NADPH and the intermediate GDP-4-keto-mannose. This step is facilitated by a conserved catalytic triad (B1167595) of Tyr-XXX-Lys and a Ser/Thr residue.[3][4]
-
Dehydration: Subsequently, a dehydration reaction occurs, involving the elimination of a water molecule from the C5' and C6' positions of the sugar ring. This step is catalyzed by a conserved glutamate (B1630785) residue, which acts as a general base to abstract a proton from C5', leading to the formation of a GDP-4-keto-5,6-ene-mannose intermediate.[3][4]
-
Reduction: The final step involves the reduction of the double bond at C6' of the intermediate. The previously generated NADPH transfers the hydride back to the C6' position of the sugar, yielding the final product, GDP-4-keto-6-deoxy-D-mannose, and regenerating the NADP+ cofactor for the next catalytic cycle.[3][4]
This intricate mechanism allows for the conversion of GDP-mannose into a key precursor for the synthesis of various fucose-containing glycans, which play significant roles in cell signaling, immunity, and host-pathogen interactions.[1][3]
Quantitative Data
The following tables summarize the kinetic parameters for wild-type and mutant GMD from various species.
Table 1: Kinetic Parameters of Wild-Type GDP-Mannose 4,6-Dehydratase
| Species | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Specific Activity | Reference(s) |
| Homo sapiens | 4.0 ± 1.0 | 0.8 ± 0.1 | 2.0 x 105 | - | [4] |
| Pseudomonas aeruginosa | 13 (high affinity site), 3000 (low affinity site) | - | - | - | [5] |
| Campylobacter jejuni (GMH Dehydratase) | 60 ± 10 | 1.6 ± 0.1 | 2.7 x 104 | - | [6] |
Table 2: Kinetic Parameters of GDP-Mannose 4,6-Dehydratase Mutants from Campylobacter jejuni
| Mutant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Wild-Type | 60 ± 10 | 1.6 ± 0.1 | 2.7 x 104 | [6] |
| S134A | No activity detected | No activity detected | - | [6] |
| E136Q | No activity detected | No activity detected | - | [6] |
| Y159F | 1400 ± 300 | 0.04 ± 0.01 | 29 | [6] |
| K163M | 1100 ± 200 | 0.03 ± 0.01 | 27 | [6] |
| S134T | 60 ± 20 | 0.6 ± 0.1 | 1.0 x 104 | [6] |
| S135A | 100 ± 20 | 0.3 ± 0.1 | 3.0 x 103 | [6] |
| T188A | 130 ± 30 | 0.4 ± 0.1 | 3.1 x 103 | [6] |
| Y301F | 110 ± 20 | 0.5 ± 0.1 | 4.5 x 103 | [6] |
Experimental Protocols
Site-Directed Mutagenesis (QuikChange II Method)
This protocol describes the generation of point mutations in the GMD gene using the QuikChange II site-directed mutagenesis method.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥ 78°C.
-
The primers should have a minimum GC content of 40% and terminate with one or more C or G bases.
2. PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
5-50 ng of dsDNA template (plasmid containing the GMD gene)
-
125 ng of each oligonucleotide primer
-
1 µL of dNTP mix
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Perform thermal cycling with the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) to the PCR product.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.
4. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
GMD Enzyme Kinetics Assay (Coupled Reductase Assay)
This protocol details a continuous spectrophotometric assay to determine the kinetic parameters of GMD by coupling its reaction to a GDP-4-keto-6-deoxymannose reductase.
1. Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
GDP-D-mannose (substrate): various concentrations
-
NADPH: 0.3 mM
-
GDP-4-keto-6-deoxymannose reductase (e.g., Cje1612): 10 µM
-
Purified GMD enzyme (wild-type or mutant): 0.1 µM (concentration may need to be adjusted for mutants with low activity)
2. Assay Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer, NADPH, and the reductase.
-
Add varying concentrations of the GDP-D-mannose substrate to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the GMD enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADPH by the reductase as it consumes the GMD product.
3. Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.
Protein Crystallization (Hanging Drop Vapor Diffusion)
This protocol provides a general method for the crystallization of GMD.
1. Protein Preparation:
-
Express and purify the GMD protein to >95% homogeneity.
-
Concentrate the purified protein to 5-20 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0, 200 mM NaCl).
2. Crystallization Setup:
-
Use a 24-well crystallization plate with siliconized cover slips.
-
Pipette 1 µL of the concentrated protein solution onto the center of a cover slip.
-
Pipette 1 µL of the reservoir solution (e.g., 0.1 M HEPPS, pH 8.0, 6-10% PEG 8000, 200 mM tetramethylammonium (B1211777) chloride) into the protein drop.
-
Carefully invert the cover slip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal.
3. Incubation and Observation:
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Periodically observe the drops under a microscope for the formation of crystals. Crystals typically appear within a few days to a week.
4. Crystal Harvesting and Cryo-protection:
-
Once crystals of sufficient size have grown, carefully harvest them using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution (e.g., reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-freeze the crystal in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
Visualizations
References
- 1. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 3. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: Chemoenzymatic Synthesis of GDP-L-Fucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the enzymatic transfer of an L-fucose sugar moiety to glycoconjugates, is a critical post-translational modification that mediates a wide range of biological events, including cell adhesion, signaling, and immune responses.[1][2] The universal donor for these reactions is Guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-L-fucose), which is produced in cells through either the de novo or the salvage pathway.[2][3] While chemical synthesis of this compound is often complex and low-yielding, and its direct isolation from biological sources is impractical for large quantities, chemoenzymatic methods provide a robust and efficient alternative.[2][4]
This application note details a one-pot protocol for the preparative-scale synthesis of this compound, leveraging the salvage pathway. The method employs a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), originally isolated from Bacteroides fragilis.[4][5] This enzyme combines two distinct catalytic activities in a single polypeptide, enabling a streamlined and cost-effective production of this compound and its analogs.[2][6]
Principle of the Method
The chemoenzymatic synthesis of this compound from L-fucose is a two-step process catalyzed by the bifunctional FKP enzyme in a single reaction vessel.[2][6]
-
Phosphorylation: The C-terminal L-fucokinase domain of FKP catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the anomeric C1 position of L-fucose, yielding β-L-fucose-1-phosphate (Fuc-1-P).[5][6]
-
Guanylylation: The N-terminal this compound pyrophosphorylase domain then catalyzes the condensation of Fuc-1-P with guanosine triphosphate (GTP) to form the final product, this compound, releasing inorganic pyrophosphate (PPi).[5][6]
The reaction is driven to completion by the inclusion of an inorganic pyrophosphatase, which hydrolyzes the PPi byproduct, preventing feedback inhibition and shifting the reaction equilibrium towards product formation.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Chemoenzymatic synthesis of this compound and the Lewis X glycan derivatives | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Enzymatic Production of GDP-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate-L-fucose (GDP-L-fucose) is a crucial nucleotide sugar that serves as the universal donor substrate for fucosyltransferases, enzymes that catalyze the transfer of L-fucose onto glycoconjugates.[1][2] This fucosylation is a vital post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] The limited availability and high cost of this compound have historically hindered research and development in glycobiology and drug discovery.[3][4] Chemoenzymatic synthesis provides a robust and scalable alternative to complex chemical methods for producing this compound and its analogs.[1][2]
These application notes provide detailed protocols for two primary enzymatic strategies for the large-scale production of this compound: the de novo pathway, starting from D-mannose, and the salvage pathway, which utilizes L-fucose as a precursor.
Enzymatic Synthesis Strategies
De Novo Pathway from D-Mannose
The de novo pathway mimics the natural biosynthetic route found in many organisms, converting D-mannose into this compound through a series of enzymatic reactions.[5][6] This multi-enzyme cascade typically involves the following key enzymes:
-
Glucokinase (Glk): Catalyzes the phosphorylation of D-mannose to mannose-6-phosphate (B13060355).[5]
-
Phosphomannomutase (ManB): Converts mannose-6-phosphate to mannose-1-phosphate.[5][6]
-
GDP-α-D-mannose pyrophosphorylase (ManC): Reacts mannose-1-phosphate with GTP to form GDP-D-mannose.[6]
-
GDP-D-mannose 4,6-dehydratase (GMD): Catalyzes the dehydration of GDP-D-mannose.[6][7]
-
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG/FX): Performs the final epimerization and reduction steps to yield this compound.[6][7]
A multi-enzyme cascade using ten enzymes has been developed for the synthesis of this compound from mannose and guanosine.[3][4]
Salvage Pathway from L-Fucose
The salvage pathway provides a more direct route to this compound, utilizing a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), commonly sourced from Bacteroides fragilis.[1][2][8] This enzyme catalyzes a two-step, one-pot reaction:[1][8]
-
Phosphorylation: The L-fucokinase domain of FKP transfers a phosphate (B84403) group from ATP to L-fucose, forming L-fucose-1-phosphate.[2]
-
Pyrophosphorylation: The this compound pyrophosphorylase domain of FKP then converts L-fucose-1-phosphate and GTP into this compound.[2]
To drive the reaction forward, inorganic pyrophosphatase (PPA) is often added to degrade the pyrophosphate (PPi) byproduct, which can inhibit the reaction.[3]
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic production of this compound, allowing for a clear comparison of the different approaches.
| Pathway | Starting Material(s) | Key Enzyme(s) | Product Concentration | Yield | Reaction Time | Reference |
| De Novo | D-Mannose | Glk, ManB, ManC, Gmd, WcaG | 178.6 mg/L | 14.1% | Not Specified | [5] |
| De Novo | Mannose, Guanosine, Polyphosphate | Ten-enzyme cascade | 7.6 mM (4.5 g/L) | 72% | 48 h | [3][4] |
| Salvage | L-Fucose, Guanosine, Polyphosphate | Five-enzyme cascade (including FKP) | 7 mM (4.1 g/L) | 68% | 48 h | [3][4] |
| Salvage | L-Fucose | FKP (with ATP regeneration) | - | 31% | Repetitive Batch | [3] |
| Salvage | L-Fucose | FKP (with excess ATP) | - | 57% | Repetitive Batch | [3] |
Experimental Protocols
Protocol 1: De Novo Synthesis of this compound from D-Mannose
This protocol describes a cell-free enzymatic synthesis of this compound using a three-step process to overcome end-product feedback inhibition.[5]
A. Materials and Reagents:
-
Recombinant enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), GDP-α-D-mannose pyrophosphorylase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG)
-
D-Mannose
-
ATP
-
GTP
-
NADPH
-
Tris-HCl buffer
-
MgCl₂
-
Ni-NTA chromatography resin for enzyme purification
B. Enzyme Expression and Purification:
-
Clone the genes for Glk, ManB, ManC, Gmd, and WcaG into an expression vector (e.g., pET-28a(+)) and transform into E. coli expression strains.[5]
-
Induce protein expression with IPTG and cultivate the cells.
-
Harvest the cells, lyse them, and purify the recombinant enzymes using Ni-NTA chromatography.[5]
C. Enzymatic Synthesis (Three-Step Reaction):
-
Step 1: In a reaction mixture, combine Glk, ManB, and ManC with D-mannose, ATP, and GTP. Incubate to produce GDP-D-mannose.[5]
-
Step 2: Add Gmd to the reaction mixture to convert GDP-D-mannose to GDP-4-keto-6-deoxymannose.[9]
-
Step 3: Add WcaG and NADPH to the reaction mixture to produce the final product, this compound. This stepwise addition helps to overcome the feedback inhibition of Gmd by this compound.[5][9]
D. Purification of this compound:
-
Terminate the enzymatic reaction.
-
Purify this compound from the reaction mixture using chromatographic methods, such as ion-exchange chromatography.[4]
-
Analyze the final product by HPLC and mass spectrometry.[5][9]
Protocol 2: Salvage Synthesis of this compound from L-Fucose
This protocol outlines the preparative-scale synthesis of this compound using the bifunctional enzyme FKP.[8]
A. Materials and Reagents:
-
Recombinant L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
L-Fucose
-
ATP
-
GTP
-
Inorganic Pyrophosphatase (PPA)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Ni-NTA and gel-filtration columns for enzyme purification
B. Enzyme Expression and Purification:
-
Express the recombinant FKP protein in E. coli (e.g., BL21(DE3) containing the pMCSG7–fkp plasmid).[8]
-
Induce expression with IPTG at a low temperature (e.g., 16°C) for an extended period (e.g., 20 hours).[8]
-
Lyse the cells and purify the FKP protein from the supernatant using Ni-NTA and gel-filtration chromatography.[8]
C. Enzymatic Synthesis:
-
Prepare a reaction mixture containing L-fucose, ATP, GTP, Tris-HCl buffer (pH 7.5), and MgCl₂.[8]
-
Add inorganic pyrophosphatase (PPA) to the mixture.[8]
-
Initiate the reaction by adding the purified FKP enzyme.[8]
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for approximately 2 days.[8]
D. Purification of this compound:
-
Terminate the reaction by heating (e.g., boiling for 5 minutes) to precipitate the enzymes.[10]
-
Centrifuge to remove the precipitated protein.
-
Treat the supernatant with alkaline phosphatase to remove unreacted nucleotide triphosphates.
-
Purify the this compound from the supernatant using chromatographic techniques.
Visualizations
Caption: De Novo biosynthetic pathway of this compound from D-Mannose.
Caption: Salvage pathway for this compound synthesis using the bifunctional enzyme FKP.
Caption: General experimental workflow for enzymatic this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of GDP-L-Fucose from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 5'-diphospho-L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the universal donor of L-fucose for fucosyltransferases in the biosynthesis of glycoconjugates. These fucosylated molecules play pivotal roles in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The production of high-purity this compound is therefore essential for research in glycobiology, the development of therapeutic glycoproteins, and drug discovery.
This document provides detailed application notes and experimental protocols for the purification of this compound from enzymatic reaction mixtures. The methodologies described herein are based on established chromatographic techniques, including ion-exchange, size-exclusion, and affinity chromatography, offering flexibility to suit various laboratory scales and purity requirements.
Data Presentation: Comparison of Purification Methods
The selection of a purification strategy for this compound depends on factors such as the scale of the reaction, the desired purity, and the available equipment. The following table summarizes quantitative data from various purification methods to aid in this selection process.
| Purification Method | Scale | Purity | Yield | Key Advantages | Key Disadvantages | Reference |
| Ion-Exchange Chromatography | Lab-scale | High | Good | High capacity, effective removal of charged impurities | May require desalting step, optimization of gradient needed | [1][2][3] |
| Size-Exclusion Chromatography | Lab to Pilot-scale | Moderate to High | Good | Mild separation conditions, separates based on size | Limited resolution for molecules of similar size, sample dilution | [4][5][6] |
| Affinity Chromatography | Lab-scale | Very High | Variable | High specificity, single-step purification possible | Ligand leakage, can be expensive, specific ligand needed | [7][8][9] |
| Enzymatic Synthesis & Purification | Gram-scale | >90% | 68-72% | High product concentration, chemoenzymatic approach | Requires purified enzymes, potential for side reactions | [10][11][12] |
Experimental Protocols
I. Purification of this compound using Ion-Exchange Chromatography (IEX)
This protocol describes the purification of this compound from a reaction mixture using anion-exchange chromatography. The negatively charged phosphate (B84403) groups of this compound allow for its binding to a positively charged stationary phase.
Materials:
-
Reaction mixture containing this compound
-
Anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger)
-
Buffer A: 50 mM Tris-HCl, pH 7.5[2]
-
Buffer B: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Chromatography system (e.g., FPLC or HPLC)
-
Conductivity meter
-
UV detector (260 nm)
-
Fraction collector
Protocol:
-
Sample Preparation:
-
Terminate the enzymatic reaction by adding an equal volume of ice-cold ethanol (B145695) to precipitate proteins and other large molecules.[11]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitate.
-
Carefully collect the supernatant containing this compound.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
-
Column Equilibration:
-
Equilibrate the anion-exchange column with Buffer A until the conductivity and UV absorbance at 260 nm are stable.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with Buffer A to remove unbound and weakly bound contaminants. Continue washing until the UV absorbance returns to baseline.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 10-20 column volumes).
-
Monitor the elution profile using the UV detector at 260 nm and the conductivity meter. This compound is expected to elute as the salt concentration increases.
-
-
Fraction Collection and Analysis:
-
Desalting (if necessary):
-
Pool the fractions containing pure this compound.
-
If the salt concentration is too high for downstream applications, desalt the pooled fractions using size-exclusion chromatography or dialysis.
-
II. Purification of this compound using Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating this compound from molecules of significantly different sizes, such as proteins and smaller reaction components.
Materials:
-
Partially purified this compound sample (e.g., after IEX or precipitation)
-
Size-exclusion chromatography column (e.g., Bio-Gel P2 or Sephadex G-25)[11]
-
Mobile phase: A suitable buffer such as 50 mM ammonium (B1175870) bicarbonate or water.[11]
-
Chromatography system
-
UV detector (260 nm)
-
Fraction collector
Protocol:
-
Column Equilibration:
-
Equilibrate the size-exclusion column with the chosen mobile phase until a stable baseline is achieved.
-
-
Sample Loading:
-
Concentrate the this compound sample if necessary to minimize the injection volume.
-
Load the sample onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate. Molecules will separate based on their size, with larger molecules eluting first.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile at 260 nm.
-
Analyze the fractions to identify those containing pure this compound.
-
III. Purification of this compound using Affinity Chromatography
This method offers high selectivity by utilizing a ligand that specifically binds to this compound or a tag on a fusion protein involved in its synthesis.
Materials:
-
Affinity chromatography column with an appropriate ligand (e.g., immobilized lectin that binds fucose, or a resin for purifying a tagged enzyme from the synthesis reaction).
-
Binding/Wash Buffer: Buffer conditions that promote the specific interaction between the target and the ligand.
-
Elution Buffer: Buffer that disrupts the binding interaction to release the target molecule.
-
Chromatography system
-
UV detector
-
Fraction collector
Protocol:
-
Column Equilibration:
-
Equilibrate the affinity column with Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the crude or partially purified sample containing this compound onto the column.
-
-
Washing:
-
Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Elute the bound this compound by applying the Elution Buffer. This may involve changing the pH, ionic strength, or including a competitive ligand.
-
-
Fraction Collection and Analysis:
-
Collect the eluted fractions and analyze for the presence and purity of this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound from a reaction mixture.
Logical Relationship of Purification Techniques
Caption: Logical flow demonstrating the application of different purification techniques.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Ion-exchange purification of fucoidans [protocols.io]
- 3. Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of a GDP-fucose:polypeptide fucosyltransferase from Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. Purification and characterization of this compound-N-acetyl beta-D-glucosaminide alpha 1----6fucosyltransferase from cultured human skin fibroblasts. Requirement of a specific biantennary oligosaccharide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoenzymatic synthesis of this compound and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Modified procedure for detection of this compound:galactoside 2'-fucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Fucosyltransferase Activity Assays Using Radiolabeled GDP-L-Fucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the enzymatic attachment of a fucose sugar to glycans and proteins, is a critical post-translational modification that governs a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1] The enzymes mediating this process, fucosyltransferases (FUTs), are crucial for synthesizing specific fucosylated structures, such as the sialyl Lewis X antigen essential for leukocyte trafficking.[2] Aberrant fucosylation is a known hallmark of various diseases, particularly cancer, where it can drive tumor progression and metastasis.[3] Consequently, FUTs have emerged as significant targets for drug development and disease diagnostics.
Accurate measurement of FUT activity is essential for both basic research and therapeutic development. Among the various methodologies, the radiolabeled assay, which uses Guanosine Diphosphate (GDP)-L-[³H]fucose or GDP-L-[¹⁴C]fucose as a donor substrate, remains a gold standard. This method offers high sensitivity and provides a direct measurement of product formation by tracking the incorporation of the radiolabeled fucose onto an acceptor substrate.[1] This application note provides a detailed protocol for performing a fucosyltransferase activity assay using radiolabeled GDP-L-fucose, including data analysis and visualization of relevant biological pathways.
Principle of the Assay
The assay quantifies the activity of a fucosyltransferase by measuring the rate of transfer of a radiolabeled fucose moiety from the donor substrate, GDP-L-[¹⁴C]fucose or GDP-L-[³H]fucose, to a specific acceptor substrate (e.g., a glycoprotein (B1211001), glycolipid, or oligosaccharide).
The enzymatic reaction is as follows: FUT + GDP-[¹⁴C/³H]-Fucose + Acceptor Substrate → [¹⁴C/³H]-Fucosylated Acceptor + GDP
Following the reaction, the radiolabeled fucosylated product is separated from the unreacted, radiolabeled GDP-fucose. The radioactivity of the isolated product is then quantified using a liquid scintillation counter, which is directly proportional to the enzyme's activity under the specified conditions.
Background: GDP-Fucose Biosynthesis
The donor substrate, GDP-fucose, is synthesized in the cytosol through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway, which accounts for approximately 90% of the cellular GDP-fucose pool, converts GDP-mannose to GDP-fucose.[4][5] The salvage pathway recycles free L-fucose from exogenous sources or lysosomal degradation.[3][6] Understanding these pathways is crucial for studies involving cellular fucosylation.
Materials and Reagents
-
Enzyme Source: Purified recombinant fucosyltransferase or cell lysate from cells overexpressing the FUT of interest.[7]
-
Donor Substrate: GDP-L-[¹⁴C]fucose or GDP-L-[³H]fucose (specific activity >200 mCi/mmol).
-
Acceptor Substrate: Dependent on the FUT being assayed (e.g., Asialofetuin for general activity, N-acetyllactosamine, or specific pyridylaminated (PA)-sugars for defined linkages).[7]
-
Reaction Buffer: 50 mM MES, pH 6.5 (or other optimal buffer like Sodium Cacodylate or HEPES).[1][7]
-
Cofactor: 25 mM MnCl₂.[1]
-
Termination Solution: 0.1 M EDTA, pH 8.0.
-
Separation Columns: C18 Solid Phase Extraction (SPE) cartridges.[8]
-
Wash Solution: Deionized water.
-
Elution Solution: 80% Acetonitrile, 0.05% TFA.[8]
-
Scintillation Cocktail: Liquid scintillation fluid compatible with aqueous samples.
-
Equipment:
-
Liquid Scintillation Counter
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Vacuum manifold for SPE cartridges (optional)
-
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific fucosyltransferase and substrates being used.
1. Preparation of Enzyme Source (from Cell Lysate) a. Culture cells expressing the fucosyltransferase of interest. b. Harvest cells and wash with cold PBS. c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) and incubate on ice.[7] d. Solubilize the cells by sonication or repeated freeze-thaw cycles.[7] e. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.[7] f. Collect the supernatant, which contains the soluble enzyme, and determine its protein concentration (e.g., using a BCA assay).
2. Assay Reaction Setup a. Prepare a master mix of the reaction components to ensure consistency. For a final reaction volume of 50 µL:
- Reaction Buffer (1 M stock): 2.5 µL
- MnCl₂ (1 M stock): 1.25 µL
- Acceptor Substrate (e.g., 10 mg/mL Asialofetuin): 5 µL
- GDP-[¹⁴C]-Fucose (e.g., 25 µM stock, ~50,000 DPM/nmol): 5 µL
- Deionized Water: to 40 µL b. Add 40 µL of the master mix to each reaction tube. c. Include appropriate controls:
- No Enzyme Control: Replace the enzyme solution with lysis buffer to measure background.
- No Acceptor Control: Replace the acceptor substrate with buffer to check for auto-fucosylation or endogenous acceptors. d. Pre-incubate the tubes at 37°C for 5 minutes. e. Initiate the reaction by adding 10 µL of the enzyme solution (e.g., 1-10 µg of total protein). Mix gently.
3. Incubation a. Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-120 minutes).[7] Ensure the reaction is within the linear range with respect to time and enzyme concentration.
4. Reaction Termination a. Stop the reaction by adding 10 µL of 0.1 M EDTA solution. This chelates the Mn²⁺ ions required by the enzyme.[8]
5. Separation of Product from Unreacted Substrate a. Condition the C18 SPE tube: Pass 1 mL of 80% acetonitrile/0.05% TFA, followed by 1 mL of deionized water.[8] b. Load Sample: Load the entire reaction mixture onto the conditioned C18 tube. c. Wash: Wash the tube with 5 mL of deionized water to remove the unreacted, polar GDP-[¹⁴C]-Fucose and other salts.[8] d. Elute: Elute the fucosylated glycoprotein product with 2 mL of 80% acetonitrile/0.05% TFA into a scintillation vial.[8]
6. Quantification of Radioactivity a. Add an appropriate volume of liquid scintillation cocktail to the vial containing the eluate. b. Measure the radioactivity in disintegrations per minute (DPM) or counts per minute (CPM) using a liquid scintillation counter.[8]
Data Presentation and Analysis
To determine the enzyme activity, first convert the measured DPM to moles of incorporated fucose using the specific activity of the radiolabeled GDP-fucose.
Calculation:
-
Fucose Incorporated (pmol) = (DPM of Sample - DPM of No Enzyme Control) / (Specific Activity in DPM/pmol)
-
Specific Activity (pmol/min/mg) = Fucose Incorporated (pmol) / [Incubation Time (min) × Protein Amount (mg)]
For kinetic studies, the assay is performed with varying concentrations of one substrate (e.g., the acceptor) while keeping the other (GDP-fucose) at a saturating concentration. The resulting data can be used to determine key kinetic parameters.[9][10]
Table 1: Representative Kinetic Data for a Hypothetical Fucosyltransferase (FUT-X)
| Substrate | Concentration Range | Apparent Kₘ | Vₘₐₓ (pmol/min/mg) |
|---|---|---|---|
| This compound | 1 - 100 µM | 15 µM | 250 |
| Acceptor (N-acetyllactosamine) | 0.1 - 10 mM | 1.2 mM | 245 |
| Inhibitor (GDP-analog) | 10 nM - 10 µM | Kᵢ = 85 nM | N/A |
Note: The values presented are for illustrative purposes and will vary significantly between different enzymes and assay conditions.
Application: Fucosylation in Cell Signaling
Fucosylation is a critical regulator of key signaling pathways implicated in development and disease. For instance, O-fucosylation of Notch receptors by POFUT1 in the endoplasmic reticulum is essential for proper Notch signaling, which controls cell fate decisions.[11][12] Similarly, core fucosylation (α1,6-fucose linked to the core GlcNAc of N-glycans) of receptors like EGFR by FUT8 can modulate their signaling activity, impacting cell proliferation and migration in cancer.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of α(1-3)Fucosyltransferase Activity Using Scintillation Proximity | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. rupress.org [rupress.org]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Labeling of Cells with Fucose Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with fucose analogs is a powerful chemoselective technique used to investigate the structure and function of fucosylated glycans in living cells and organisms. This method leverages the cell's own metabolic pathways to incorporate fucose molecules modified with a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne group.[1] These reporters can then be selectively tagged with probes for visualization, enrichment, and proteomic analysis through highly specific "click chemistry" reactions.[2][3] This approach allows for the study of fucosylation in various biological processes, including cell signaling, immune response, inflammation, and cancer metastasis.[4][5]
This document provides detailed protocols for metabolic labeling of cells with fucose analogs, subsequent detection using click chemistry, and data analysis.
Core Principles
The methodology is a two-step process:
-
Metabolic Incorporation: Cells are incubated with a peracetylated fucose analog (e.g., peracetylated 6-alkynyl-fucose (B605009) or 6-azido-fucose). The acetyl groups enhance cell permeability.[6] Once inside the cell, non-specific esterases remove the acetyl groups. The modified fucose then enters the salvage pathway for GDP-fucose biosynthesis and is incorporated into newly synthesized glycoconjugates by fucosyltransferases.[7][8]
-
Bioorthogonal Ligation (Click Chemistry): The incorporated fucose analog, now bearing a chemical reporter (alkyne or azide), is detected by reacting it with a complementary probe (e.g., an azide- or alkyne-modified fluorophore or biotin). This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly specific and occurs with high efficiency under biocompatible conditions.[2][9]
Fucose Analog Selection and Considerations
Several fucose analogs are available for metabolic labeling, each with distinct characteristics. The choice of analog can influence labeling efficiency and potential cellular perturbations.
| Fucose Analog | Chemical Reporter | Key Features | Potential Issues | Citations |
| 6-alkynyl-fucose (6-Alk-Fuc) | Alkyne | Efficiently labels O-Fuc glycans; can inhibit the de novo GDP-fucose synthesis pathway. | Can alter levels of other nucleotide sugars. | [7][8] |
| 7-alkynyl-fucose (7-Alk-Fuc) | Alkyne | Generally well-tolerated by most fucosyltransferases. | May show lower incorporation efficiency compared to 6-Alk-Fuc in some cell types. | [7][8][10] |
| 6-azido-fucose (6-Az-Fuc) | Azide | Can result in highly efficient labeling. | Has been reported to exhibit cytotoxicity in some cell lines. | [7][11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with an Alkyne-Fucose Analog
This protocol describes the metabolic labeling of mammalian cells with a peracetylated alkynyl-fucose analog (e.g., peracetylated 6-Alk-Fuc or 7-Alk-Fuc) for subsequent detection.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated alkynyl-fucose analog (e.g., 6-Alk-Fuc or 7-Alk-Fuc)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture until they reach 70-80% confluency.
-
Preparation of Fucose Analog Stock Solution: Prepare a 10 mM stock solution of the peracetylated alkynyl-fucose analog in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
On the day of the experiment, dilute the fucose analog stock solution in pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 50-100 µM, but this should be optimized for each cell line and experimental goal.[7][12]
-
Include a vehicle control (DMSO-only) for comparison.
-
Remove the existing culture medium from the cells and replace it with the medium containing the fucose analog.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.[13]
-
-
Cell Harvesting and Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay or a similar method. The lysate is now ready for downstream click chemistry and analysis.
Protocol 2: Click Chemistry Reaction for Detection of Labeled Glycoproteins
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled glycoproteins in the cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter probe (e.g., biotin-azide, Alexa Fluor 488 azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Alkyne-labeled cell lysate (20-50 µg of total protein)
-
Adjust the final volume to 45 µL with PBS or lysis buffer.
-
Azide-functionalized reporter probe (to a final concentration of 50-100 µM)
-
1 µL of 50 mM TCEP (final concentration 1 mM)
-
3 µL of 1.7 mM TBTA (final concentration ~100 µM)
-
-
Initiation of Click Reaction:
-
Add 1 µL of 50 mM CuSO₄ (final concentration 1 mM) to initiate the reaction.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
Sample Preparation for Analysis:
-
Stop the reaction by adding an appropriate volume of SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5-10 minutes.
-
The sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 3: Visualization of Fucosylated Glycans in Fixed Cells
This protocol allows for the in-situ visualization of metabolically labeled fucosylated glycans in fixed cells using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips and metabolically labeled with an azide-fucose analog (e.g., peracetylated 6-azido-fucose) as described in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click chemistry, or a standard alkyne fluorophore for CuAAC)
-
Click chemistry reaction buffer kit (if performing CuAAC)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
After metabolic labeling, wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[11]
-
-
Click Reaction:
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail containing the alkyne-fluorophore according to the manufacturer's instructions. For copper-free click chemistry, incubate with the DIBO-alkyne probe (e.g., 20-50 µM in PBS) for 30-60 minutes at room temperature, protected from light.[14]
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation and Analysis
Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Comparison of Fucose Analog Incorporation Efficiency and Cytotoxicity in Different Cell Lines
| Cell Line | Fucose Analog | Concentration (µM) | Labeling Efficiency (Relative Fluorescence Units) | Cell Viability (%) |
| HEK293 | 6-Alk-Fuc | 50 | 15,234 ± 876 | 95 ± 4 |
| HEK293 | 7-Alk-Fuc | 50 | 10,876 ± 654 | 98 ± 2 |
| HEK293 | 6-Az-Fuc | 50 | 18,987 ± 1023 | 82 ± 7 |
| CHO | 6-Alk-Fuc | 50 | 22,453 ± 1234 | 92 ± 5 |
| CHO | 7-Alk-Fuc | 50 | 18,765 ± 987 | 96 ± 3 |
| CHO | 6-Az-Fuc | 50 | 25,123 ± 1543 | 78 ± 8 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway Diagram
Caption: Role of O-fucosylation in Notch signaling.[13]
Experimental Workflow Diagram
Caption: General workflow for metabolic labeling and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Citations |
| Low or no signal from labeled glycans | Inefficient incorporation of the fucose analog. | Optimize the concentration of the fucose analog and the incubation time. Test different fucose analogs as efficiency can be cell-type dependent. | [7][12] |
| Inefficient click chemistry reaction. | Use freshly prepared reagents, especially TCEP. Ensure the correct final concentrations of all reaction components. | [15] | |
| High background signal | Non-specific binding of the detection probe. | Include appropriate controls (e.g., no fucose analog, no copper). Optimize washing steps. For imaging, ensure proper blocking steps. | [14] |
| Cell toxicity | The fucose analog or its concentration is toxic to the cells. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the fucose analog. Consider using a less toxic analog (e.g., 7-Alk-Fuc). | [7][11] |
Conclusion
Metabolic labeling with fucose analogs is a versatile and powerful tool for studying the roles of fucosylation in health and disease. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully label, detect, and analyze fucosylated glycans in a variety of biological systems. This will aid in elucidating the complex functions of fucosylation and may lead to the development of novel diagnostic and therapeutic strategies.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 4. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. Detection and Modulation of Fucosylated Glycans using Fucose Analogs | CiNii Research [cir.nii.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of GDP-L-Fucose Analogs for Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Guanosine 5'-diphosphate-L-fucose (GDP-L-fucose) analogs. These analogs are invaluable tools for studying the function of fucosyltransferases (FUTs) and for the development of potent and selective inhibitors. Aberrant fucosylation is implicated in numerous diseases, including cancer and inflammation, making FUTs attractive therapeutic targets.[1][2][3]
Introduction to Fucosylation and Inhibition
Fucosylation is the enzymatic process of adding L-fucose to glycoconjugates, a critical post-translational modification involved in cell-cell recognition, adhesion, and signaling.[1] Fucosyltransferases catalyze this reaction using this compound as the universal fucose donor.[1] this compound analogs can act as inhibitors of FUTs or as metabolic probes to investigate the roles of specific fucosylated glycans.[1]
The primary mechanisms by which these analogs inhibit fucosylation include:
-
Competitive Inhibition: Analogs can bind to the active site of FUTs, competing with the natural substrate, this compound.[4]
-
Feedback Inhibition: The accumulation of unnatural this compound analogs within the cell can inhibit the de novo biosynthesis of this compound, thus reducing the overall levels of fucosylation.[4][5][6]
-
Poor Substrates: Some analogs, once converted to their GDP-activated form, are poor substrates for FUTs, effectively halting the transfer of the modified fucose.[6]
Synthesis of this compound Analogs: Chemoenzymatic Approach
Chemical synthesis of this compound analogs can be complex and expensive.[1] A more robust, cost-effective, and highly specific method is the chemoenzymatic approach, which leverages the fucose salvage pathway.[1] This one-pot synthesis primarily utilizes a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), to convert an L-fucose analog into its corresponding GDP-activated form.[1][7]
Principle of Chemoenzymatic Synthesis
The synthesis mimics the cellular salvage pathway in a single reaction vessel, driven by the dual catalytic activities of FKP, often sourced from Bacteroides fragilis.[1][7] The two-step reaction proceeds as follows:
-
Phosphorylation: The L-fucokinase domain of FKP catalyzes the transfer of a phosphate (B84403) group from ATP to the anomeric position of the L-fucose analog, yielding an L-fucose-1-phosphate analog.
-
GDP-Activation: The this compound pyrophosphorylase domain then catalyzes the reaction of the L-fucose-1-phosphate analog with GTP to produce the final this compound analog.
An inorganic pyrophosphatase is often included to drive the reaction to completion by hydrolyzing the pyrophosphate byproduct.[8]
Experimental Protocol: Chemoenzymatic Synthesis of this compound Analogs
This protocol is adapted from methods described for the preparative scale synthesis of GDP-fucose derivatives.[7][8]
Materials:
-
L-fucose analog
-
ATP (Adenosine 5'-triphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO₄ (Manganese sulfate)
-
Recombinant FKP enzyme
-
Inorganic pyrophosphatase
-
15 mL centrifuge tubes
-
Incubator shaker
Procedure:
-
Prepare the reaction mixture in a 15 mL centrifuge tube by adding the following components:
-
5.0 mL of 100 mM Tris-HCl buffer (pH 7.5)
-
L-fucose analog (e.g., 0.05 mmol)
-
ATP (1.0 equivalent to the fucose analog)
-
GTP (1.0 equivalent to the fucose analog)
-
MnSO₄ to a final concentration of 10 mM
-
Inorganic pyrophosphatase (e.g., 90 units)
-
FKP enzyme (e.g., 9 units)
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (approximately 225 rpm).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the this compound analog using an appropriate chromatographic method, such as anion-exchange chromatography or high-performance liquid chromatography (HPLC).
-
Characterize the purified product by NMR and High-Resolution Mass Spectrometry (HRMS).[8]
Fucosyltransferase Inhibitor Studies
Once synthesized, the this compound analogs can be evaluated for their inhibitory activity against specific fucosyltransferases. A variety of assay formats are available, including high-throughput screening methods.
High-Throughput Coupled Enzyme Assay
One effective high-throughput screening method utilizes a fluorogenically labeled precursor.[9]
Principle:
-
A non-fucosylated, fluorogenically labeled substrate (e.g., 3'-sialyl-N-acetyllactosamine-resorufin) is used.[9]
-
In the absence of an inhibitor, the fucosyltransferase (e.g., FUT5 or FUT6) transfers fucose to the substrate.
-
The fucosylated substrate is resistant to hydrolysis by a specific glycosidase.
-
In the presence of a potent inhibitor, fucosylation is blocked. The non-fucosylated substrate is then susceptible to hydrolysis by the glycosidase, releasing a fluorescent molecule (e.g., resorufin).
-
The resulting fluorescent signal is proportional to the inhibitory activity of the analog.
Experimental Protocol: Fucosyltransferase Inhibition Assay
This generalized protocol is based on fluorescence-based assays for FUT inhibition.[9][10][11]
Materials:
-
Purified fucosyltransferase (e.g., FUT5, FUT6, FUT7)
-
This compound
-
Synthesized this compound analogs (potential inhibitors)
-
Fluorogenically labeled acceptor substrate (e.g., 4-methylumbelliferyl β-N-acetyllactosaminide)[11]
-
Specific glycosidase that cleaves the non-fucosylated acceptor substrate
-
Assay buffer (e.g., Tris-HCl with appropriate divalent cations)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound analog inhibitors in the assay buffer.
-
In a microtiter plate, add the following to each well:
-
Assay buffer
-
Fucosyltransferase enzyme
-
This compound
-
Varying concentrations of the inhibitor analog (or vehicle for control wells).
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the fucosylation reaction by adding the fluorogenically labeled acceptor substrate to each well.
-
Incubate the reaction for a set time (e.g., 1-2 hours) at the optimal temperature.
-
Stop the fucosylation reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Add the specific glycosidase to each well and incubate to allow for the hydrolysis of any remaining non-fucosylated substrate.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Quantitative Data on this compound Analog Inhibitors
The inhibitory potential of various this compound analogs has been quantified against several fucosyltransferases. The table below summarizes some of the reported inhibition constants (Ki).
| This compound Analog | Target Enzyme(s) | Ki (µM) | Reference |
| GDP-2F-Fucose | FUT3, FUT5, FUT6, FUT7 | Low µM range | [5] |
| GDP-6F-Fucose | FUT3, FUT5, FUT6, FUT7 | Low µM range | [5] |
| GDP-2-F-Fuc analogs with C-6 modifications | FUT1, FUT3, FUT6, FUT9 | Potent inhibition | [12] |
| GDP-3-deoxy-fucose | α(1→4) fucosyltransferase | Relative rate: 2.3% | [13] |
| GDP-arabinose | α(1→4) fucosyltransferase | Relative rate: 5.9% | [13] |
Note: "Low µM range" indicates that specific values were in the low micromolar range as stated in the source. "Potent inhibition" indicates that the source described the inhibition as potent but did not provide a specific Ki value in the abstract. The relative rates for GDP-3-deoxy-fucose and GDP-arabinose are compared to the 100% rate of the natural substrate, GDP-fucose.[13]
Cellular Inhibition Studies
Peracetylated versions of fucose analogs are often used as "pro-drugs" for cellular studies due to their enhanced cell permeability.[4] Once inside the cell, they are deacetylated and converted to the corresponding GDP-fucose analogs via the salvage pathway.[4] The inhibitory effects on cellular fucosylation can be assessed by analyzing the fucosylation status of specific cell surface epitopes using flow cytometry with anti-glycan antibodies or lectins.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of fucosyltransferase and fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for High-Throughput Fucosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic transfer of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and immune responses. The enzymes responsible for this modification, fucosyltransferases (FUTs), are significant targets in drug discovery and development, particularly in oncology and immunology.[1][2] Aberrant fucosylation is a hallmark of various diseases, including cancer, where it can influence tumor progression and metastasis.[2][3] Consequently, robust and efficient high-throughput screening (HTS) assays for identifying and characterizing FUT inhibitors are essential.
These application notes provide detailed protocols for developing and implementing high-throughput fucosyltransferase assays, a comparative analysis of different assay formats, and guidance on data interpretation.
Signaling Pathway of Fucosylation in Cancer Metastasis
Fucosylated glycans, such as sialyl Lewis X (sLeX), play a crucial role in cancer metastasis.[3][4][5] The overexpression of certain fucosyltransferases (e.g., FUT3, FUT6, FUT7) in cancer cells leads to an increased presentation of sLeX on the cell surface.[6] These sLeX structures are recognized by selectin proteins on endothelial cells lining blood vessels, mediating the adhesion of circulating tumor cells and facilitating their extravasation to form secondary tumors.[7][8]
Caption: Fucosylation pathway in cancer metastasis.
High-Throughput Assay Methodologies
Several methodologies can be adapted for high-throughput screening of fucosyltransferase activity. The choice of assay depends on factors such as the specific FUT, required sensitivity, throughput, and available equipment.[1]
Fluorescence-Based Assays
Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and compatibility with microplate formats. One common approach involves a coupled-enzyme reaction.[3][4][5][9] In this format, a non-fluorescent glycoside substrate is used. If the fucosyltransferase is inactive (or inhibited), a subsequent glycosidase can cleave the substrate, releasing a fluorescent product.[3][4][5][9] Conversely, if the fucosyltransferase is active, the fucosylated substrate is no longer a substrate for the glycosidase, and no fluorescence is generated.[3][5][9]
Experimental Workflow: Fluorescence-Based Inhibition Assay
Caption: General workflow for a fluorescence-based FUT inhibition assay.
Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and a broad dynamic range. A common strategy is to detect the formation of guanosine (B1672433) diphosphate (B83284) (GDP), a product of the fucosyltransferase reaction.[8] Commercially available kits can be used to convert the GDP signal into a luminescent readout.
Other Assay Formats
-
HPLC-Based Assays: High-performance liquid chromatography (HPLC) can be used to separate and quantify the fucosylated product from the unreacted substrate.[1][10][11] This method is highly specific and quantitative but generally has lower throughput.[1]
-
Mass Spectrometry (MS)-Based Assays: MS provides high sensitivity and specificity for detecting fucosylated products and is a powerful tool for detailed structural analysis.[1][12] While traditionally lower in throughput, advancements are making MS more amenable to screening.
-
Antibody-Based Assays (ELISA & Dot Blot): These immunoassays utilize antibodies that specifically recognize the fucosylated product.[13][14][15] Enzyme-linked immunosorbent assays (ELISA) can be performed in a microplate format for higher throughput.[16] Dot blots offer a simpler, though less quantitative, method for initial screening.[13][14][15]
Comparative Analysis of HTS Fucosyltransferase Assays
| Assay Method | Principle | Advantages | Disadvantages | Throughput |
| Fluorescence-Based | Enzymatic conversion of a substrate to a fluorescent product. | High sensitivity, compatible with HTS, relatively low cost. | Potential for interference from fluorescent compounds. | High |
| Luminescence-Based | Detection of the GDP by-product via a coupled enzyme reaction leading to light emission. | High sensitivity, large dynamic range, low background. | Can be more expensive than fluorescence assays. | High |
| HPLC-Based | Separation and quantification of the fucosylated product.[1][10][11] | High resolution and specificity, quantitative.[1] | Requires specialized equipment, lower throughput.[1] | Low to Medium |
| Mass Spectrometry-Based | Direct detection and quantification of the fucosylated product.[1][12] | High sensitivity and specificity, provides structural information. | Requires specialized equipment, complex data analysis. | Low to Medium |
| Antibody-Based (ELISA) | Specific antibody binding to the fucosylated product.[16] | High specificity, can be configured for HTS. | Antibody availability and specificity can be limiting. | Medium to High |
| Radioactive Assay | Transfer of a radiolabeled fucose to an acceptor substrate.[1] | High sensitivity, direct measurement of product formation.[1] | Use of radioactive materials, labor-intensive, low throughput.[1] | Low |
Experimental Protocols
Protocol 1: Fluorescence-Based Fucosyltransferase Inhibition Assay
This protocol is adapted from a method using a fluorogenically labeled oligosaccharide.[3][5][9]
Materials:
-
Fucosyltransferase (e.g., human FUT6)
-
Acceptor substrate (e.g., 4-methylumbelliferyl-N-acetyllactosaminide, MU-LacNAc)
-
Donor substrate (GDP-fucose)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MnCl2)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Detection reagent: Glycosidase (e.g., β-galactosidase) in a suitable buffer
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FUT enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare stock solutions of MU-LacNAc and GDP-fucose in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compound solution or DMSO (for controls) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the FUT enzyme and the acceptor substrate (MU-LacNAc) to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Fucosyltransferase Reaction:
-
Add 8 µL of GDP-fucose solution to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 10 µL of the glycosidase solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of stop solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 365 nm and emission at 445 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.
-
Protocol 2: Luminescence-Based Fucosyltransferase Assay
This protocol is based on the detection of the GDP product.
Materials:
-
Fucosyltransferase
-
Acceptor substrate
-
GDP-fucose
-
Assay buffer
-
Test compounds
-
GDP detection kit (e.g., Transcreener® GDP Assay)
-
384-well white, opaque microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Assay Plate Preparation:
-
Add test compounds and FUT enzyme to the wells of the microplate.
-
Add the acceptor substrate to the wells.
-
-
Initiation of Fucosyltransferase Reaction:
-
Add GDP-fucose to initiate the reaction.
-
Incubate at 37°C for the desired time.
-
-
Detection:
-
Add the GDP detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of GDP produced. Calculate the percentage of inhibition and IC50 values.
-
Data Presentation and Interpretation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table of Key Performance Metrics:
| Parameter | Fluorescence Assay | Luminescence Assay |
| Z'-factor | > 0.5 | > 0.5 |
| Signal-to-Background Ratio | > 5 | > 10 |
| IC50 (Known Inhibitor) | Report value with confidence intervals | Report value with confidence intervals |
| DMSO Tolerance | < 1% | < 1% |
A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay for HTS.
Conclusion
The development of a high-throughput fucosyltransferase assay is a critical step in the discovery of novel therapeutics targeting fucosylation pathways. The choice of assay format should be carefully considered based on the specific research needs and available resources. The protocols and guidelines presented in these application notes provide a comprehensive framework for establishing robust and reliable HTS assays for fucosyltransferase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A miniaturized high-throughput screening assay for fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Dot blot protocol | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Detecting Protein Fucosylation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of glycans to proteins, is a critical post-translational modification that significantly influences protein structure, function, and localization. Fucosylation, the addition of a fucose sugar residue to N- and O-linked glycans, is a key modulator of various biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation has been identified as a hallmark of several diseases, particularly cancer, where it can impact tumor progression, metastasis, and therapeutic resistance.[2] Consequently, the precise detection and quantification of fucosylation are crucial for basic research, the discovery of novel biomarkers, and the development of next-generation biotherapeutics.[1][3] Mass spectrometry (MS) has become the definitive and most potent technique for the detailed structural analysis of these complex fucosylated glycoproteins.[1]
This document provides detailed application notes and protocols for the analysis of protein fucosylation using mass spectrometry-based approaches.
Biological Significance of Fucosylation
Alterations in fucosylation patterns are associated with various physiological and pathological conditions. For instance, increased core fucosylation of N-glycans is linked to several types of cancer, including hepatocellular carcinoma (HCC), and can serve as a valuable biomarker.[4] The fucosylated form of alpha-fetoprotein (AFP-L3) is already a clinically approved biomarker for assessing the risk of HCC.[4] Fucosylation also plays a significant role in congenital disorders of glycosylation (CDG).[1] Furthermore, fucosylated structures on cell surfaces are integral to signaling pathways that govern processes such as cell adhesion and immune modulation.[1]
Mass Spectrometry-Based Strategies for Fucosylation Analysis
There are two primary mass spectrometry-based strategies for the analysis of fucosylated glycoproteins:
-
Analysis of Released Glycans: This "bottom-up" approach involves the enzymatic or chemical release of glycans from the protein backbone, followed by their purification and analysis by MS. This method provides information about the overall glycan profile and the relative abundance of fucosylated structures.
-
Analysis of Intact Glycopeptides: This "middle-down" approach involves the proteolytic digestion of the glycoprotein (B1211001) into peptides, followed by the analysis of the resulting glycopeptides. This strategy provides site-specific information, linking a particular glycan structure to a specific glycosylation site on the protein.[5]
A significant challenge in the mass spectrometric analysis of fucosylated glycans is the potential for "fucose migration," an in-source rearrangement that can complicate data interpretation.[6][7] Methodological choices, such as derivatization or specific fragmentation techniques, can help to mitigate this issue.
Experimental Workflows and Protocols
A general workflow for the mass spectrometry-based analysis of fucosylation is depicted below. This involves sample preparation, mass spectrometric analysis, and subsequent data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Quantification of GDP-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Guanosine Diphosphate L-fucose (GDP-L-fucose) in biological samples using High-Performance Liquid Chromatography (HPLC). This compound is a critical nucleotide sugar donor for fucosyltransferases, enzymes that play a vital role in various biological processes, including cell adhesion, signaling, and immune responses. Accurate quantification of this compound is essential for studying the biosynthesis of fucosylated glycans and for the development of therapeutics targeting fucosylation pathways. The described method utilizes reversed-phase ion-pairing chromatography for robust separation and UV detection for reliable quantification.
Introduction
Fucosylation is a key post-translational modification of proteins and lipids, where the monosaccharide L-fucose is added to glycan structures. This process is mediated by fucosyltransferases, which use this compound as the fucose donor. The levels of intracellular this compound can directly impact the extent of fucosylation, which has been implicated in various physiological and pathological conditions, including cancer and inflammation. Therefore, a reliable method for the quantification of this compound is of significant interest in biomedical research and drug development.
This document outlines a robust HPLC-based method for the separation and quantification of this compound from biological samples. The protocol is designed to be accessible to researchers with a working knowledge of HPLC techniques.
Experimental Protocols
Sample Preparation: Extraction of Nucleotide Sugars from Cultured Cells
This protocol is adapted from previously published methods for nucleotide sugar extraction.[1]
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solution: 75% Ethanol (B145695), pre-chilled to -20°C
-
Centrifuge capable of 14,000 x g and 4°C
-
0.22 µm syringe filters
Procedure:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in a known volume of ice-cold 75% ethanol (e.g., 1 mL per 10^7 cells).
-
Incubate the suspension on ice for 30 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the nucleotide sugars.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The clarified extract is now ready for HPLC analysis. Store at -80°C if not analyzed immediately.
HPLC Analysis
This protocol utilizes a reversed-phase ion-pairing HPLC method for the separation of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
Reagents:
-
Mobile Phase A: 100 mM Potassium Phosphate buffer (pH 6.0) with 8 mM Tetrabutylammonium bisulfate (TBAS) as an ion-pairing agent.
-
Mobile Phase B: 50% Methanol in 100 mM Potassium Phosphate buffer (pH 6.0) with 8 mM TBAS.
-
This compound standard (for calibration curve)
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 100 mM KH2PO4, 8 mM TBAS, pH 6.0 |
| Mobile Phase B | 50% MeOH in Mobile Phase A |
| Gradient | 0-10 min, 100% A; 10-30 min, 0-50% B; 30-35 min, 50-0% B; 35-45 min, 100% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Procedure:
-
Equilibrate the HPLC system and column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a series of this compound standards of known concentrations in water or Mobile Phase A.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared biological extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following table summarizes typical quantitative data obtained using the described HPLC method. These values may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µM) |
| This compound | ~15.5 | 0.1 µM | 0.5 µM | 0.5 - 100 µM |
| GDP | ~12.8 | 0.1 µM | 0.5 µM | 0.5 - 100 µM |
| GMP | ~8.2 | 0.1 µM | 0.5 µM | 0.5 - 100 µM |
Note: Retention times are approximate and can vary between systems.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC-based quantification of this compound.
Signaling Pathway Context
Caption: Biosynthetic pathways of this compound.
References
Application Notes and Protocols for Fucosyltransferase-Coupled Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferases (FUTs) are a class of glycosyltransferases that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor substrate, which can be a glycoprotein, glycolipid, or oligosaccharide.[1][2] These enzymes are critical in the biosynthesis of various fucosylated glycans, which are involved in a wide range of biological processes, including cell adhesion, signaling, inflammation, and development.[3][4] For instance, FUT7 is crucial for the synthesis of the sialyl Lewis X antigen, a ligand essential for leukocyte adhesion during the inflammatory response.[3][5] Another important fucosyltransferase, FUT8, is responsible for core fucosylation of N-glycans, a modification that can modulate the activity of glycoproteins such as antibodies.[6][7][8] Given their significant roles in physiology and pathology, fucosyltransferases have emerged as important targets for drug discovery and development.[9]
This document provides a detailed protocol for a continuous enzyme-coupled assay for measuring fucosyltransferase activity. This method offers a significant advantage over traditional endpoint assays, such as HPLC-based methods, by allowing for real-time monitoring of the enzyme reaction, which is particularly useful for kinetic studies and high-throughput screening of inhibitors.[9]
Principle of the Assay
The fucosyltransferase-coupled assay is a continuous spectrophotometric method that indirectly measures fucosyltransferase activity by detecting the production of guanosine diphosphate (B83284) (GDP), a product of the fucosylation reaction. The assay relies on a coupling enzyme system consisting of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
The principle of the assay is as follows:
-
The fucosyltransferase of interest catalyzes the transfer of fucose from GDP-fucose to an acceptor substrate, releasing GDP.
-
In the presence of adenosine (B11128) triphosphate (ATP), pyruvate kinase phosphorylates the newly formed GDP to generate guanosine triphosphate (GTP) and pyruvate.
-
Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+.
-
The oxidation of NADH leads to a decrease in absorbance at 340 nm, which can be monitored continuously using a spectrophotometer. The rate of this absorbance decrease is directly proportional to the rate of the fucosyltransferase reaction, provided that the fucosyltransferase is the rate-limiting step in the coupled reaction system.[6][9]
Experimental Workflow and Reaction Cascade
The following diagrams illustrate the experimental workflow and the enzymatic reaction cascade of the fucosyltransferase-coupled assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fut7 Promotes Adhesion and Invasion of Acute Lymphoblastic Leukemia Cells through the Integrin/Fak/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of bovine FUT7 furthers understanding of FUT7 evolution in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cell-Free Synthesis of GDP-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate (B83284) L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the universal donor of L-fucose for fucosyltransferases, enzymes that catalyze the fucosylation of glycans. Fucosylated glycans are integral to a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of high-purity this compound is therefore essential for research in glycobiology and for the development of novel therapeutics. Cell-free enzymatic synthesis offers a robust and controllable platform for the production of this compound, overcoming the limitations of chemical synthesis and in vivo fermentation.
This document provides detailed application notes and protocols for the cell-free synthesis of this compound via two primary enzymatic pathways: the de novo pathway starting from mannose or fructose-6-phosphate (B1210287), and the salvage pathway starting from L-fucose.
Enzymatic Pathways for this compound Synthesis
There are two primary enzymatic pathways for the biosynthesis of this compound that can be reconstituted in a cell-free system.
-
De Novo Pathway: This pathway synthesizes this compound from common cellular metabolites. In bacteria, the pathway typically starts from fructose-6-phosphate or mannose-6-phosphate.[1][2] The key enzymes in this cascade are Phosphomannomutase (ManB), GDP-α-D-mannose pyrophosphorylase (ManC), GDP-α-D-mannose 4,6-dehydratase (Gmd), and GDP-4-keto-6-deoxy-α-D-mannose 3,5-epimerase-4-reductase (WcaG or Fcl).[1] A variation of this pathway starts from mannose, utilizing a glucokinase (Glk) to produce mannose-6-phosphate.[3][4] The de novo pathway is often regulated by feedback inhibition, where the final product, this compound, can inhibit the activity of Gmd.[3][5]
-
Salvage Pathway: This pathway utilizes free L-fucose to synthesize this compound.[6][7][8] It is a shorter pathway involving two key enzymes: L-fucokinase (Fuk) and this compound pyrophosphorylase (GFPP or Fpgt).[7] A bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, can catalyze both steps.[9][10] This pathway is generally more direct but is dependent on the availability of the more expensive substrate, L-fucose.
Data Presentation: Comparison of Cell-Free Synthesis Strategies
The following table summarizes quantitative data from various published methods for the cell-free synthesis of this compound, providing a comparative overview of their efficiency.
| Pathway | Starting Substrate(s) | Key Enzymes | Product Concentration | Yield | Reaction Time | Reference |
| De Novo | Mannose | Glk, ManB, ManC, Gmd, WcaG | 178.6 mg/L | 14.1% | 14 h (3-step) | [3][4] |
| De Novo | Mannose, Guanosine, Polyphosphate | 10 enzymes including GMD and WCAG | 4.5 g/L (7.6 mM) | 72% | 48 h | [5][11][12] |
| Salvage | L-Fucose, Guanosine, Polyphosphate | 5 enzymes including FKP | 4.1 g/L (7 mM) | 68% | 48 h | [5][10][12] |
| Salvage | L-Fucose, ATP, GTP | FKP, inorganic pyrophosphatase | - | >90% | 5-6 h | [9] |
Experimental Protocols
Protocol 1: De Novo Synthesis of this compound from Mannose
This protocol is based on a multi-enzyme cascade that converts mannose to this compound. To overcome feedback inhibition on the Gmd enzyme, the reaction is performed in a stepwise manner.[3][4]
Materials:
-
Recombinant Enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), GDP-mannose pyrophosphorylase (ManC), GDP-mannose 4,6-dehydratase (Gmd), this compound synthase (WcaG)
-
Substrates: D-Mannose, Guanosine-5'-triphosphate (GTP), Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Cofactors: MgCl₂, Glucose-1,6-bisphosphate
-
Buffer: Phosphate-buffered saline (PBS)
-
Reaction tubes
-
Incubator/water bath at 37°C
-
Heating block/water bath at 100°C
-
Centrifuge
Procedure:
Step 1: Synthesis of GDP-D-mannose
-
Prepare a reaction mixture containing:
-
2.5 mM D-Mannose
-
5 mM GTP
-
2.5 mM MgCl₂
-
10 µM Glucose-1,6-bisphosphate
-
0.38 mg/mL Glk
-
1 mg/mL ManB
-
1 mg/mL ManC
-
in PBS buffer.
-
-
Incubate the mixture at 37°C for 12 hours.
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the heat-inactivated enzymes.
-
Carefully collect the supernatant containing GDP-D-mannose.
Step 2: Synthesis of GDP-4-keto-6-deoxymannose
-
To the supernatant from Step 1, add:
-
0.1 mM NADP⁺
-
0.1 mM MgCl₂
-
1 mg/mL Gmd
-
-
Incubate the mixture at 37°C for 2 hours.
-
Heat-inactivate the Gmd enzyme at 100°C for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.
Step 3: Synthesis of this compound
-
To the supernatant from Step 2, add 1 mg/mL WcaG.
-
Incubate the mixture at 37°C for 2 hours.
-
The final product is this compound. Analyze the product by HPLC.
Protocol 2: Salvage Pathway Synthesis of this compound using a Bifunctional Enzyme
This protocol utilizes the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) for a more direct synthesis from L-fucose.[9]
Materials:
-
Recombinant Enzyme: L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP)
-
Substrates: L-fucose, Adenosine-5'-triphosphate (ATP), Guanosine-5'-triphosphate (GTP)
-
Cofactors: MnSO₄
-
Enzyme: Inorganic pyrophosphatase
-
Buffer: Tris-HCl (100 mM, pH 7.5)
-
Reaction tubes
-
Shaking incubator at 37°C
Procedure:
-
Prepare the reaction mixture in a 15 mL centrifuge tube with a final volume of 5.0 mL:
-
L-fucose (0.05 mmol)
-
ATP (1.0 eq, 0.05 mmol)
-
GTP (1.0 eq, 0.05 mmol)
-
10 mM MnSO₄
-
Inorganic pyrophosphatase (90 units)
-
FKP (9 units)
-
100 mM Tris-HCl, pH 7.5
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the this compound can be purified using anion-exchange chromatography.
Visualizations
De Novo Pathway for this compound Synthesis
Caption: The de novo enzymatic cascade for the synthesis of this compound from D-mannose.
Salvage Pathway for this compound Synthesis
Caption: The salvage pathway for this compound synthesis using a bifunctional enzyme (FKP).
Experimental Workflow for De Novo Synthesis
Caption: Stepwise experimental workflow for the de novo synthesis of this compound.
Conclusion
Cell-free enzymatic synthesis provides a highly controlled and efficient method for producing this compound. The choice between the de novo and salvage pathways will depend on factors such as substrate cost, desired yield, and the availability of specific enzymes. The protocols and data presented here offer a comprehensive guide for researchers to establish and optimize their own cell-free synthesis of this vital nucleotide sugar, thereby facilitating advancements in glycobiology and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Detecting Fucosylated Glycans Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of fucosylated glycans using click chemistry. This powerful and versatile bioorthogonal ligation technique allows for the sensitive and specific labeling of fucosylated glycoconjugates in various biological systems. The following sections detail the principles, experimental procedures, and expected outcomes for researchers interested in studying fucosylation.
Introduction to Fucosylated Glycan Detection via Click Chemistry
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making the detection and quantification of fucosylated glycans a key area of research and a potential source of diagnostic and therapeutic targets.[1]
Click chemistry offers a robust method for labeling and detecting these modifications.[2][3] The process typically involves two main steps:
-
Metabolic Labeling: Cells or organisms are incubated with a fucose analog bearing a bioorthogonal chemical reporter group, such as an azide (B81097) or an alkyne.[4][5] These analogs are processed by the cell's metabolic machinery and incorporated into newly synthesized fucosylated glycans.[6][7]
-
Bioorthogonal Ligation (Click Reaction): The incorporated chemical reporter is then covalently linked to a probe molecule (e.g., a fluorophore or biotin) containing a complementary reactive group.[2] This reaction is highly specific and occurs rapidly under biologically compatible conditions.[3] The most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.[2][8]
Metabolic Labeling Strategies
The choice of fucose analog is critical for successful labeling. Peracetylated forms of the analogs are often used to improve cell permeability.[6] Once inside the cell, cellular esterases remove the acetyl groups, and the analog enters the fucose salvage pathway to be converted into a GDP-fucose analog, the donor substrate for fucosyltransferases.[6][9]
Commonly used fucose analogs include:
-
6-azido-fucose (FucAz): An azide-modified fucose analog.[6][10]
-
6-alkynyl-fucose (FucAl): An alkyne-modified fucose analog.[6][11]
-
7-alkynyl-fucose (7-Alk-Fuc): Another alkynyl-modified fucose analog.[6]
It has been observed that different analogs can have varying labeling efficiencies and may be incorporated into different types of fucosylated glycans.[6] For instance, 6-Az-Fuc has shown highly efficient labeling compared to 6-Alk-Fuc and 7-Alk-Fuc in some cell lines.[6] In certain systems like developing zebrafish, direct injection of GDP-fucose analogs (e.g., GDP-FucAz) can bypass the potentially inefficient salvage pathway and lead to more robust labeling.[9][10]
Experimental Workflow for Fucosylated Glycan Detection
The overall experimental workflow for detecting fucosylated glycans using click chemistry is depicted below.
References
- 1. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for the Development of Fucosyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferases (FUTs) are a family of enzymes that catalyze the transfer of fucose from a donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid.[1][2] This post-translational modification, known as fucosylation, plays a critical role in a wide array of biological processes, including cell adhesion, signaling, and immune responses.[3] Aberrant fucosylation is implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and microbial infections, making FUTs attractive targets for therapeutic intervention.[1][4] The development of potent and selective FUT inhibitors is a promising strategy for the treatment of these conditions.[4]
These application notes provide a comprehensive overview of the methodologies and protocols required for the successful development and characterization of fucosyltransferase inhibitors.
Signaling Pathways Involving Fucosyltransferases
Fucosylation, mediated by FUTs, is a key regulator of several critical signaling pathways. For instance, the core fucosylation of N-glycans by FUT8 modulates the activity of growth factor receptors like the epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) receptor, thereby influencing cell proliferation and epithelial-mesenchymal transition (EMT).[3] O-fucosylation, catalyzed by POFUT1, is essential for the proper function of Notch receptors, which govern cell fate determination.[3] The synthesis of sialyl Lewis X (sLeX) by FUTs such as FUT3, FUT5, FUT6, and FUT7 is crucial for selectin-mediated cell adhesion, a key process in inflammation and cancer metastasis.[5]
Figure 1: Fucosylation in Cellular Signaling.
Experimental Workflow for Fucosyltransferase Inhibitor Development
The development of FUT inhibitors typically follows a structured workflow, beginning with the identification of lead compounds through high-throughput screening (HTS) of compound libraries. Hits from the primary screen are then validated and characterized in a series of secondary assays to confirm their inhibitory activity, determine their potency (IC50), and elucidate their mechanism of action. Promising candidates are further evaluated in cell-based assays to assess their efficacy in a more physiologically relevant context. Finally, lead compounds are optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.
Figure 2: Inhibitor Development Workflow.
Quantitative Data of Fucosyltransferase Inhibitors
The inhibitory potency of various compounds against different fucosyltransferases has been determined using a range of biochemical and cellular assays. The following tables summarize key quantitative data for selected fucosyltransferase inhibitors.
Table 1: Inhibitory Potency (IC50) of Fucosyltransferase Inhibitors
| Compound | Target FUT | IC50 (µM) | Assay Type | Reference |
| GDP | H. pylori α(1,3)-FucT | 250 ± 100 | Fluorescence-based | [1] |
| GDP-2F-Fucose | Human FUT7 | ~2.5 | TLC-based | [6] |
| GDP-6F-Fucose | Human FUT7 | ~2.5 | TLC-based | [6] |
| Carbafucose | CHO K1 cells (FUT8) | Not specified | Lectin-based cell assay | [7] |
| 2-Deoxy-2-fluoro-L-fucose | CHO K1 cells | Not specified | Lectin-based cell assay | [8] |
Table 2: Inhibitory Constants (Ki) of Fucosyltransferase Inhibitors
| Compound | Target FUT | Ki (µM) | Reference |
| GDP-2F-Fucose | FUT1, 3, 6, 9 | 3 - 11 | [2] |
| GDP-2F-Fucose | FUT8 | 208 | [2] |
| GDP-2F-Fucose Derivative (2f) | FUT1, 3, 6, 9 | 3 - 11 | [2] |
| GDP-2F-Fucose Derivative (2f) | FUT8 | 518 | [2] |
Table 3: Cellular Efficacy (EC50) of Fucosyltransferase Inhibitors
| Compound | Cell Line | EC50 (µM) (Lectin) | Reference |
| A2FF1P | THP-1 | 12 (AAL), 8 (AOL) | [9] |
| B2FF1P | THP-1 | 10 (AAL), 10 (AOL) | [9] |
| 2FF | THP-1 | 70 (AAL), 40 (AOL) | [9] |
| A2FF1P | HeLa | 12 (AAL), 10 (AOL) | [9] |
| B2FF1P | HeLa | 10 (AAL), 12 (AOL) | [9] |
| 2FF | HeLa | 40 (AAL), 40 (AOL) | [9] |
| A2FF1P | H1299 | 10 (AAL), 8 (AOL) | [9] |
| B2FF1P | H1299 | 10 (AAL), 8 (AOL) | [9] |
| 2FF | H1299 | 40 (AAL), 40 (AOL) | [9] |
Experimental Protocols
HPLC-Based Fucosyltransferase Activity Assay
This protocol describes a method for measuring fucosyltransferase activity by quantifying the formation of a fucosylated product using high-performance liquid chromatography (HPLC).[5][10]
Materials:
-
Recombinant fucosyltransferase enzyme or cell extract containing the enzyme.[5]
-
GDP-fucose (donor substrate).[5]
-
Pyridylaminated (PA)-sugar acceptor substrate (e.g., (sialyl α2,3-) LNnT-PA for α1,3-FUT assay).[5]
-
Reaction buffer (e.g., 1 M sodium cacodylate, pH 6.8).[5]
-
ATP and MnCl2 solutions.[5]
-
HPLC system with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS).[5]
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM, pH 4.0) for HPLC elution.[5]
Procedure:
-
Enzyme Preparation: If using cell extracts, solubilize cells expressing the fucosyltransferase in a buffer containing a mild detergent (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) by sonication. Centrifuge to remove cell debris and collect the supernatant as the enzyme source.[5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, MnCl2, GDP-fucose, and the PA-sugar acceptor substrate.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a suitable duration (e.g., 2 hours).[5]
-
Reaction Termination: Stop the reaction by methods such as boiling or adding a quenching solution.
-
HPLC Analysis: Centrifuge the reaction mixture to pellet any precipitate. Inject a defined volume of the supernatant onto the HPLC column.[5]
-
Product Detection and Quantification: Elute the reaction products with the ammonium acetate buffer at a constant flow rate.[5] Monitor the eluate using a fluorescence spectrophotometer. The fucosyltransferase activity is calculated from the peak area of the fucosylated product.[5]
Fluorescence Polarization-Based High-Throughput Screening Assay
This protocol outlines a homogeneous, fluorescence polarization (FP)-based assay suitable for high-throughput screening of fucosyltransferase inhibitors.[11][12] The assay measures the change in polarization of a fluorescently labeled donor or acceptor substrate upon enzymatic modification.
Materials:
-
Recombinant fucosyltransferase enzyme.
-
Fluorescently labeled donor substrate (e.g., a fluorescent analog of GDP-fucose) or acceptor substrate.
-
Unlabeled acceptor or donor substrate, respectively.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0).[2]
-
Compound library for screening.
-
Microplates (e.g., 384-well).
-
Plate reader with fluorescence polarization capabilities.[12]
Procedure:
-
Assay Preparation: In the wells of a microplate, add the assay buffer, the fucosyltransferase enzyme, and the unlabeled substrate.
-
Compound Addition: Add the test compounds from the library to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Reaction Initiation: Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time, allowing the enzymatic reaction to proceed.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in the FP signal in the presence of a test compound (in a competition assay format) indicates potential inhibition of the fucosyltransferase. Calculate the percent inhibition for each compound and identify hits for further validation.
Cell-Based Fucosylation Inhibition Assay
This protocol describes a cell-based assay to evaluate the efficacy of fucosyltransferase inhibitors in a cellular context by measuring the level of cell surface fucosylation.[8]
Materials:
-
Cell culture medium and supplements.
-
Fucosyltransferase inhibitor to be tested.
-
Fluorescently labeled lectin that specifically binds to fucosylated glycans (e.g., FITC-conjugated Aleuria Aurantia Lectin - AAL).[8]
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers (if required).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the fucosyltransferase inhibitor for a specified period (e.g., 24-72 hours).[6] Include a vehicle-treated control.
-
Cell Harvesting and Staining: After treatment, harvest the cells and wash them with PBS. Incubate the cells with the FITC-conjugated lectin in the dark to label the fucosylated glycans on the cell surface.
-
Washing: Wash the cells with PBS to remove unbound lectin.
-
Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface fucosylation. Alternatively, visualize the cells using a fluorescence microscope.
-
Data Interpretation: A dose-dependent decrease in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of cellular fucosylation. The EC50 value of the inhibitor can be determined from the dose-response curve.[9]
References
- 1. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of fucosyltransferase and fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Note: Structural and Quantitative Characterization of GDP-L-Fucose using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanosine (B1672433) Diphosphate L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the universal donor of L-fucose for fucosyltransferases in the biosynthesis of fucosylated glycans.[1] These glycans are pivotal in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[2] Given its central role, the precise structural verification and quantification of this compound are essential for studies in glycobiology, enzyme kinetics, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on molecular structure, conformation, and purity.[3] This document provides detailed protocols for the characterization of this compound using one- and two-dimensional NMR experiments.
Data Presentation: NMR Chemical Shifts
The accurate assignment of proton (¹H) and carbon (¹³C) chemical shifts is fundamental to confirming the identity and structure of this compound. The tables below summarize typical chemical shift values, compiled from experimental data for L-fucose and guanosine moieties, as well as predicted data for the complete this compound molecule.[4][5][6] All spectra are referenced relative to an internal or external standard, typically in D₂O.
Table 1: ¹H NMR Chemical Shift Assignments for this compound (in D₂O) Note: Chemical shifts (δ) are expressed in parts per million (ppm). Values for the fucose moiety are based on experimental data, while guanosine and ribose values are typical shifts and may vary slightly based on pH and concentration.
| Atom Number | Moiety | Predicted Chemical Shift (δ ppm)[5] | Typical Experimental Range (δ ppm) | Multiplicity (J Hz) |
| H-1' | Fucose | 5.45 | 5.40 - 5.50 | d, ~3-4 Hz |
| H-2' | Fucose | 3.85 | 3.80 - 3.90 | dd |
| H-3' | Fucose | 3.75 | 3.70 - 3.80 | dd |
| H-4' | Fucose | 3.95 | 3.90 - 4.00 | d, ~1 Hz |
| H-5' | Fucose | 4.25 | 4.20 - 4.30 | q, ~6.5 Hz |
| H-6' (CH₃) | Fucose | 1.20 | 1.15 - 1.25 | d, ~6.5 Hz |
| H-1'' | Ribose | 5.90 | 5.85 - 5.95 | d, ~5-6 Hz |
| H-2'' | Ribose | 4.75 | 4.70 - 4.80 | t |
| H-3'' | Ribose | 4.50 | 4.45 - 4.55 | t |
| H-4'' | Ribose | 4.35 | 4.30 - 4.40 | m |
| H-5''a, H-5''b | Ribose | 4.25 | 4.20 - 4.30 | m |
| H-8 | Guanine (B1146940) | 8.10 | 8.05 - 8.15 | s |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in D₂O) Note: Chemical shifts (δ) are expressed in ppm. Data is primarily based on predicted values and typical experimental ranges for the respective moieties.[4][6]
| Atom Number | Moiety | Predicted Chemical Shift (δ ppm)[4] | Typical Experimental Range (δ ppm) |
| C-1' | Fucose | 95.5 | 95.0 - 96.0 |
| C-2' | Fucose | 70.0 | 69.5 - 70.5 |
| C-3' | Fucose | 71.5 | 71.0 - 72.0 |
| C-4' | Fucose | 73.0 | 72.5 - 73.5 |
| C-5' | Fucose | 68.0 | 67.5 - 68.5 |
| C-6' (CH₃) | Fucose | 16.5 | 16.0 - 17.0 |
| C-1'' | Ribose | 88.0 | 87.5 - 88.5 |
| C-2'' | Ribose | 75.0 | 74.5 - 75.5 |
| C-3'' | Ribose | 71.0 | 70.5 - 71.5 |
| C-4'' | Ribose | 84.0 | 83.5 - 84.5 |
| C-5'' | Ribose | 65.5 | 65.0 - 66.0 |
| C-2 | Guanine | 154.0 | 153.5 - 154.5 |
| C-4 | Guanine | 151.0 | 150.5 - 151.5 |
| C-5 | Guanine | 117.0 | 116.5 - 117.5 |
| C-6 | Guanine | 159.0 | 158.5 - 159.5 |
| C-8 | Guanine | 138.0 | 137.5 - 138.5 |
Experimental Protocols
Sample Preparation Protocol
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity:
-
For ¹H NMR: 1-5 mg of this compound is typically sufficient.
-
For ¹³C and 2D NMR: 10-50 mg is recommended for a reasonable signal-to-noise ratio within a shorter acquisition time.[7]
-
-
Solvent Selection:
-
Deuterium oxide (D₂O) is the solvent of choice for this compound due to its high polarity.
-
The sample should be lyophilized from D₂O two to three times to minimize the residual HDO signal, which can obscure proton signals in the 4.7-4.8 ppm region.
-
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add 0.5-0.6 mL of 99.9% D₂O.
-
Gently vortex or pipette the solution up and down to ensure the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a small glass wool plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Ensure the sample height in the NMR tube is at least 4.5 cm.[7]
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition Protocols
The following are standard protocols for acquiring NMR data on a 500 MHz or higher spectrometer.
2.1 Protocol for 1D ¹H NMR
-
Purpose: To obtain a proton spectrum for initial structural verification and purity assessment.
-
Experiment: zgpr or noesypresat (for water suppression).
-
Parameters:
-
Spectral Width (SW): ~12-16 ppm.
-
Number of Scans (NS): 16 to 64 (increase for dilute samples).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T1 of interest).
-
Temperature: 298 K (25 °C).
-
2.2 Protocol for 1D ¹³C NMR
-
Purpose: To identify all unique carbon atoms in the molecule.
-
Experiment: zgpg30 (or similar pulse program with proton decoupling).
-
Parameters:
-
Spectral Width (SW): ~200-220 ppm.
-
Number of Scans (NS): 1024 to 4096 (or more, as ¹³C has low natural abundance).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
2.3 Protocol for 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled (typically 2-3 bonds apart). This is crucial for tracing the proton network within the fucose and ribose rings.
-
Experiment: cosygpmfqf or similar gradient-selected COSY.
-
Parameters:
-
Spectral Width (SW) in F1 and F2: ~10-12 ppm.
-
Number of Scans (NS): 4 to 16 per increment.
-
Increments in F1: 256 to 512.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
2.4 Protocol for 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbon atoms, providing unambiguous C-H connectivity.
-
Experiment: hsqcedetgpsisp2.2 (edited HSQC to differentiate CH/CH₃ from CH₂ signals).
-
Parameters:
-
Spectral Width (SW) F2 (¹H): ~10-12 ppm.
-
Spectral Width (SW) F1 (¹³C): ~100-160 ppm (can be optimized to the aliphatic or aromatic region).
-
Number of Scans (NS): 8 to 32 per increment.
-
Increments in F1: 128 to 256.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
2.5 Protocol for 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is essential for connecting different structural fragments, such as linking the fucose to the phosphate (B84403) and the ribose to the guanine base.
-
Experiment: hmbcgplpndqf.
-
Parameters:
-
Spectral Width (SW) F2 (¹H): ~10-12 ppm.
-
Spectral Width (SW) F1 (¹³C): ~200-220 ppm.
-
Number of Scans (NS): 16 to 64 per increment.
-
Increments in F1: 256 to 512.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
2.6 Protocol for Quantitative ¹H NMR (qNMR)
-
Purpose: To determine the purity or concentration of this compound using a certified internal standard.
-
Experiment: Standard 1D ¹H experiment (zg30).
-
Key Parameter Modifications:
-
Relaxation Delay (D1): Must be long, at least 5-7 times the longest T1 relaxation time of both the analyte and the standard (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: A 90° pulse (p1) must be accurately calibrated.
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, DSS) into the same vial.
-
Prepare the NMR sample as described in Protocol 1.
-
Acquire the 1D ¹H spectrum using the quantitative parameters above.
-
Carefully integrate a well-resolved signal from this compound (e.g., H-8 of guanine) and a signal from the internal standard.
-
Calculate the concentration or purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Visualizations
Biochemical Synthesis Pathways
Experimental Workflow
// Nodes prep [label="1. Sample Preparation\n(1-50 mg in D₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acq_1d [label="2. 1D NMR Acquisition\n(¹H, ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; check [label="3. Initial Quality Check\n(Purity & Identity)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; acq_2d [label="4. 2D NMR Acquisition\n(COSY, HSQC, HMBC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="5. Data Processing\n(Fourier Transform, Phasing, Baseline Correction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assign [label="6. Spectral Assignment\n(Correlate signals to structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="7. Quantitative Analysis (qNMR)\n(Optional, with internal standard)", fillcolor="#FBBC05", fontcolor="#202124"]; report [label="8. Final Report\n(Structure confirmation, Purity)", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> acq_1d; acq_1d -> check; check -> acq_2d [label="Proceed if OK"]; check -> prep [label="Reprepare if needed", style=dashed]; acq_2d -> process; process -> assign; assign -> report; acq_1d -> quant [style=dashed]; quant -> report [style=dashed];
} END_DOT Caption: Step-by-step workflow for NMR analysis of this compound.
Logical Data Relationships for Spectral Assignment
References
Applications of GDP-L-Fucose in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Guanosine diphosphate (B83284) L-fucose (GDP-L-fucose) is the universal donor substrate for fucosyltransferases (FUTs), a family of enzymes that catalyze the transfer of L-fucose to glycan structures on proteins and lipids. This process, known as fucosylation, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell-cell recognition, adhesion, and signaling.[1] Aberrant fucosylation is a well-established hallmark of various diseases, particularly cancer and inflammatory disorders, making the enzymes and pathways involved in fucosylation attractive targets for drug discovery.[2][3]
These application notes provide an overview of the key applications of this compound in drug discovery, focusing on its role in target validation, inhibitor screening, and the development of novel therapeutics. Detailed protocols for key experimental assays are also provided to facilitate research in this area.
Targeting Fucosylation in Disease
Alterations in fucosylation are implicated in the progression of numerous diseases. In cancer, increased fucosylation of cell surface glycans is a hallmark of malignant transformation and contributes to uncontrolled cell proliferation, tumor cell invasion, angiogenesis, metastasis, and immune evasion.[4][5] For instance, the sialyl Lewis X (sLeX) antigen, a fucosylated glycan, is a key ligand for selectins, a family of adhesion molecules expressed on endothelial cells. The interaction between sLeX on cancer cells and E-selectin on endothelial cells facilitates the extravasation of tumor cells, a critical step in metastasis.[5][6][7]
In inflammatory diseases, selectin-mediated adhesion of leukocytes to the vascular endothelium, a process also dependent on fucosylated ligands, is a key event in the inflammatory cascade.[6][7] Therefore, inhibiting fucosylation presents a promising therapeutic strategy for both cancer and inflammatory conditions.
Signaling Pathway: Selectin-Mediated Cell Adhesion in Cancer Metastasis
Caption: Fucosylated sLeX on cancer cells binds to E-selectin on endothelial cells, mediating adhesion and metastasis.
This compound Analogs and Fucosylation Inhibitors
The central role of this compound as the sole fucose donor makes the fucosylation pathway an ideal target for inhibition. Strategies to block fucosylation include the development of small molecule inhibitors that target FUTs directly or interfere with the biosynthesis of this compound.
This compound analogs are invaluable tools in this context. They can act as:
-
Competitive inhibitors of FUTs, blocking the transfer of fucose to acceptor substrates.
-
Metabolic probes to study the dynamics of fucosylation when equipped with reporter tags like azides or alkynes for click chemistry.[8][9][10]
Fucose analogs , such as 2-deoxy-2-fluoro-L-fucose (2-FF), can be metabolically converted into their corresponding this compound analogs within the cell. These analogs can then inhibit FUTs and also provide feedback inhibition on the de novo this compound biosynthesis pathway.[11]
Quantitative Data: Fucosylation Inhibitors
The following table summarizes the inhibitory activities of selected fucosylation inhibitors.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Reference(s) |
| 2-Deoxy-2-fluoro-L-fucose (2FFuc) | Cellular Fucosylation | Lectin-based cell assay | CHO K1 | 152 µM ± 96 µM | [12][13] |
| GDP | Helicobacter pylori α(1,3)-fucosyltransferase | Fluorescence-based inhibition assay | - | 0.05 mM - 0.25 mM | [14] |
| A2FF1P (protected 2-fluorofucose 1-phosphate) | Cellular Fucosylation | Lectin-based cell assay | THP-1 | 22 µM (AOL lectin) | [15] |
| B2FF1P (protected 2-fluorofucose 1-phosphate) | Cellular Fucosylation | Lectin-based cell assay | THP-1 | 30 µM (AOL lectin) | [15] |
| Fucotrim I (fluorinated rhamnose 1-phosphate derivative) | Cellular Fucosylation (targets GMDS) | Lectin-based cell assay | THP-1 | 2.1 µM (AAL lectin) | [16] |
| Fucotrim II (fluorinated rhamnose 1-phosphate derivative) | Cellular Fucosylation (targets GMDS) | Lectin-based cell assay | THP-1 | 0.3 µM (AAL lectin) | [16] |
GMDS: GDP-mannose 4,6-dehydratase
High-Throughput Screening for Fucosyltransferase Inhibitors
The development of robust and efficient high-throughput screening (HTS) assays is crucial for the discovery of novel FUT inhibitors. This compound is a key reagent in these assays, serving as the donor substrate. Several assay formats have been developed, each with its own advantages and limitations.
Experimental Workflow: High-Throughput Screening for FUT Inhibitors
Caption: A generalized workflow for high-throughput screening of fucosyltransferase inhibitors.
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This method provides a direct and quantitative measurement of fucosyltransferase activity by separating and quantifying the fucosylated product from the unreacted acceptor substrate using High-Performance Liquid Chromatography (HPLC).[17][18][19][20]
Materials:
-
Purified or recombinant fucosyltransferase (FUT)
-
This compound (donor substrate)
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharide)[18]
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 20 mM MnCl₂)
-
Quenching solution (e.g., 0.1 M EDTA or boiling water)
-
HPLC system with a fluorescence detector and a suitable column (e.g., C18 reverse-phase)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of this compound, and varying concentrations of the fluorescently labeled acceptor substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture. The final reaction volume is typically 10-50 µL.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution or by boiling the mixture for 5 minutes.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the fucosylated product from the unreacted acceptor substrate using an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
-
Quantification and Data Analysis:
-
Quantify the amount of fucosylated product by integrating the peak area from the fluorescence chromatogram.
-
Calculate the initial reaction velocity.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[21]
-
Protocol 2: Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of GDP, a product of the fucosyltransferase reaction, by coupling its formation to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant fucosyltransferase (FUT)
-
This compound (donor substrate)
-
Acceptor substrate
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Coupling substrates: Phosphoenolpyruvate (PEP) and Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Reaction buffer suitable for all enzymes (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl)
-
UV-visible spectrophotometer capable of monitoring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.
-
-
Background Reading:
-
Add the fucosyltransferase and this compound and monitor for any background reaction (fucosyltransferase-independent NADH oxidation).
-
-
Initiate Reaction:
-
Start the main reaction by adding the fucosyltransferase to the complete reaction mixture.
-
-
Monitor Absorbance:
-
Continuously monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of GDP production and thus the fucosyltransferase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.
-
Protocol 3: Scintillation Proximity Assay (SPA) for Fucosyltransferase Activity
This homogeneous assay measures the transfer of radiolabeled fucose from [³H]this compound to a biotinylated acceptor substrate that is captured on streptavidin-coated SPA beads. When the radiolabeled product binds to the beads, the emitted β-particles are close enough to excite the scintillant within the beads, producing a light signal.[22][23][24][25]
Materials:
-
Purified or recombinant fucosyltransferase (FUT)
-
[³H]this compound (radiolabeled donor substrate)
-
Biotinylated acceptor substrate (e.g., biotinylated oligosaccharide or glycoprotein)
-
Streptavidin-coated SPA beads
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM MnCl₂)
-
Stop solution (e.g., EDTA in PBS)
-
Microplate scintillation counter
Procedure:
-
Reaction Setup:
-
In a microplate well, add the reaction buffer, biotinylated acceptor substrate, and the fucosyltransferase enzyme.
-
Add the test compound if screening for inhibitors.
-
-
Initiate Reaction:
-
Start the reaction by adding [³H]this compound.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period.
-
-
Reaction Termination and Bead Addition:
-
Stop the reaction by adding the stop solution containing streptavidin-coated SPA beads.
-
-
Signal Detection:
-
Seal the plate and allow the beads to settle.
-
Count the plate in a microplate scintillation counter to measure the light output.
-
-
Data Analysis:
-
The signal is directly proportional to the amount of [³H]fucose transferred to the biotinylated acceptor.
-
For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor and determine the IC₅₀ value.
-
Protocol 4: Cell-Based Fucosylation Inhibition Assay using Lectin Staining
This assay quantifies the level of cell surface fucosylation by measuring the binding of a fucose-specific lectin, such as Aleuria aurantia (B1595364) lectin (AAL), which is often fluorescently labeled.[12][13]
Materials:
-
Cultured cells of interest
-
Fucosylation inhibitor to be tested
-
Fluorescently labeled fucose-specific lectin (e.g., FITC-AAL)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy or culture flasks for flow cytometry).
-
Treat the cells with varying concentrations of the fucosylation inhibitor for a sufficient duration (e.g., 48-72 hours) to allow for turnover of fucosylated glycans. Include a vehicle-treated control.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution.
-
(Optional) Permeabilize the cells if intracellular fucosylation is to be assessed.
-
Wash the cells with PBS.
-
Block non-specific binding with the blocking buffer.
-
Incubate the cells with the fluorescently labeled lectin in blocking buffer.
-
Wash the cells to remove unbound lectin.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis (Microscopy):
-
Acquire images using a fluorescence microscope.
-
Quantify the integrated fluorescence intensity of the lectin staining per cell or per image field.
-
Normalize the fluorescence intensity to the number of cells (DAPI-stained nuclei).
-
-
Analysis (Flow Cytometry):
-
Harvest the cells and resuspend them in staining buffer.
-
Incubate the cells with the fluorescently labeled lectin.
-
Wash the cells and analyze them on a flow cytometer to measure the mean fluorescence intensity.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against the inhibitor concentration.
-
Determine the EC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in lectin binding.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of fucosyltransferase and fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 6. FIGURE 34.6. [Structures and functions of selectins...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selectin-mediated Cell Recognition and its Structural Basis [glycoforum.gr.jp]
- 8. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated rhamnosides inhibit cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An enzymatic method of analysis for this compound in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of α(1-3)Fucosyltransferase Activity Using Scintillation Proximity | Semantic Scholar [semanticscholar.org]
- 23. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of GDP-L-Fucose
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the enzymatic synthesis of Guanosine 5'-diphosphate-L-fucose (GDP-L-fucose). Here, you will find troubleshooting guides and frequently asked questions to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the de novo enzymatic synthesis of this compound?
A1: The most common cause of low yield is feedback inhibition of the first enzyme in the pathway, GDP-mannose 4,6-dehydratase (GMD), by the final product, this compound.[1][2] this compound acts as a competitive inhibitor of GMD, meaning it binds to the same active site as the substrate, GDP-mannose, thereby reducing the enzyme's activity as the product concentration increases.[1]
Q2: What are the key enzymes in the de novo synthesis pathway of this compound?
A2: The de novo pathway involves two key enzymes that catalyze the conversion of GDP-mannose to this compound.[3]
-
GDP-mannose 4,6-dehydratase (GMD): This enzyme initiates the pathway by converting GDP-D-mannose to the intermediate, GDP-4-keto-6-deoxy-D-mannose.[3]
-
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG or FX): This bifunctional enzyme catalyzes the final two steps: the epimerization and subsequent NADPH-dependent reduction of the intermediate to form this compound.[4]
Q3: Are there alternative enzymatic routes to synthesize this compound?
A3: Yes, the salvage pathway offers an alternative route. This pathway utilizes free L-fucose and converts it to this compound. It involves the sequential action of fucokinase and this compound pyrophosphorylase.[5] While this pathway avoids the feedback inhibition issue associated with the de novo pathway, it requires the more expensive substrate, L-fucose.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The most common and reliable method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase ion-pairing HPLC can be used to separate and quantify the substrate (GDP-mannose), intermediate, and the final product (this compound). This allows for the calculation of conversion yield over time.
Q5: What are the optimal reaction conditions for the enzymes involved in the de novo pathway?
A5: Optimal conditions can vary depending on the source of the enzymes. However, for enzymes from Helicobacter pylori, the recombinant GMD has an optimal pH of 6.5, while the recombinant GFS (WcaG/FX) has an optimal pH of 8.0.[4] The GFS enzyme can utilize both NADPH and NADH as cofactors, but it is more efficient with NADPH.[4]
Troubleshooting Guide: Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your enzymatic synthesis experiments.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 1: Rapid decrease in reaction rate after initial product formation.
-
Possible Cause: Feedback inhibition of GMD by this compound.
-
Troubleshooting Steps:
-
Sequential Enzyme Addition: A highly effective strategy is to perform the reaction in a stepwise manner within a single pot.[6]
-
First, incubate the reaction mixture with the enzymes responsible for producing GDP-mannose (if starting from mannose).
-
Next, add GMD to convert GDP-mannose to the intermediate.
-
Finally, add WcaG/FX to synthesize the final product. This sequential addition prevents the accumulation of this compound during the initial, GMD-catalyzed step.
-
-
Fed-Batch Substrate Addition: Instead of adding all the GDP-mannose at the beginning, a fed-batch strategy can be employed where the substrate is added gradually over time. This maintains a low concentration of the final product, thus minimizing feedback inhibition.
-
Issue 2: Consistently low or no product formation from the start.
-
Possible Cause 1: Inactive or low-activity enzymes.
-
Troubleshooting Steps:
-
Perform Individual Enzyme Assays: Test the activity of GMD and WcaG/FX separately to identify which enzyme is underperforming. Detailed protocols for these assays are provided below.
-
Verify Enzyme Storage and Handling: Ensure that enzymes have been stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Check for Protease Contamination: If using crude or partially purified enzyme preparations, protease contamination can degrade your enzymes over time. Consider adding a protease inhibitor cocktail to your reaction mixture.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Optimize pH: The optimal pH for GMD and WcaG/FX can differ.[4] If performing a one-pot reaction with all enzymes added simultaneously, a compromise pH may be necessary. For the sequential addition method, the pH can be adjusted at each step to favor the respective enzyme.
-
Verify Temperature: Ensure the incubation temperature is optimal for your specific enzymes. While 37°C is commonly used, some enzymes may have different temperature optima.
-
Ensure Cofactor Availability: The WcaG/FX enzyme requires NADPH for its reductase activity.[4] Ensure that NADPH is present at a sufficient concentration. An NADPH regeneration system can also be incorporated to maintain its supply throughout the reaction.
-
-
Possible Cause 3: Issues with substrates or other reagents.
-
Troubleshooting Steps:
-
Verify Substrate Quality and Concentration: Use high-purity GDP-mannose and NADPH. Confirm their concentrations using spectrophotometry or other appropriate methods.
-
Check for Inhibitors in Reagents: Contaminants in your buffer components or water can inhibit enzyme activity. Use high-purity reagents and ultrapure water.
-
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH |
| GMD | Helicobacter pylori | GDP-D-mannose | 117.3 | 0.27 | 6.5 |
| GFS (WcaG/FX) | Helicobacter pylori | GDP-4-keto-6-deoxy-D-mannose | 64.08 | 0.75 | 8.0 |
| GMD | Porcine Thyroid | GDP-D-mannose | 3.3 | - | - |
Data sourced from[2][4]. Note: Kinetic parameters can vary with experimental conditions and enzyme source.
Table 2: Impact of a Sequential Addition Strategy on this compound Yield
| Reaction Strategy | Initial Substrate (Mannose) | Final this compound Titer (mg/L) | Conversion Rate (%) |
| One-pot, all enzymes at once | 2.5 mM | Low (not specified) | Low (not specified) |
| Three-step, sequential addition | 2.5 mM | 178.6 | 14.1 |
This table illustrates the significant improvement in yield when using a sequential addition strategy to mitigate feedback inhibition. Data adapted from a study on cell-free enzymatic synthesis.[6]
Experimental Protocols
Protocol 1: Three-Step Enzymatic Synthesis of this compound from Mannose
This protocol is adapted from a cell-free synthesis method and is designed to overcome feedback inhibition.[6]
Step 1: Synthesis of GDP-D-mannose
-
Prepare a reaction mixture containing:
-
2.5 mM mannose
-
5 mM GTP
-
2.5 mM MgCl₂
-
10 µM glucose-1,6-bisphosphate
-
Glucokinase (Glk), phosphomannomutase (ManB), and GDP-mannose pyrophosphorylase (ManC) at appropriate concentrations (e.g., 0.38-1 mg/mL).
-
Reaction buffer (e.g., PBS).
-
-
Incubate at 37°C for 12 hours.
-
Heat-inactivate the enzymes at 100°C for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the denatured enzymes. Collect the supernatant.
Step 2: Synthesis of GDP-4-keto-6-deoxy-D-mannose
-
To the supernatant from Step 1, add:
-
0.1 mM NADP⁺
-
0.1 mM MgCl₂
-
GDP-mannose 4,6-dehydratase (GMD) (e.g., 1 mg/mL).
-
-
Incubate at 37°C for 2 hours.
-
Heat-inactivate and centrifuge as in Step 1 to remove the GMD. Collect the supernatant.
Step 3: Synthesis of this compound
-
To the supernatant from Step 2, add:
-
0.1 mM NADPH
-
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG/FX) (e.g., 1 mg/mL).
-
-
Incubate at 37°C for 1 hour.
-
The final product, this compound, can be quantified by HPLC.
Diagram: this compound De Novo Synthesis Pathway
Caption: The de novo enzymatic pathway for this compound synthesis from GDP-D-mannose.
Protocol 2: Activity Assay for GDP-mannose 4,6-dehydratase (GMD)
This assay is based on the NADP⁺-dependent oxidation of GDP-mannose and can be monitored spectrophotometrically.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Buffer (e.g., Tris-HCl, pH 7.5)
-
1 mM NADP⁺
-
A known concentration of purified GMD enzyme.
-
-
Initiate the reaction by adding GDP-D-mannose to a final concentration of approximately 5 times the K_m value (e.g., 15-600 µM, depending on the enzyme source).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
One unit of GMD activity can be defined as the amount of enzyme that produces 1 µmol of NADPH per minute under the specified conditions.
Protocol 3: Activity Assay for GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (WcaG/FX)
This assay measures the consumption of NADPH, which can be monitored spectrophotometrically.
-
Prepare the substrate, GDP-4-keto-6-deoxy-D-mannose, by incubating GDP-D-mannose with GMD as described in Protocol 2, followed by heat inactivation and removal of the GMD enzyme.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Buffer (e.g., Tris-HCl, pH 8.0)
-
0.2 mM NADPH
-
A known concentration of purified WcaG/FX enzyme.
-
-
Initiate the reaction by adding the GDP-4-keto-6-deoxy-D-mannose substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
One unit of WcaG/FX activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.
By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can more effectively diagnose and resolve issues of low yield in the enzymatic synthesis of this compound, leading to more efficient and successful experiments.
References
- 1. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of GDP-D-mannose 4,6-dehydratase from porcine thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of GDP-d-mannose 4,6-dehydratase and this compound snthetase in a this compound biosynthetic gene cluster from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-yield, enzymatic synthesis of GDP-D-[3H]arabinose and GDP-L-[3H]fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Feedback Inhibition of GMD by GDP-L-fucose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the feedback inhibition of GDP-mannose 4,6-dehydratase (GMD) by its end-product, GDP-L-fucose.
Frequently Asked Questions (FAQs)
Q1: What is GDP-mannose 4,6-dehydratase (GMD) and why is its regulation important?
A1: GDP-mannose 4,6-dehydratase (GMD) is a key enzyme in the de novo biosynthesis pathway of this compound.[1] This pathway is the primary source for cellular fucosylation, a critical post-translational modification of proteins and lipids involved in various biological processes, including cell adhesion, signaling, and immune responses.[2] GMD catalyzes the conversion of GDP-mannose to GDP-4-dehydro-6-deoxy-D-mannose.[3] The final product of this pathway, this compound, acts as an allosteric inhibitor of GMD, creating a negative feedback loop that tightly regulates the level of fucosylation within the cell.[3] Understanding and overcoming this feedback inhibition is crucial for applications requiring high levels of fucosylated molecules, such as the production of therapeutic antibodies with enhanced efficacy.
Q2: How does this compound inhibit GMD activity?
A2: this compound inhibits GMD through allosteric feedback inhibition.[3] This means that this compound binds to a site on the enzyme that is distinct from the active site where the substrate (GDP-mannose) binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic activity. The crystal structure of GMD in complex with GDP-fucose has revealed the location of this allosteric binding site.[4]
Q3: My GMD activity is lower than expected in my in vitro assay. Could feedback inhibition be the cause?
A3: Yes, accumulation of the product, GDP-4-keto-6-deoxy-D-mannose, and subsequently this compound (if the downstream enzyme is present), can lead to feedback inhibition of GMD, resulting in decreased reaction rates over time. It is also important to consider other factors such as enzyme stability, substrate quality, and assay conditions. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues.
Q4: What are the primary strategies to overcome GMD feedback inhibition in my experiments?
A4: There are two main approaches to mitigate the effects of GMD feedback inhibition:
-
Biochemical/Process-based Strategies: These methods focus on manipulating the reaction environment to favor the forward reaction and minimize product accumulation. This can include:
-
Coupled Enzyme Systems: Immediately converting the GMD product to the next intermediate in the pathway prevents its accumulation.
-
Optimizing Reaction Conditions: Adjusting pH and temperature can enhance GMD activity.[5]
-
Increasing Precursor Supply: Overexpressing enzymes involved in the regeneration of cofactors like NADPH and the precursor GTP can drive the overall pathway forward.
-
-
Protein Engineering Strategies: This approach involves modifying the GMD enzyme itself to reduce its sensitivity to this compound.
-
Site-Directed Mutagenesis: By identifying the key amino acid residues in the allosteric binding site of this compound, specific mutations can be introduced to decrease the inhibitor's binding affinity without significantly compromising the enzyme's catalytic efficiency.
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving GMD and its feedback inhibition.
| Problem | Possible Cause | Recommended Solution |
| Low or No GMD Activity | Inactive enzyme | - Ensure proper storage of the enzyme at -80°C in a buffer containing a cryoprotectant like glycerol. - Avoid repeated freeze-thaw cycles. - Perform a positive control experiment with known active GMD. |
| Suboptimal assay conditions | - Optimize the pH of the reaction buffer (GMD from Mortierella alpina has an optimal pH of 9.0).[5] - Ensure the reaction temperature is optimal (e.g., 37°C for the M. alpina enzyme).[5] - Verify the concentration of the required cofactor, NADP+.[6] | |
| Poor substrate quality | - Use high-purity GDP-mannose. - Confirm the concentration of the GDP-mannose stock solution. | |
| Reaction Rate Decreases Rapidly | Product feedback inhibition | - Implement a coupled enzyme assay to consume the GMD product as it is formed. - If a coupled assay is not feasible, take initial rate measurements before significant product accumulation occurs. - Consider using a feedback-resistant GMD mutant. |
| Enzyme instability | - Add a stabilizing agent, such as DTT, to the reaction buffer, as it has been shown to enhance the activity of some GMDs.[5] - Perform the assay at a lower temperature to improve enzyme stability over the reaction time. | |
| Inconsistent or Irreproducible Results | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. - Prepare a master mix for the reaction components to minimize well-to-well variability. |
| Contaminants in reagents | - Use high-purity water and reagents. - Filter-sterilize buffers to remove any potential microbial contamination that could interfere with the assay. | |
| Difficulty in Overcoming Feedback Inhibition with Mutagenesis | Incorrect residue selection for mutagenesis | - Based on the crystal structure of GMD with bound GDP-fucose (PDB ID: 5IN5), target residues within the allosteric binding pocket for site-directed mutagenesis.[4] - Perform a literature search for validated feedback-resistant GMD mutants. |
| Ineffective mutation | - Introduce mutations that are likely to disrupt the binding of this compound, such as changing the charge, size, or hydrogen-bonding capacity of the amino acid side chain. - Test a panel of different mutations at the target site. |
Quantitative Data
The following table summarizes key kinetic parameters for GMD from different sources. This data can be used to compare enzyme efficiency and the extent of feedback inhibition.
| Enzyme | Source Organism | Substrate | Km (µM) | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| GMD | Mortierella alpina | GDP-mannose | 770 | This compound | Not Reported | Not Reported | [5] |
| GMD | Helicobacter pylori | GDP-mannose | 117.3 | This compound | Not Reported | Not Reported | [6] |
| GMD | Human (recombinant) | GDP-mannose | Not Reported | This compound | Not Reported | Non-competitive | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Coupled Enzyme Assay for GMD Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of GMD by coupling the reaction to a subsequent enzyme that produces a change in absorbance.
Principle: The product of the GMD reaction, GDP-4-keto-6-deoxy-D-mannose, is converted by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or WcaG) to this compound, a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified GMD enzyme
-
Purified FX/WcaG enzyme
-
GDP-mannose (substrate)
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a master mix containing the reaction buffer, GDP-mannose, and NADPH at their final desired concentrations.
-
Add the purified FX/WcaG enzyme to the master mix.
-
Equilibrate the master mix and the GMD enzyme solution to the desired reaction temperature (e.g., 37°C).
-
To initiate the reaction, add a specific amount of the GMD enzyme to the master mix in the microplate wells or cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
To test for feedback inhibition, the assay can be run with the addition of varying concentrations of this compound.
Protocol 2: Site-Directed Mutagenesis of GMD to Reduce Feedback Inhibition
This protocol provides a general workflow for creating GMD mutants with reduced sensitivity to this compound.
Principle: Based on the known structure of the GMD-GDP-fucose complex, specific amino acid residues in the allosteric binding site are mutated to disrupt inhibitor binding.
Materials:
-
Expression plasmid containing the wild-type GMD gene
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning and expression
-
Standard molecular biology reagents and equipment for PCR, transformation, plasmid purification, and protein expression and purification.
Procedure:
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation in the middle of the primer sequence. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR: Perform PCR using the wild-type GMD plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the entire GMD gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express the mutant GMD protein in a suitable E. coli expression strain and purify it using standard chromatography techniques.
-
Kinetic Characterization: Determine the kinetic parameters (Km for GDP-mannose and Ki for this compound) of the mutant GMD using the coupled enzyme assay described in Protocol 1 and compare them to the wild-type enzyme.
Visualizations
Signaling Pathway: De Novo this compound Biosynthesis
Caption: The de novo biosynthesis pathway of this compound from GDP-mannose.
Experimental Workflow: Overcoming GMD Feedback Inhibition
Caption: Workflow for selecting and implementing strategies to overcome GMD feedback inhibition.
References
- 1. KEGG ENZYME: 4.2.1.47 [genome.jp]
- 2. Deletion of fucose residues in plant N-glycans by repression of the GDP-mannose 4,6-dehydratase gene using virus-induced gene silencing and RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. Biochemical characterization of this compound de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of GDP-d-mannose 4,6-dehydratase and this compound snthetase in a this compound biosynthetic gene cluster from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the stability of GDP-L-fucose in solution.
This technical support center provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of Guanosine 5'-diphosphate-L-fucose (GDP-L-fucose) in solution. Inconsistent results in fucosylation assays can often be traced back to the degradation of this critical donor substrate. This guide offers FAQs, troubleshooting advice, and protocols to ensure the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
The stability of this compound in an aqueous solution is influenced by several factors:
-
pH: Like many nucleotide sugars, this compound is susceptible to hydrolysis, particularly under acidic conditions which can cleave the pyrophosphate bond. Neutral to slightly basic pH is generally preferred for storage.
-
Temperature: Higher temperatures accelerate the rate of chemical hydrolysis. Therefore, it is crucial to store this compound at low temperatures.
-
Enzymatic Contamination: The presence of contaminating phosphatases or pyrophosphatases in your solution or other assay components can rapidly degrade this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability. It is highly recommended to aliquot the stock solution upon preparation to minimize this.
Q2: What are the recommended storage conditions for this compound solutions?
While comprehensive, peer-reviewed stability data is limited, the consensus from user experiences and supplier recommendations points to the following best practices. It is noted that this compound is considered to be not very stable in solution[1].
Table 1: Recommended Storage Conditions for this compound Aqueous Solutions
| Condition | Temperature | Duration | Recommendations & Considerations |
| Long-Term Storage | -80°C | Months | Prepare stock solution in a suitable buffer (e.g., Tris-HCl, HEPES, pH 7.0-8.0), aliquot into single-use volumes, and flash-freeze. |
| Short-Term Storage | -20°C | Up to 2 Weeks | Anecdotal evidence suggests stability is limited to approximately two weeks at this temperature[2]. Avoid repeated freeze-thaw cycles. |
| Working Solution | 4°C (On Ice) | Hours to 1 Week | For a series of experiments within a week, storing a working aliquot at 4°C may be possible, but stability should be verified[2]. Keep on ice during experiments. |
Q3: My fucosyltransferase assay is failing or giving inconsistent results. Could this compound stability be the problem?
Yes, this is a common cause. If the this compound has degraded, the fucosyltransferase will have no substrate to transfer, leading to low or no product formation. Variability between experiments run on different days can often be attributed to the progressive degradation of a stock solution that is not stored properly[3]. Please refer to the Troubleshooting Guide below for a more detailed workflow.
Troubleshooting Guide
Issue 1: My fucosylation reaction shows very low or no product formation.
-
Question: Have you verified the integrity of your this compound stock?
-
Answer: If the stock is old, has been stored improperly (e.g., at -20°C for over two weeks), or has undergone multiple freeze-thaw cycles, it may have degraded[2].
-
Action: Use a fresh, single-use aliquot from a stock stored at -80°C. If the problem persists, consider performing a stability check using the HPLC protocol detailed below.
-
-
Question: Could other components be degrading the this compound?
-
Answer: Your enzyme preparation or acceptor substrate solution could be contaminated with phosphatases.
-
Action: As a control, incubate this compound with your enzyme preparation (in the absence of the acceptor substrate) and with your acceptor substrate solution (in the absence of the fucosyltransferase). Analyze the samples by HPLC to check for degradation.
-
Issue 2: I observe significant batch-to-batch variability in my experiments.
-
Question: How are you handling your this compound stock solution?
-
Answer: Using the same stock tube for multiple experiments over several days or weeks is a likely source of variability.
-
Action: Prepare single-use aliquots from a master stock immediately after dissolving the lyophilized powder. This ensures that each experiment starts with a substrate of identical quality.
-
Visualizing Key Pathways and Workflows
To better understand the context and troubleshooting logic, the following diagrams illustrate the relevant biochemical pathways and experimental workflows.
Caption: Overview of the De Novo and Salvage Biosynthesis Pathways of this compound.[1][4]
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative method for GDP-L-Fuc:N-acetyl-beta-D-glucosaminide alpha 1----6fucosyltransferase activity with lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
Fucosyltransferase Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fucosyltransferase assays.
Frequently Asked Questions (FAQs)
Q1: What are the different types of fucosyltransferases (FUTs) and how does their substrate specificity differ?
Fucosyltransferases are a family of enzymes that catalyze the transfer of fucose from a donor substrate (GDP-fucose) to an acceptor substrate. They are categorized based on the linkage they form and their substrate specificity. Each enzyme has a unique acceptor substrate binding pattern, leading to a diverse range of fucosylated products.[1]
-
α1,2-fucosyltransferases (FUT1, FUT2): Involved in the synthesis of H antigens.
-
α1,3/4-fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): These enzymes are involved in the synthesis of Lewis antigens. For example, FUT3, FUT4, FUT5, FUT6, and FUT7 can all synthesize the sialyl Lewis X structure.[2] FUT9 shows activity towards the terminal GlcNAc residue of poly-N-acetyllactosamine, while FUT4 acts on the internal GlcNAc residues.[2]
-
α1,6-fucosyltransferase (FUT8): This is the only enzyme responsible for core fucosylation in humans, adding fucose to the innermost N-acetylglucosamine (GlcNAc) residue of N-linked glycans.[3]
-
O-fucosyltransferases (O-FUTs): These enzymes, such as POFUT1, transfer fucose to serine or threonine residues within specific protein domains like epidermal growth factor (EGF)-like repeats.[4][5]
Q2: What are the essential components of a fucosyltransferase assay reaction mixture?
A typical fucosyltransferase assay reaction mixture includes:
-
Enzyme Source: This can be a cell extract from cells overexpressing the fucosyltransferase or a purified recombinant enzyme.[2]
-
Acceptor Substrate: The molecule that will be fucosylated. The choice of acceptor depends on the specific FUT being assayed.[6]
-
Donor Substrate: GDP-fucose is the universal fucose donor for fucosyltransferases. For detection, this can be radiolabeled (e.g., GDP-[³H]fucose or GDP-[¹⁴C]fucose) or conjugated to a reporter molecule (e.g., GDP-Biotin-Fucose).[5][6][7]
-
Buffer: A suitable buffer is needed to maintain the optimal pH for enzyme activity. HEPES and Tris buffers are commonly used.[2][6][8]
-
Divalent Cations: Many fucosyltransferases require a divalent cation, typically manganese chloride (MnCl₂), for their activity.[5][6]
Q3: What are some common methods for detecting fucosyltransferase activity?
Several methods can be used to detect fucosyltransferase activity:
-
Radiometric Assays: These assays use a radiolabeled donor substrate, such as GDP-[³H]fucose or GDP-[¹⁴C]fucose. The incorporation of radioactivity into the acceptor substrate is measured, often after separating the product from the unreacted donor.[5][7]
-
Fluorescence-Based Assays: These assays often use a fluorescently labeled acceptor substrate. The fucosylated product can be separated by HPLC and detected by a fluorescence spectrophotometer.[2]
-
Biotinylation-Based Assays: In this method, a biotin-conjugated GDP-fucose is used as the donor substrate. The biotinylated product can then be detected using streptavidin conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.[6]
-
Coupled Enzyme Assays: These assays involve a second enzyme that acts on the product of the fucosyltransferase reaction to produce a detectable signal.
Q4: What are some known inhibitors of fucosyltransferases?
Several types of molecules can inhibit fucosyltransferase activity:
-
Fluorinated Fucose Analogs: Cell-permeable, peracetylated fluorinated fucose derivatives like 2F-Peracetyl-Fucose can act as inhibitors after being metabolically converted to a GDP-fucose mimetic. GDP-2F-Fucose and GDP-6F-Fucose are competitive inhibitors of several FUTs.[9]
-
Nucleoside Diphosphates: GDP can act as a weak inhibitor of some fucosyltransferases.[8]
-
Glycosylation Pathway Inhibitors: Compounds that interfere with the broader glycosylation processing pathway can indirectly inhibit fucosyltransferase activity by limiting the availability of mature glycoprotein (B1211001) substrates. Examples include Tunicamycin, Swainsonine, Kifunensine, Deoxynojirimycin, and Castanospermine.[10]
Troubleshooting Guide
This guide addresses common issues encountered during fucosyltransferase assays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | Optimize the pH and temperature for your specific fucosyltransferase. A common starting point is pH 7.0-7.5 and 37°C.[6][11] Ensure the buffer composition is correct. |
| Missing or Insufficient Cofactors: Lack of required divalent cations (e.g., Mn²⁺). | Add an optimal concentration of the required divalent cation to the reaction mixture. A typical concentration for MnCl₂ is 10 mM.[6] Note that EDTA can inhibit activity by chelating these ions.[5] | |
| Enzyme Degradation: Improper storage or handling of the enzyme. | Store enzymes at the recommended temperature (usually -20°C or -80°C) and avoid repeated freeze-thaw cycles. Keep enzymes on ice during assay setup.[12] | |
| Inactive Enzyme Source: The cell extract or purified enzyme may have low activity. | Prepare fresh cell extracts or use a new batch of purified enzyme. Confirm protein concentration and purity. | |
| Substrate Issues: Incorrect acceptor or donor substrate for the specific FUT. | Verify the substrate specificity of your fucosyltransferase. Ensure you are using the correct acceptor molecule for the linkage you are studying.[1][2] | |
| Inhibitors Present: Contaminants in the enzyme preparation or reagents may be inhibiting the reaction. | Purify the enzyme further. Use high-purity reagents. | |
| High Background Signal | Non-Enzymatic Labeling: The acceptor substrate is being labeled without the enzyme. | Run a negative control reaction without the fucosyltransferase enzyme to check for non-enzymatic labeling.[6] |
| Incomplete Separation of Product and Substrate: Residual labeled donor substrate is being detected. | Optimize your product separation method (e.g., chromatography, precipitation) to ensure complete removal of the unreacted labeled donor. | |
| Contaminated Reagents: Reagents may be contaminated with a substance that produces a signal. | Use fresh, high-quality reagents. | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Be consistent in your pipetting technique.[12] |
| Incomplete Mixing: Reagents are not uniformly mixed in the reaction wells. | Gently tap the plate or briefly centrifuge it after adding all reagents to ensure thorough mixing.[12] | |
| Temperature Fluctuations: Inconsistent temperature across the incubation plate or between experiments. | Use an incubator or water bath with stable temperature control. Equilibrate all reagents to the assay temperature before starting the reaction.[12] | |
| Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings. | Be careful to avoid introducing bubbles when pipetting. If bubbles are present, gently pop them with a clean pipette tip before reading the plate.[12] |
Key Experimental Parameters for Optimization
| Parameter | Typical Range | Considerations |
| pH | 6.0 - 8.0 | The optimal pH can vary significantly between different fucosyltransferases. It's recommended to perform a pH curve to determine the optimum for your specific enzyme. A common starting point is pH 7.0-7.5.[6][8][11] |
| Temperature | 25°C - 40°C | Most fucosyltransferase assays are performed at 37°C.[2][6] However, the optimal temperature should be determined experimentally. |
| Divalent Cation (e.g., MnCl₂) | 5 - 20 mM | The concentration of the required divalent cation can impact enzyme activity. A titration may be necessary to find the optimal concentration.[6] |
| Enzyme Concentration | Varies | The amount of enzyme should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. |
| Substrate Concentration | Varies | Substrate concentrations should ideally be at or above the Kₘ value to ensure the reaction is not substrate-limited. For screening purposes, substrate concentrations can be optimized for a better signal-to-noise ratio.[13] |
| Incubation Time | 30 - 120 minutes | The incubation time should be within the linear range of the reaction, where product formation is proportional to time.[2][6] |
Experimental Protocols
Protocol 1: HPLC-Based α1,3/4-Fucosyltransferase Assay
This protocol is based on the measurement of fucosyltransferase activity using a pyridylaminated (PA)-oligosaccharide acceptor and analysis by HPLC with fluorescence detection.[2]
Materials:
-
Enzyme source: Cell extract or recombinant fucosyltransferase
-
Acceptor substrate: Pyridylaminated (PA)-sugar (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)
-
Donor substrate: GDP-fucose
-
Buffer: 1 M Sodium Cacodylate, pH 6.8
-
Cofactor: 250 mM MnCl₂
-
ATP: 100 mM
-
L-fucose: 100 mM
-
Reaction Stop Solution: Ice-cold water or buffer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Sodium Cacodylate buffer (final concentration 50 mM)
-
ATP (final concentration 5 mM)
-
MnCl₂ (final concentration 12.5 mM)
-
L-fucose (final concentration 5 mM)
-
GDP-fucose (final concentration 0.375 mM)
-
PA-acceptor substrate (final concentration 25 µM)
-
Enzyme source (e.g., 10 µL of cell extract)
-
Adjust the final volume with water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.[2]
-
Stop the Reaction: Terminate the reaction by adding ice-cold buffer or by heating.
-
Centrifugation: Centrifuge the reaction mixture at 20,000 x g for 5 minutes at 4°C to pellet any precipitate.[2]
-
HPLC Analysis: Analyze 10 µL of the supernatant by high-pressure liquid chromatography (HPLC) on a suitable column (e.g., TSK-gel ODS-80TS).[2]
-
Detection: Elute the reaction products and monitor the eluent with a fluorescence spectrophotometer.
-
Quantification: Calculate the fucosyltransferase activity based on the peak areas of the fucosylated product.
Protocol 2: Biotinylation-Based Fucosyltransferase Assay for Glycoproteins
This protocol provides a general guideline for labeling a glycoprotein using a recombinant fucosyltransferase and GDP-Biotin-Fucose, followed by detection via Western blot.[6]
Materials:
-
Sample glycoprotein (1-10 µg)
-
GDP-Biotin-Fucose
-
Recombinant Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye
-
SDS-PAGE and Western Blot reagents
-
Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5
-
Streptavidin-HRP
-
ECL (Enhanced Chemiluminescence) Reagents
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine:
-
Sample glycoprotein
-
GDP-Biotin-Fucose
-
Recombinant fucosyltransferase
-
Assay Buffer to the final desired volume.
-
-
Negative Control: Prepare a parallel reaction omitting the fucosyltransferase enzyme to control for non-enzymatic biotinylation.[6]
-
Incubation: Incubate the reaction and control tubes at 37°C for 60 minutes.[6]
-
Stop the Reaction: Terminate the reaction by adding protein sample loading dye.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Western Blot: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate to detect the incorporated biotin.
-
Washing: Wash the membrane thoroughly with TBST.
-
Detection: Visualize the biotinylated protein using ECL reagents.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural Basis for Substrate Specificity and Catalysis of α1,6-Fucosyltransferase - Glycopedia [glycopedia.eu]
- 4. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of α(1-3)Fucosyltransferase Activity Using Scintillation Proximity | Semantic Scholar [semanticscholar.org]
- 8. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fucosyltransferase Inhibitor Screening Assays
Welcome to the technical support center for fucosyltransferase (FUT) inhibitor screening assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My assay shows very low or no enzymatic activity. What are the common causes?
A low or non-existent signal can stem from several factors including an inactive enzyme, suboptimal concentrations of substrates or the enzyme itself, incorrect reaction conditions, or substrate insolubility.[1] The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[1] Additionally, the pH, temperature, or incubation time may not be optimal for your specific fucosyltransferase.[1][2]
Q2: Why is the background signal in my assay too high?
A high background signal can obscure the true enzyme activity and is often caused by substrate instability, where the donor or acceptor substrate degrades non-enzymatically under assay conditions.[2] Other causes include contaminating enzymatic activities in your sample or enzyme preparation, and autofluorescence from test compounds or biological samples.[2][3] For fluorescence assays, using inappropriate microplates can also increase background.[1][3][4]
Q3: What is the Z'-factor, and what is an acceptable value for my high-throughput screening (HTS) assay?
The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and suitability of an HTS assay.[5] It measures the separation between the positive and negative control distributions, indicating the assay's ability to reliably identify "hits".[5][6] The Z'-factor is calculated from the means and standard deviations of your controls.[7] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[5][6][7][8] Values between 0 and 0.5 are marginal but may be acceptable, while a Z'-factor below 0 indicates the assay is not suitable for screening.[5][6][7][8]
Q4: How can I identify and manage false-positive hits in my inhibitor screen?
False positives are a common issue in HTS campaigns and can arise from various artifacts, including fluorescent compound interference, compound aggregation, or non-specific reactivity.[9][10] One category of problematic compounds is Pan-Assay Interference Compounds (PAINS), which appear as hits in many different assays due to non-specific interactions.[11] To manage false positives, it is crucial to perform secondary assays for hit confirmation.[9] Strategies include testing for inhibition in the presence of a non-ionic detergent (e.g., Triton X-100) to identify aggregation-based inhibitors and running counter-screens against unrelated enzymes to flag promiscuous inhibitors.[11]
Q5: What are the essential components and conditions for a fucosyltransferase activity assay?
A typical fucosyltransferase assay requires the purified or recombinant fucosyltransferase enzyme, a donor substrate (usually GDP-fucose), and a suitable acceptor substrate, which can range from simple oligosaccharides to complex glycoproteins.[12] The reaction is performed in a buffer at an optimal pH (typically 6.8-7.5) and temperature (e.g., 37°C).[2][12] Many fucosyltransferases also require a divalent cation, such as MnCl₂, for activity.[12][13]
Data Presentation
Table 1: Interpretation of Z'-Factor Values
The Z'-factor is a critical metric for validating the quality of a high-throughput screening assay.
| Z'-Factor Value | Interpretation | Assay Suitability for HTS |
| 0.5 to 1.0 | Excellent Assay | The separation between positive and negative controls is large and data variation is small. Highly reliable for screening.[5][6][7][8] |
| 0 to < 0.5 | Marginal Assay | The separation between controls is minimal. The assay may be acceptable but is prone to false positives/negatives and requires optimization.[5][6][7][8] |
| < 0 | Unacceptable Assay | The signals from positive and negative controls overlap, making the assay unsuitable for screening purposes.[6][7][8] |
Table 2: Example IC₅₀ Values for Identified Fucosyltransferase Inhibitors
The following table provides examples of inhibitory potencies from published screening campaigns. Note: These values are for illustrative purposes and depend heavily on the specific enzyme and assay conditions.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| GDP-triazole derivative | FucT VI | 62 nM (Kᵢ) | [12] |
| Negatively charged pan-ST inhibitor (JFD00458) | FUTs | Weak or negligible activity | [9] |
| HAN 00305 | ST3Gal III vs FUTs | >250-fold higher potency for ST3Gal III | [9] |
| Fucosylation Inhibitor (SGN-2FF) | FUT8 | Used in pre-clinical studies | [14] |
| Fucotrim I | FUT8 | 64 µM (in cell-based assay) | [14] |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for a fucosyltransferase (FUT) inhibitor screening campaign.
Caption: Decision tree for troubleshooting low or no signal in FUT assays.
Caption: A logical workflow for the validation of primary hits to identify false positives.
Experimental Protocols
Protocol 1: General Fucosyltransferase Activity Assay (HPLC-Based)
This protocol describes a direct measurement of fucosyltransferase activity by quantifying the formation of a fucosylated product using High-Performance Liquid Chromatography (HPLC).[12] This method is adaptable for various fucosyltransferases and acceptor substrates.
Materials:
-
Enzyme: Purified or recombinant fucosyltransferase.[12]
-
Donor Substrate: GDP-fucose.[12]
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine).[12]
-
Reaction Buffer: Buffer at the optimal pH for the enzyme, containing a divalent cation (e.g., 50 mM MES buffer, pH 6.5, with 25 mM MnCl₂).[12]
-
Quenching Solution: A solution to stop the reaction (e.g., 0.1 M EDTA).[12]
-
HPLC System: With a suitable column (e.g., C18 reverse-phase) and detector (e.g., fluorescence).
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose, and the desired concentration of the acceptor substrate.[12] For inhibitor screening, pre-incubate the enzyme with the test compound for a set period (e.g., 10-15 minutes) before initiating the reaction.[15]
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture.[12]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.[12] Ensure the reaction time is within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution (e.g., 0.1 M EDTA).[12]
-
Sample Preparation: Centrifuge the samples to pellet any precipitate before analysis.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system to separate the fucosylated product from the unreacted substrates.[12]
-
Data Analysis: Quantify the product peak area. Compare the product formation in the presence of test compounds to a no-inhibitor (positive) control and a no-enzyme (negative) control to determine the percent inhibition.
Protocol 2: Determining Optimal Fucosyltransferase Concentration
This protocol outlines a method to determine the optimal enzyme concentration that results in a linear reaction rate for a fixed time point, which is critical for inhibitor screening.[2]
Materials:
-
All materials listed in Protocol 1.
-
Microplate reader or HPLC system for detection.
Procedure:
-
Enzyme Dilution Series: Prepare a serial dilution of the fucosyltransferase enzyme in a cold, suitable buffer. The concentration range should bracket the expected optimal concentration (e.g., 0.1 nM to 100 nM).[2][16]
-
Reaction Mixture Preparation: Prepare a master mix containing fixed, saturating concentrations of both the donor (GDP-fucose) and acceptor substrates in the optimized assay buffer.[2]
-
Assay Setup:
-
Dispense the master mix into the wells of a microplate.
-
Add each enzyme dilution to a set of replicate wells. Include "no enzyme" wells as a negative control.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature.
-
Measure the signal (e.g., fluorescence, absorbance, or HPLC product peak) at several time points (e.g., 10, 20, 30, 60 minutes) to determine the initial velocity phase.
-
-
Data Analysis:
-
For each enzyme concentration, plot the signal versus time. The initial linear portion of this curve represents the reaction rate.
-
Plot the calculated reaction rate versus the enzyme concentration.
-
Select an enzyme concentration from the linear range of this second plot for your screening assay. This ensures that the assay is responsive to inhibition and not limited by enzyme amount.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. assay.dev [assay.dev]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding in fucosylation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in fucosylation assays.
Troubleshooting Guide
High background or non-specific binding can obscure genuine signals in fucosylation assays, leading to inaccurate quantification and false-positive results. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root causes of these problems.
Q1: I'm observing high background signal across my entire plate, including my negative controls. What are the likely causes and how can I fix this?
A: High uniform background is a common issue and can stem from several factors related to your assay protocol. Here’s a step-by-step approach to troubleshoot this problem:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.
-
Solution: Increase the concentration of your blocking agent or extend the blocking incubation time. Consider switching to a different blocking agent. For lectin-based assays, protein-based blockers can sometimes be a source of non-specific binding themselves if they are glycosylated. In such cases, synthetic, carbohydrate-free blockers may be more effective.[1][2]
-
-
Insufficient Washing: Residual unbound detection reagents (e.g., lectins or antibodies) will lead to a consistently high signal.
-
Solution: Increase the number of wash cycles (from 3 to 4-5) and the volume of wash buffer. Adding a brief soak time (30-60 seconds) during each wash step can also improve the removal of unbound reagents.[3]
-
-
Concentration of Detection Reagent is Too High: An excessive concentration of the labeled lectin or antibody can lead to increased non-specific binding.
-
Solution: Titrate your detection reagent to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Substrate Incubation Time: If using an enzyme-linked detection method, allowing the substrate to develop for too long will amplify the background signal.
-
Solution: Reduce the substrate incubation time or read the plate at multiple time points to find the optimal window. Also, ensure you read the plate immediately after adding the stop solution.
-
Q2: My negative controls are clean, but I'm seeing non-specific binding in my sample wells. What could be the cause?
A: This suggests that components in your sample are causing the non-specific binding.
-
Cross-Reactivity of Detection Reagents: The detection lectin or antibody may be binding to other molecules in your sample besides the target fucosylated protein.
-
Solution: If using an antibody, ensure it is highly specific. Consider using a pre-adsorbed secondary antibody if applicable. For lectins, be aware of their broader carbohydrate specificities. For instance, while Aleuria Aurantia (B1595364) Lectin (AAL) has a high affinity for fucose, it can bind to various fucose linkages.[4][5]
-
-
Matrix Effects: Complex biological samples contain numerous proteins and other molecules that can interfere with the assay.
-
Solution: Include a sample diluent in your assay buffer. This can contain a small amount of the blocking agent to minimize matrix effects.
-
Q3: I'm using a lectin-based assay (e.g., with AAL) and my signal is weak, while the background is high. What's specific to lectin assays that I should check?
A: Lectin activity is highly dependent on the buffer composition.
-
Absence of Divalent Cations: Many lectins, including AAL, require divalent cations like Ca²⁺ and Mn²⁺ to maintain their proper conformation for carbohydrate binding.[6][7]
-
Solution: Ensure your buffers (binding, washing, and dilution) are supplemented with optimal concentrations of these cations. A recommended buffer for AAL is 10 mM HEPES, 0.15 M NaCl, 0.1 mM CaCl₂, 0.01 mM Mn²⁺, pH 7.5.[8] Using phosphate-buffered saline (PBS) can be problematic as it can precipitate these essential cations. Tris-buffered saline (TBS) is often a better choice.
-
Frequently Asked Questions (FAQs)
What is non-specific binding?
Non-specific binding refers to the adhesion of assay components (like detection lectins or antibodies) to the solid phase (e.g., microplate wells) or other proteins in the sample in a way that is not dependent on the specific molecular recognition being measured.[9] This can be driven by hydrophobic or electrostatic interactions.
Which blocking agent is best for my fucosylation assay?
The optimal blocking agent must be determined empirically for each specific assay.
-
Protein-based blockers like Bovine Serum Albumin (BSA) and casein are commonly used. Casein has been shown to be a more effective blocker than BSA in some ELISA formats due to its content of smaller protein species.[10][11] However, be aware that these proteins can be glycosylated and may interact with the lectins used in the assay, leading to high background.[1]
-
Synthetic, carbohydrate-free blockers such as Polyvinyl Alcohol (PVA) can be a better choice for lectin-based assays as they do not present carbohydrates that could cause non-specific lectin binding.[1][2]
How does Tween-20 help in reducing non-specific binding?
Tween-20 is a non-ionic detergent that is often added to wash buffers and sometimes blocking buffers. It helps to disrupt weak, non-specific hydrophobic interactions, thereby reducing background signal. A typical concentration in wash buffers is 0.05%. However, in some systems, Tween-20 can also contribute to non-specific binding, so optimization is key.[12][13]
Can I use normal serum as a blocking agent?
Normal serum (e.g., goat serum) can be an effective blocking agent, particularly for antibody-based detection steps. It is recommended to use serum from the same species as the secondary antibody to prevent cross-reactivity.
Data Summary
The following tables summarize key quantitative data for optimizing your fucosylation assay and reducing non-specific binding.
Table 1: Comparison of Protein-Based Blocking Agents
| Blocking Agent | Concentration | Blocking Efficiency | Notes |
| Casein | 25 mg/mL | High | Often more effective than BSA due to a heterogeneous mixture of small proteins.[11] |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Moderate to High | Can be a source of non-specific binding for some lectins due to its own glycosylation.[1] |
| Normal Goat Serum | 5-10% (v/v) | High | Particularly useful when using a goat secondary antibody. |
Table 2: Recommended Buffer Components for Optimization
| Component | Recommended Concentration | Purpose |
| Blocking Agents | ||
| BSA | 1-3% (w/v) | General protein-based blocking. |
| Casein | 1-5% (w/v) | Alternative protein-based blocking. |
| Polyvinyl Alcohol (PVA) | 0.5% (w/v) | Synthetic, carbohydrate-free blocking for lectin assays.[1] |
| Detergent (in wash buffer) | ||
| Tween-20 | 0.05% (v/v) | Reduces non-specific hydrophobic interactions. |
| Divalent Cations (for lectin assays) | ||
| CaCl₂ | 0.1 mM | Essential for maintaining lectin conformation and activity.[8] |
| MnCl₂ | 0.01 mM | Often used in conjunction with CaCl₂ for optimal lectin binding.[8] |
Experimental Protocols
Protocol 1: General Fucosylation ELISA Protocol with AAL Lectin
This protocol provides a general framework for a solid-phase lectin ELISA to detect fucosylated glycoproteins.
-
Coating:
-
Dilute the capture antibody or antigen to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer (e.g., TBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in TBS or 0.5% PVA in TBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of your samples (diluted in Assay Buffer, which can be your blocking buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Lectin Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of biotinylated Aleuria Aurantia Lectin (AAL), diluted to its optimal concentration (e.g., 1-5 µg/mL) in a lectin-binding buffer (e.g., 10 mM HEPES, 0.15 M NaCl, 0.1 mM CaCl₂, 0.01 mM Mn²⁺, pH 7.5), to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
-
Stop and Read:
-
Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader immediately.
-
Visualizations
Caption: A typical experimental workflow for a fucosylation assay using a lectin-based ELISA.
Caption: A troubleshooting guide for addressing high background in fucosylation assays.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Optimization of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novateinbio.com [novateinbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Metal ion content of dolichos biflorus lectin and effect of divalent cations on lectin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicago.se [medicago.se]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: GDP-L-Fucose Purification by HPLC
Welcome to the technical support center for the purification of Guanosine 5'-diphospho-β-L-fucose (GDP-L-fucose) by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC purification of this compound.
Problem: Poor or No Binding of this compound to Anion Exchange Column
Q: My this compound is eluting in the flow-through or wash fractions instead of binding to the anion exchange column. What could be the cause?
A: This issue typically points to incorrect buffer conditions or problems with your sample preparation. This compound carries a negative charge due to its phosphate (B84403) groups, which is essential for its interaction with an anion exchange resin.
Possible Causes and Solutions:
-
Incorrect Buffer pH: The pH of your binding/equilibration buffer must be below the pKa of the secondary phosphate group of this compound (around 6.0-6.5) to ensure a net negative charge, but not so low as to protonate the primary phosphate groups. For anion exchange, the buffer pH should generally be at least 0.5 to 1 pH unit above the isoelectric point (pI) of the molecule you want to bind. For this compound, a pH of 7.5 to 8.5 is commonly effective.[1][2]
-
High Ionic Strength in Sample: The presence of high salt concentrations in your sample will compete with this compound for binding sites on the column resin, preventing retention.
-
Solution: Desalt your sample before loading. This can be achieved by dialysis, diafiltration, or using a desalting column.[3] If you must dilute your sample, use the equilibration buffer.
-
-
Column Not Equilibrated: Insufficient equilibration of the column with the starting buffer will lead to inconsistent binding.
-
Solution: Ensure at least 5-10 column volumes of the start buffer have passed through the column until the pH and conductivity of the eluate match the buffer.
-
Problem: Poor Peak Resolution or Co-elution of Contaminants
Q: I am seeing broad peaks, or my this compound peak is not well-separated from other peaks. How can I improve the resolution?
A: Poor resolution can stem from several factors, including the elution gradient, flow rate, or the presence of closely related impurities from the synthesis reaction.
Possible Causes and Solutions:
-
Gradient is Too Steep: A rapid increase in salt concentration during elution can cause compounds with similar charges to elute together.
-
Solution: Decrease the slope of your salt gradient. A shallower gradient provides more time for the differential binding and elution of molecules, thereby improving separation.
-
-
High Flow Rate: A flow rate that is too high can reduce the interaction time between the analyte and the stationary phase, leading to peak broadening and poor separation.[5]
-
Solution: Reduce the flow rate. This often leads to sharper peaks and better resolution, although it will increase the run time.
-
-
Presence of Precursors or Degradation Products: In enzymatic synthesis, common contaminants include the precursor GDP-D-mannose, the intermediate GDP-4-keto-6-deoxymannose, and potential degradation products like GDP, GMP, or fucose-1-phosphate.[6][7] These molecules have similar charge properties and can be challenging to separate.
-
Solution: Optimize the gradient as described above. You may also consider a different type of chromatography, such as reversed-phase ion-pairing HPLC, for analytical separation to assess purity.
-
Problem: Asymmetric Peak Shape (Tailing or Fronting)
Q: My this compound peak is not symmetrical. It shows significant tailing or fronting. What is causing this?
A: Peak asymmetry is a common HPLC issue that can affect the accuracy of quantification.[8]
Possible Causes and Solutions:
-
Peak Tailing (Asymmetrical tail on the right side):
-
Secondary Interactions: Unwanted interactions between this compound and the column matrix can cause tailing. This can happen if the column is contaminated.[9]
-
Solution: Clean the column according to the manufacturer's instructions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[5]
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Column Degradation: A void at the column inlet or deterioration of the packing material can cause tailing.[10]
-
Solution: Use a guard column to protect your analytical column. If the column is old or has been used extensively, it may need to be replaced.[9]
-
-
-
Peak Fronting (Asymmetrical slope on the left side):
-
Sample Overload: This is a common cause of fronting, especially in preparative chromatography.[10]
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause fronting.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase (equilibration buffer).
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical purity and yield for HPLC-purified this compound? A1: With an optimized protocol, it is possible to achieve high purity. For example, a multi-enzyme cascade synthesis followed by anion exchange chromatography has been reported to yield this compound with a purity of 90.5%.[2] The overall yield will depend heavily on the efficiency of the preceding synthesis reaction.
Q2: What are the common contaminants I should look for in my chromatogram? A2: If you are using an enzymatic de novo synthesis pathway, common impurities include the starting material GDP-D-mannose, cofactors (NADPH), and other nucleotides like GMP, GDP, and GTP.[2][6] The salvage pathway may have residual L-fucose or fucose-1-phosphate.[11][12]
Q3: How should I store my purified this compound? A3: this compound is stable for several months when stored at -70°C or -80°C.[13] For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Q4: At what pH is this compound stable? A4: this compound is most stable in a slightly alkaline to neutral pH range. Optimum activity for enzymes that use or produce it is often between pH 7.0 and 9.0.[14] Acidic conditions (low pH) can lead to hydrolysis of the pyrophosphate bond.
Q5: Can I use reversed-phase HPLC for this compound purification? A5: While anion exchange is common for preparative purification due to the strong negative charge of this compound, reversed-phase HPLC is often used for analytical purposes.[15] This typically requires the use of an ion-pairing agent in the mobile phase to achieve retention of the highly polar nucleotide sugar on a C18 column.
Experimental Protocols
Protocol: Anion Exchange FPLC Purification of this compound
This protocol is adapted from a method used for purifying enzymatically synthesized this compound.[2]
1. Materials and Equipment:
- HPLC System: FPLC or HPLC system with UV detection capabilities (260 nm).
- Column: Strong anion exchange column (e.g., HiTrap Q HP, 5 mL).[2]
- Buffer A (Binding/Equilibration): 50 mM Tris-HCl, pH 8.0.
- Buffer B (Elution): 50 mM Tris-HCl, 1.0 M NaCl, pH 8.0.
- Sample: Crude this compound synthesis reaction, pH adjusted to 8.0 and filtered through a 0.22 µm filter.
2. Procedure:
- Column Equilibration: Equilibrate the HiTrap Q HP column with 10 column volumes (CVs) of Buffer A at a flow rate of 2 mL/min.
- Sample Loading: Load the filtered, pH-adjusted sample onto the column at a flow rate of 1-2 mL/min. Collect the flow-through to check for unbound product.
- Wash: Wash the column with 5-10 CVs of Buffer A until the UV absorbance at 260 nm returns to baseline.
- Elution: Elute the bound this compound using a linear gradient of 0-20% Buffer B over 20 CVs.
- Fraction Collection: Collect fractions (e.g., 1 mL) throughout the gradient elution.
- Analysis: Analyze the collected fractions for the presence of this compound using analytical HPLC, mass spectrometry, or enzymatic assays. The product is expected to elute at a relatively low salt concentration.[2]
| Parameter | Value | Reference |
| Column Type | Strong Anion Exchange (Quaternary Amine) | [2] |
| Binding Buffer | 50 mM Tris-HCl, pH 8.0 | [2] |
| Elution Buffer | 50 mM Tris-HCl, 1.0 M NaCl, pH 8.0 | [2] |
| Detection | UV at 260 nm | - |
| Expected Elution | ~6% Elution Buffer (~60 mM NaCl) | [2] |
Visualizations
Caption: Workflow for the purification of this compound using anion exchange HPLC.
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
- 1. Problems with ion-exchange chromatography.. - Chromatography Forum [chromforum.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Ion-exchange purification of fucoidans [protocols.io]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. silicycle.com [silicycle.com]
- 11. Chemoenzymatic synthesis of this compound and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Solubilization and properties of GDP-fucose: xyloglucan 1,2-alpha-L-fucosyltransferase from pea epicotyl membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of this compound de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzymatic method of analysis for this compound in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Free GDP-L-Fucose Synthesis
Welcome to the technical support center for cell-free GDP-L-fucose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to enzyme instability and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the de novo pathway for cell-free this compound synthesis?
A1: The primary enzymatic pathway for de novo this compound synthesis involves two key enzymes:
-
GDP-mannose 4,6-dehydratase (GMD or GMDS): This enzyme catalyzes the conversion of GDP-mannose to the intermediate, GDP-4-keto-6-deoxymannose.[1]
-
GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (FX, GFS, or WcaG): This bifunctional enzyme then converts the intermediate to the final product, this compound, in a reaction requiring a cofactor such as NADPH.[2]
Q2: My this compound yield is very low. What are the common causes?
A2: Low yields in cell-free this compound synthesis can stem from several factors:
-
Enzyme Instability: One or both of the key enzymes may be unstable under your reaction conditions.
-
Feedback Inhibition: The final product, this compound, can inhibit the activity of the first enzyme, GMD.[3]
-
Suboptimal Reaction Conditions: The pH, temperature, or concentration of cofactors and substrates may not be optimal for enzyme activity.
-
Enzyme Purity and Concentration: The purity and concentration of your enzyme preparations are critical for efficient synthesis.
Q3: How can I improve the stability of the enzymes in my cell-free reaction?
A3: Several strategies can be employed to enhance enzyme stability:
-
Co-expression or Co-incubation: The interaction between GMD and FX/WcaG has been shown to stabilize GMD activity. Therefore, using a co-expressed single lysate or adding the purified enzymes together in the reaction can be beneficial.
-
Additives: The addition of stabilizing agents such as polyols (e.g., glycerol (B35011), sorbitol) and sugars (e.g., trehalose (B1683222), sucrose) can help maintain the structural integrity of the enzymes.
-
Immobilization: Immobilizing the enzymes on a solid support can improve their stability and allow for easier reuse.
-
Temperature and pH Optimization: Ensure the reaction is carried out at the optimal temperature and pH for your specific enzymes. While optimal conditions can vary depending on the source organism of the enzymes, a common starting point is a pH of around 7.0-7.5 and a temperature of 37°C.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cell-free this compound synthesis experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no GMD activity detected | GMD is unstable when expressed or used alone. | Co-express GMD with FX/WcaG or ensure both purified enzymes are present in the reaction mixture. The interaction between the two enzymes is crucial for GMD stability and activity. |
| Reaction starts well but plateaus quickly | Feedback inhibition of GMD by the final product, this compound. | Implement a multi-step reaction protocol. First, allow the GMD-catalyzed reaction to proceed to generate the intermediate. Then, inactivate GMD (e.g., by heat if the enzyme is thermolabile) before adding FX/WcaG to convert the intermediate to the final product.[3] This sequential addition prevents the accumulation of this compound in the presence of active GMD. |
| Overall low yield despite sequential enzyme addition | Suboptimal reaction conditions. | Optimize the reaction buffer. Ensure adequate concentrations of substrates (GDP-mannose) and cofactors (NADPH for FX/WcaG). A typical starting point is a buffer at pH 7.0-7.5 with millimolar concentrations of substrates and cofactors.[3][5] Perform a matrix of experiments to determine the optimal pH and temperature for your specific enzyme preparations.[6][7] |
| Enzyme degradation over the course of the reaction. | Add stabilizing agents to the reaction mixture. Common stabilizers include glycerol (5-20%), trehalose (0.1-1 M), or bovine serum albumin (BSA) (0.1-1 mg/mL).[8][9] | |
| Inconsistent results between batches | Variability in enzyme preparation purity or activity. | Quantify the protein concentration and specific activity of each enzyme batch before use. Standardize your enzyme purification protocol to ensure consistency. |
| Degradation of substrates or cofactors. | Prepare fresh solutions of substrates and cofactors for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Three-Step Cell-Free Synthesis of this compound
This protocol is designed to mitigate feedback inhibition of GMD by the final product.[3]
Step 1: Synthesis of GDP-D-mannose
-
Prepare a reaction mixture containing:
-
2.5 mM mannose
-
5 mM GTP
-
2.5 mM MgCl₂
-
10 µM glucose-1,6-bisphosphate
-
0.38 mg/mL Glucokinase (Glk)
-
1 mg/mL Mannose-1-phosphate guanylyltransferase (ManB)
-
1 mg/mL GDP-mannose pyrophosphorylase (ManC)
-
in PBS buffer.
-
-
Incubate the mixture at 37°C for 12 hours.
-
To terminate the reaction and inactivate the enzymes, heat the mixture at 100°C for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the denatured enzymes. Collect the supernatant containing GDP-D-mannose.
Step 2: Synthesis of GDP-4-keto-6-deoxymannose
-
To the supernatant from Step 1, add:
-
0.1 mM NADP⁺
-
0.1 mM MgCl₂
-
1 mg/mL GDP-mannose 4,6-dehydratase (Gmd)
-
-
Incubate at 37°C for 2 hours.
-
Heat-inactivate the Gmd enzyme at 100°C for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.
Step 3: Synthesis of this compound
-
To the supernatant from Step 2, add:
-
1 mg/mL this compound synthase (WcaG/FX)
-
An appropriate concentration of NADPH (typically in slight excess of the intermediate concentration).
-
-
Incubate at 37°C for an appropriate time (e.g., 2-4 hours), monitoring the reaction progress by a suitable method like HPLC.
Protocol 2: Coupled Enzyme Assay for this compound Synthesis
This protocol can be used to continuously monitor the activity of the coupled GMD and FX/WcaG reaction by measuring the consumption of NADPH.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
0.2 mM GDP-mannose
-
0.2 mM NADPH
-
Purified GMD and FX/WcaG enzymes at appropriate concentrations.
-
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of reaction can be calculated from the change in absorbance over time using the molar extinction coefficient of NADPH.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Symptom | Potential Cause | Suggested Action |
| No product formation | Inactive enzyme(s) | Verify enzyme activity individually. Check for proper folding and cofactor presence. |
| Missing substrate/cofactor | Confirm the presence and correct concentration of all reaction components. | |
| Initial reaction rate is high, then stops | Feedback inhibition | Use a sequential reaction protocol (Protocol 1) or an in situ product removal method. |
| Substrate depletion | Ensure substrate concentrations are not limiting. Consider a fed-batch approach for long reactions. | |
| Low overall conversion | Suboptimal conditions | Perform pH and temperature optimization studies. |
| Enzyme instability | Add stabilizing agents (e.g., glycerol, trehalose). Consider enzyme immobilization. |
Visualizations
Caption: The de novo biosynthetic pathway of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. omicsonline.org [omicsonline.org]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 8. archive.sciendo.com [archive.sciendo.com]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
increasing the efficiency of metabolic labeling with fucose analogs
Welcome to the technical support center for metabolic labeling with fucose analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Troubleshooting and FAQs
This section addresses specific issues that may arise during metabolic labeling experiments with fucose analogs.
Issue 1: Low or No Signal
Q1: I am not seeing any signal after labeling and detection. What are the possible causes and solutions?
A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to troubleshoot:
-
Metabolic Incorporation Efficiency: The efficiency of labeling is dependent on the activity of the fucose salvage pathway, which converts the fucose analog into a usable GDP-fucose analog.[1][2]
-
Cell-Type Specificity: The activity of the fucose salvage pathway can vary significantly between cell lines.[1][3] It's crucial to optimize the labeling conditions for your specific cell type.
-
Analog-Specific-Uptake: Some fucose analogs, like 6-azido-fucose (FucAz), may be processed inefficiently by the salvage pathway enzymes in certain cells.[2][4] Consider testing different analogs, such as alkyne-modified fucose (FucAl), which has shown robust labeling in various systems.[2][3]
-
Competition with De Novo Pathway: The cell's natural de novo synthesis of GDP-fucose can dilute the incorporation of the analog.[5]
-
-
Suboptimal Reagent Concentrations:
-
Fucose Analog Concentration: The optimal concentration of the fucose analog needs to be determined empirically for each cell line and analog. While higher concentrations may seem better, they can be toxic to cells.[1][2] A titration experiment is highly recommended.[1]
-
Incubation Time: Insufficient incubation time will lead to low incorporation. The ideal duration depends on the turnover rate of the glycoproteins of interest and should be optimized (e.g., 12-72 hours).[2][5]
-
-
Inefficient Click Chemistry Reaction:
-
Reagent Quality: Ensure all click chemistry reagents (e.g., copper sulfate, ligands, reducing agents, and fluorescent probes) are fresh and stored correctly.
-
Reaction Conditions: Optimize the concentrations of the catalyst, ligand, and fluorescent probe, as well as the reaction time and temperature, as these are critical for a successful reaction.[1][2]
-
Q2: How can I determine the optimal concentration of my fucose analog?
A: The best approach is to perform a dose-response experiment.
-
Culture your cells in a multi-well plate.
-
Treat the cells with a range of fucose analog concentrations (e.g., 10 µM to 200 µM) for a fixed period (e.g., 24-48 hours).[1][6]
-
Include a vehicle-only control (e.g., DMSO).
-
Simultaneously, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to identify any cytotoxic effects at higher concentrations.[1][5]
-
Process the cells for detection (e.g., click chemistry with a fluorescent probe) and measure the signal intensity (e.g., via flow cytometry or fluorescence microscopy).
-
The optimal concentration will be the one that provides a robust signal without significantly impacting cell viability.[5]
Issue 2: High Background or Non-Specific Staining
Q1: I'm observing high background fluorescence in my negative control samples. How can I reduce it?
A: High background can obscure the true signal. Here are several strategies to minimize it:
-
Washing Steps: Ensure thorough washing after fixation, permeabilization, and the click chemistry reaction to remove any unbound fluorescent probes.
-
Click Chemistry Reagents: The click reaction components, particularly the copper catalyst, can sometimes lead to non-specific probe binding. Ensure you are using the correct concentrations and consider using copper-free click chemistry methods if background persists.[4][7]
-
Reagent Purity: Use high-purity fluorescent probes and other reagents to avoid contaminants that might cause background fluorescence.
-
Blocking: While not standard for click chemistry, if you are performing subsequent antibody staining, ensure proper blocking steps are included.
-
Autofluorescence: Some cell types exhibit natural autofluorescence. This can be checked by imaging an unstained, fixed sample. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a fluorescent probe in a different spectral range.
Issue 3: Cell Viability and Toxicity
Q1: I suspect the fucose analog is toxic to my cells. How can I confirm this and what can I do?
A: High concentrations of fucose analogs can indeed be cytotoxic, which can reduce protein synthesis and lead to lower incorporation of the label.[1]
-
Confirming Toxicity: Perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) comparing cells treated with a range of analog concentrations to an untreated or vehicle control.[1][5] Incubate for the intended duration of your labeling experiment (e.g., 24, 48, or 72 hours).[5]
-
Mitigation Strategies:
-
Reduce Concentration: Use the lowest effective concentration of the fucose analog that still provides a good signal, as determined by your dose-response experiment.
-
Reduce Incubation Time: Shorten the labeling period. A time-course experiment can help find the minimum time required for sufficient labeling.
-
Switch Analogs: Some fucose analogs may be less toxic than others. For example, 7-alkynyl-fucose has been reported to have low cytotoxicity.[8]
-
Data Presentation: Recommended Concentration Ranges
The following tables summarize typical concentration ranges for fucose analog labeling and subsequent click chemistry detection. Note that these are starting points and should be optimized for your specific experimental system.
Table 1: Fucose Analog Labeling Parameters
| Parameter | Typical Range | Cell Type/System | Notes |
| Analog Concentration | 20 - 200 µM | Mammalian Cell Lines | Higher concentrations (up to 500 µM) have been used, but cytotoxicity must be assessed.[1][6][9] |
| 2.5 - 25 µM | Arabidopsis thaliana | Lower concentrations are often sufficient for plant cell wall labeling.[10] | |
| Incubation Time | 12 - 72 hours | Mammalian Cell Lines | Dependent on the turnover rate of the glycoprotein (B1211001) of interest.[2][5][9] |
| 1 - 24 hours | Arabidopsis thaliana | Shorter times can be used for pulse-chase experiments.[10][11] |
Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Fluorescent Alkyne/Azide Probe | 10 - 100 µM | Titrate for optimal signal-to-noise ratio.[2] |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | Prepare fresh solution before use.[2] Can be up to 1 mM.[12] |
| Copper Ligand (e.g., TBTA) | 100 µM | Helps stabilize the Cu(I) oxidation state. |
| Reducing Agent (e.g., TCEP, Sodium Ascorbate) | 1 mM | Reduces Cu(II) to the active Cu(I) state. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells for Fluorescence Microscopy
This protocol provides a general framework for labeling fucosylated glycoproteins in adherent cells and visualizing them via click chemistry and fluorescence microscopy.[13]
Materials:
-
Peracetylated fucose analog (e.g., Ac₄FucAl or Ac₄FucAz)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Click chemistry reagents (e.g., fluorescent alkyne/azide probe, CuSO₄, ligand, reducing agent)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.[2]
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the optimized concentration of the fucose analog (e.g., 50-100 µM). Include a vehicle-only control (e.g., DMSO). Incubate for 24-48 hours under standard cell culture conditions.[13]
-
Cell Fixation: Aspirate the labeling medium and wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[13]
-
Permeabilization: Wash the cells twice with PBS. Add 0.1% Triton X-100 and incubate for 10 minutes at room temperature to permeabilize the cells.[13]
-
Click Reaction: Wash the cells three times with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions or using the concentrations in Table 2. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[12][13]
-
Staining and Mounting: Wash the cells three times with PBS. If desired, stain the nuclei with DAPI for 5 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of a fucose analog using an MTT assay.[5]
Materials:
-
Cells of interest
-
Fucose analog stock solution
-
96-well plate
-
Standard culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the fucose analog. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ or the highest concentration that does not cause significant toxicity.[5][9]
Visualizations
Fucose Salvage Pathway
The metabolic incorporation of fucose analogs relies on the fucose salvage pathway. An external analog enters the cell, is converted to a GDP-fucose analog, transported into the Golgi apparatus, and then incorporated into glycoproteins by fucosyltransferases (FUTs).[2][14]
Caption: The fucose salvage pathway for metabolic labeling of glycoproteins.
General Experimental Workflow
The process of increasing the efficiency of metabolic labeling involves a systematic workflow from initial cell culture to final analysis. Optimizing each step is critical for achieving a high signal-to-noise ratio.
Caption: A general workflow for optimizing metabolic labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Sensitivity and Low-Toxicity Fucose Probe for Glycan Imaging and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
dealing with side products in chemoenzymatic fucosylation
Welcome to the technical support center for chemoenzymatic fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a chemoenzymatic fucosylation reaction?
A1: Common side products in chemoenzymatic fucosylation primarily arise from the instability of the sugar donor, GDP-fucose, and the promiscuity of the fucosyltransferase enzyme. The most prevalent side product is the hydrolysis of GDP-fucose to GDP and fucose. Another common issue is non-specific fucosylation, where the fucose moiety is transferred to an unintended position on the acceptor substrate or to the buffer components themselves if they contain hydroxyl groups. Incomplete reactions can also lead to a mixture of the desired product and unreacted starting material, complicating downstream purification.
Q2: My fucosylation reaction has a low yield. What are the potential causes and how can I improve it?
A2: Low yield in a fucosylation reaction can be attributed to several factors. A primary cause is the degradation of the expensive sugar donor, GDP-fucose, through hydrolysis. The activity of the fucosyltransferase could also be suboptimal due to non-ideal reaction conditions such as pH, temperature, or the presence of inhibitors. The concentration of the acceptor substrate and the enzyme itself can also be limiting factors. To improve the yield, it is crucial to optimize the reaction conditions and ensure the stability of all components.
Q3: How can I monitor the progress of my fucosylation reaction?
A3: The progress of a fucosylation reaction can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method to track the consumption of the acceptor substrate and the formation of the fucosylated product in real-time.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., LC-MS/MS, MALDI-TOF MS) are powerful tools to separate and identify the products and byproducts of the reaction.[2][3]
Q4: I am observing non-specific fucosylation in my reaction. What can I do to increase the specificity?
A4: Non-specific fucosylation is often a result of the inherent promiscuity of some fucosyltransferases, especially when using engineered enzymes. To increase specificity, you can try to optimize the reaction conditions. This includes adjusting the pH and temperature to favor the specific activity of the enzyme. Additionally, modifying the acceptor substrate to block potential off-target fucosylation sites can be an effective strategy. In some cases, screening different fucosyltransferases may be necessary to find an enzyme with higher specificity for your substrate.
Q5: What is the optimal way to purify the fucosylated product?
A5: The purification of the fucosylated product depends on the scale of the reaction and the nature of the product and byproducts. For small-scale reactions, size-exclusion chromatography or reversed-phase HPLC can be effective in separating the fucosylated product from unreacted substrates and the enzyme. For larger-scale purifications, other chromatography techniques such as ion-exchange or affinity chromatography may be more suitable, especially if the fucosylated product has distinct charge or binding properties.
Troubleshooting Guide
Issue 1: Low or No Fucosylated Product Formation
This is a common issue that can be caused by a variety of factors. The following troubleshooting workflow can help you identify and resolve the problem.
Issue 2: Presence of Multiple Products in the Final Reaction Mixture
The presence of multiple products can be due to non-specific fucosylation or incomplete reactions.
| Observation | Potential Cause | Suggested Solution |
| Multiple fucosylated products | Enzyme promiscuity | Screen different fucosyltransferases. Modify reaction conditions (pH, temperature) to enhance specificity. |
| Unreacted starting material | Incomplete reaction | Increase reaction time. Increase enzyme concentration. Ensure optimal reaction conditions. |
| Product with mass corresponding to GDP | GDP-fucose hydrolysis | Minimize reaction time. Optimize pH to reduce hydrolysis. Consider using a coupled enzyme system to regenerate GDP-fucose. |
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This protocol provides a method for the direct measurement of fucosylated product formation.[2]
Materials:
-
Purified or recombinant fucosyltransferase
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide)
-
Reaction Buffer (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2)
-
Quenching Solution (e.g., 0.1 M EDTA)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose, and varying concentrations of the acceptor substrate.
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time within the linear range of the reaction.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the reaction mixture by HPLC to separate and quantify the fucosylated product.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
This protocol allows for rapid, real-time monitoring of the fucosylation reaction.[1]
Materials:
-
TLC plates (e.g., silica (B1680970) gel)
-
Mobile phase (solvent system appropriate for separating the acceptor and product)
-
Reaction mixture
-
Staining solution (e.g., p-anisaldehyde)
Procedure:
-
Spotting: At various time points (e.g., 0, 1, 2, 4 hours), spot a small amount of the reaction mixture onto the TLC plate.
-
Development: Place the TLC plate in a chamber with the mobile phase and allow the solvent to move up the plate.
-
Visualization: After the solvent front has reached the desired height, remove the plate, dry it, and visualize the spots. This can be done using UV light if the compounds are UV-active, or by staining with an appropriate reagent.[1]
-
Analysis: The fucosylated product is typically more polar and will have a lower Rf value than the acceptor substrate.[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Signaling Pathways and Workflows
De Novo and Salvage Pathways for GDP-Fucose Biosynthesis
The availability of the GDP-fucose donor is critical for successful fucosylation. Cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway. Understanding these pathways can be crucial for troubleshooting experiments involving cellular fucosylation.
This diagram illustrates the two main pathways that contribute to the cellular pool of GDP-fucose, the essential donor substrate for fucosylation reactions catalyzed by fucosyltransferases (FUTs). The de novo pathway synthesizes GDP-fucose from glucose via GDP-mannose, involving the enzymes GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX).[4] The salvage pathway recycles fucose, converting it to GDP-fucose through the actions of fucokinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT).[4]
References
optimizing cofactor concentration for GDP-L-fucose synthesis.
Welcome to the technical support center for the optimization of GDP-L-fucose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for this compound synthesis?
A1: There are two main enzymatic pathways for the synthesis of this compound: the de novo pathway and the salvage pathway.[1][2][3][4][5][6]
-
De Novo Pathway: This is the principal route in many organisms, converting GDP-D-mannose to this compound.[1][6] It involves two key enzymes:
-
Salvage Pathway: This pathway utilizes free L-fucose to generate this compound.[1][2][4] It is primarily catalyzed by a bifunctional enzyme:
Q2: Which cofactors are essential for each pathway?
A2: Cofactor requirements are specific to each pathway:
-
De Novo Pathway:
-
Salvage Pathway (FKP):
Q3: My this compound yield is low. What are the common causes?
A3: Low yield in this compound synthesis can stem from several factors:
-
Sub-optimal Cofactor Concentration: Insufficient levels of NADP+, NADPH, ATP, or GTP can limit the reaction rate.
-
Feedback Inhibition: The GMD enzyme in the de novo pathway is inhibited by the final product, this compound.[2][15]
-
Enzyme Inactivity: Improper protein folding, degradation, or the presence of inhibitors can reduce enzyme efficacy.
-
Incorrect Buffer Conditions: pH and temperature can significantly impact enzyme activity and stability.
-
Substrate Limitation: The initial concentrations of GDP-D-mannose (for the de novo pathway) or L-fucose (for the salvage pathway) may be insufficient.
Q4: How can I monitor the progress of my synthesis reaction?
A4: The progress of the reaction can be monitored by quantifying the formation of this compound. A common and reliable method is High-Performance Liquid Chromatography (HPLC).[16][17][18][19] You can use an anion-exchange or reverse-phase column to separate this compound from other nucleotides and substrates. The product can be detected by UV absorbance at 254 nm.
Troubleshooting Guides
Problem 1: Low or No this compound Production in the De Novo Pathway
| Possible Cause | Recommended Solution |
| Feedback Inhibition of GMD | Perform the reaction in a two-step process. First, allow GMD to convert GDP-D-mannose to the intermediate. Then, inactivate or remove GMD before adding the FX/WcaG/TSTA3 enzyme and NADPH.[15][20] Alternatively, adding the enzymes sequentially without purification in between can also help overcome feedback inhibition.[15] |
| Insufficient NADPH Regeneration | If using a system with cofactor regeneration, ensure the regeneration system is active. For in vitro synthesis, consider adding an NADPH regeneration system (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate). In recombinant E. coli, overexpressing enzymes like glucose-6-phosphate dehydrogenase (G6PDH) can enhance NADPH availability.[21] |
| Sub-optimal NADP+/NADPH Ratio | Ensure you have an adequate starting concentration of NADP+ for the GMD reaction and NADPH for the FX/WcaG/TSTA3 reaction. The optimal ratio will depend on your specific enzyme concentrations and reaction conditions. |
| Enzyme Inactivity | Verify the activity of your purified enzymes using a standard activity assay before starting the synthesis. Ensure proper storage conditions (-80°C in a suitable buffer with glycerol) to maintain enzyme stability. |
| Incorrect Buffer pH or Temperature | The optimal pH for the enzymes is typically around 7.5.[9][20] The optimal temperature is generally 37°C.[9][20] Verify and adjust your reaction buffer accordingly. |
Problem 2: Low or No this compound Production in the Salvage Pathway
| Possible Cause | Recommended Solution |
| Insufficient ATP or GTP | Ensure equimolar or a slight excess of ATP and GTP relative to the L-fucose substrate.[9] Consider using an ATP regeneration system to maintain high ATP levels. |
| Sub-optimal Divalent Cation Concentration | The FKP enzyme requires a divalent metal cation. Mn2+ is often preferred over Mg2+.[9] Titrate the concentration of MnSO4 or MnCl2 (typically in the range of 5-20 mM) to find the optimal concentration for your reaction.[9] |
| Rate-Limiting Fucokinase Activity | The formation of fucose-1-phosphate can be the rate-limiting step.[12] Ensure that the L-fucokinase domain of your FKP enzyme is active. |
| Presence of Pyrophosphatase Inhibitors | The pyrophosphorylase reaction produces pyrophosphate, which can inhibit the reaction. Including an inorganic pyrophosphatase in the reaction mixture can drive the reaction forward.[9] |
| Enzyme Inactivity | Confirm the activity of your FKP enzyme with a standard assay. Check for proper folding and the absence of any inhibitors from your purification process. |
Experimental Protocols
Protocol 1: De Novo Synthesis of this compound
This protocol is adapted for a preparative scale synthesis in a two-step reaction to avoid feedback inhibition.[20]
Step 1: Synthesis of GDP-4-keto-6-deoxy-D-mannose
-
Prepare a reaction mixture containing:
-
100 mg GDP-D-mannose
-
50 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl2
-
Crude extract or purified GMD enzyme (activity of ~120 nkat)
-
-
Adjust the final volume to 6 mL.
-
Incubate the mixture for 60 minutes at 37°C.
-
To stop the reaction and denature the GMD enzyme, boil the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 30 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing the GDP-4-keto-6-deoxy-D-mannose intermediate.
Step 2: Synthesis of this compound
-
To the supernatant from Step 1, add:
-
1.5 equivalents of NADPH
-
Crude extract or purified FX/WcaG/TSTA3 enzyme
-
-
Incubate the mixture for 2-3 hours at 37°C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, the this compound can be purified by preparative HPLC.
Protocol 2: Salvage Pathway Synthesis of this compound
This protocol describes a one-pot synthesis using the bifunctional FKP enzyme.[9]
-
Prepare a 5.0 mL reaction mixture in a 15 mL centrifuge tube containing:
-
100 mM Tris-HCl buffer, pH 7.5
-
0.05 mmol L-fucose
-
1.0 equivalent ATP (relative to L-fucose)
-
1.0 equivalent GTP (relative to L-fucose)
-
10 mM MnSO4
-
90 units of inorganic pyrophosphatase
-
9 units of purified FKP enzyme
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitor the reaction by TLC or HPLC. For TLC analysis, you can use commercially available L-fucose, Fucose-1-Phosphate, and this compound as standards.[9][10][12]
-
Upon completion, the this compound can be purified using standard chromatographic techniques.
Protocol 3: Quantification of this compound by HPLC
This is a general guideline for the analytical quantification of this compound.
-
Sample Preparation:
-
For in vitro reactions, dilute a small aliquot of the reaction mixture with mobile phase.
-
For cellular extracts, quench metabolism and extract nucleotides using a suitable method (e.g., perchloric acid precipitation followed by neutralization).[22]
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
A reverse-phase C18 column is commonly used.
-
-
Mobile Phase:
-
An isocratic mobile phase can be used. A representative mobile phase could be a buffer containing an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, to retain the negatively charged nucleotides.
-
-
Detection:
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.[17]
-
Calculate the concentration in your sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: The de novo pathway of this compound synthesis.
Caption: The salvage pathway of this compound synthesis.
References
- 1. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. Chemoenzymatic synthesis of this compound and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The crystal structure of human this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An enzymatic method of analysis for this compound in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Enhanced production of this compound by overexpression of NADPH regenerator in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Fucosylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to substrate solubility in in vitro fucosylation reactions.
Troubleshooting Guide
Low substrate solubility is a common hurdle in in vitro fucosylation, leading to reduced reaction efficiency and inaccurate kinetic data. This guide provides systematic approaches to identify and resolve these issues.
Initial Assessment of Substrate Solubility
Before proceeding with enzymatic assays, it is crucial to determine the solubility of your acceptor and donor substrates under the intended reaction conditions.
This protocol provides a method to estimate the kinetic solubility of a substrate in the reaction buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the substrate in a suitable organic solvent (e.g., DMSO, DMF, or ethanol).
-
Serial Dilution: Create a series of dilutions of the stock solution in the organic solvent.
-
Aqueous Dilution: Add a small, fixed volume of each dilution to the fucosylation reaction buffer. The final concentration of the organic solvent should be kept constant and at a level that does not inhibit the fucosyltransferase (typically ≤5% v/v).
-
Equilibration and Observation: Gently mix and incubate the solutions at the reaction temperature for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Visually inspect for any precipitate. For more quantitative analysis, measure the turbidity of the solutions using a spectrophotometer (e.g., at 600 nm) or use nephelometry.
-
Solubility Determination: The highest substrate concentration that remains clear is considered the kinetic solubility under these conditions.
Strategies for Improving Substrate Solubility
If the substrate solubility is found to be a limiting factor, the following strategies can be employed.
The addition of organic co-solvents can significantly enhance the solubility of hydrophobic substrates. However, it is essential to assess their impact on enzyme activity.
Table 1: Effect of Common Co-Solvents on Fucosyltransferase Activity
| Co-Solvent | Typical Concentration Range (% v/v) | Effect on Fucosyltransferase Activity | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Generally well-tolerated at low concentrations. Higher concentrations can lead to enzyme denaturation. | A widely used solvent for dissolving hydrophobic compounds. |
| Dimethylformamide (DMF) | 1 - 5% | Can be more denaturing than DMSO. Use with caution. | Effective for highly polar, sparingly water-soluble substrates. |
| Ethanol | 1 - 10% | Moderate tolerance. Can impact enzyme stability. | A less toxic alternative to DMSO and DMF. |
| Glycerol | 5 - 20% | Often acts as a protein stabilizer and can enhance solubility. | Can increase the viscosity of the reaction mixture. |
| Polyethylene Glycol (PEG) | 1 - 10% | Can improve solubility and stabilize the enzyme. | Choose a molecular weight appropriate for your system (e.g., PEG 400). |
-
Enzyme Preparation: Prepare a stock solution of the fucosyltransferase.
-
Reaction Setup: Set up a series of fucosylation reactions, each containing a different concentration of the chosen co-solvent (e.g., 0%, 1%, 2.5%, 5%, 7.5%, 10% v/v).
-
Constant Substrate Concentration: Keep the concentrations of the acceptor and donor substrates constant and well below their solubility limit in the absence of co-solvents.
-
Enzymatic Reaction: Initiate the reactions by adding the enzyme and incubate for a fixed time.
-
Activity Measurement: Quantify the amount of fucosylated product formed in each reaction using a suitable method (e.g., HPLC, mass spectrometry, or a coupled enzyme assay).
-
Data Analysis: Plot the relative enzyme activity against the co-solvent concentration to determine the optimal concentration that balances solubility enhancement and enzyme activity.
Non-ionic or zwitterionic detergents can be effective in solubilizing lipophilic substrates by forming micelles.
Table 2: Detergents for Enhancing Substrate Solubility
| Detergent | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration |
| Triton X-100 | Non-ionic | ~0.24 mM | 0.01 - 0.1% (v/v) |
| Tween 20 | Non-ionic | ~0.06 mM | 0.01 - 0.05% (v/v) |
| CHAPS | Zwitterionic | ~8 mM | 0.1 - 1% (w/v) |
| Octyl β-D-glucopyranoside | Non-ionic | ~25 mM | 0.5 - 2% (w/v)[1][2] |
Note: The working concentration should generally be above the CMC to ensure micelle formation.
For substrates with ionizable groups, adjusting the pH of the reaction buffer can alter their charge state and improve solubility. It is critical to ensure the chosen pH is within the optimal range for the fucosyltransferase's activity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting substrate solubility issues.
Caption: A workflow for troubleshooting substrate solubility in in vitro fucosylation.
Frequently Asked Questions (FAQs)
Q1: My substrate precipitates when I add it to the aqueous reaction buffer from a DMSO stock. What should I do?
A1: This is a common issue when the final concentration of the substrate exceeds its kinetic solubility in the aqueous buffer. Here are a few steps to address this:
-
Reduce the final substrate concentration: If your experimental design allows, try working at a lower concentration.
-
Increase the co-solvent concentration: Gradually increase the final percentage of DMSO in your reaction, but be mindful of its effect on enzyme activity. Perform a co-solvent tolerance assay as described in the troubleshooting guide.
-
Add the substrate stock slowly while vortexing: This can help to prevent localized high concentrations that lead to immediate precipitation.
-
Consider alternative solvents: If DMSO is not effective or inhibits your enzyme, test other co-solvents like DMF, ethanol, or glycerol.
Q2: Can I use detergents to solubilize my acceptor substrate without affecting the fucosyltransferase?
A2: Yes, non-ionic or zwitterionic detergents are often used to solubilize hydrophobic substrates. It is crucial to screen a panel of detergents at concentrations above their critical micelle concentration (CMC) to find one that effectively solubilizes your substrate without significantly inhibiting the enzyme. Refer to Table 2 for common options. Always run a control reaction with the detergent alone to assess its impact on enzyme activity.
Q3: Does the order of reagent addition matter when dealing with poorly soluble substrates?
A3: Yes, the order of addition can be important. It is generally recommended to add the poorly soluble substrate to the buffer containing any co-solvents or detergents first to allow for maximal solubilization before adding the enzyme and other reagents. Pre-incubating the substrate in the optimized buffer system for a short period before starting the reaction can also be beneficial.
Q4: My fucosyl-donor substrate (e.g., a modified GDP-fucose) has poor solubility. Are there specific strategies for this?
A4: While less common than acceptor substrate insolubility, donor substrate solubility can also be a challenge, especially with modified or labeled versions. The same principles of co-solvent and detergent optimization apply. Additionally, consider synthesizing a more soluble version of the donor substrate if possible, for instance, by incorporating a small hydrophilic linker.
Q5: Are there any alternative approaches if co-solvents and detergents fail to improve solubility sufficiently?
A5: If standard methods are unsuccessful, you might consider more advanced strategies:
-
Enzyme Engineering: Directed evolution or rational design can be used to improve the solubility and stability of the fucosyltransferase itself, which can sometimes aid in accommodating less soluble substrates.
-
Alternative Solvent Systems: For some applications, unconventional reaction media like deep eutectic solvents (DES) have been explored, though their compatibility with your specific enzyme would need to be thoroughly validated.[3]
-
Substrate Modification: If feasible, chemically modifying the substrate to enhance its hydrophilicity can be a powerful solution.
The following diagram illustrates the decision-making process when selecting a solubilization strategy.
Caption: Decision tree for selecting a substrate solubilization strategy.
References
Technical Support Center: GDP-L-Fucose Production
Welcome to the technical support center for GDP-L-fucose production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound production?
A1: The two primary methods for scaling up this compound production are microbial fermentation and in vitro enzymatic synthesis. Microbial fermentation, typically using engineered Escherichia coli, leverages the cell's machinery to produce this compound from simple carbon sources.[1][2] In vitro enzymatic synthesis utilizes a cascade of purified enzymes to convert specific substrates into this compound.[3][4]
Q2: What are the main challenges in scaling up microbial fermentation for this compound production?
A2: Key challenges include:
-
Low Yields: Often due to metabolic burden on the host organism and competing metabolic pathways that consume precursors.[5][6]
-
Precursor Limitation: Insufficient intracellular pools of precursors like GTP and NADPH can be a significant bottleneck.[1][7][8]
-
Feedback Inhibition: The final product, this compound, can inhibit enzymes in its own biosynthetic pathway, limiting production.[4][9]
-
Byproduct Formation: The production of unwanted byproducts can complicate downstream purification and reduce the overall yield.
-
Plasmid Instability: Overexpression of pathway enzymes from plasmids can be unstable during long-term fermentation.
Q3: What are the major hurdles in scaling up in vitro enzymatic synthesis of this compound?
A3: The main obstacles for enzymatic synthesis include:
-
High Cost of Substrates: Key substrates such as GTP and L-fucose can be prohibitively expensive for large-scale production.[3][10]
-
Enzyme Stability and Activity: Maintaining the stability and activity of multiple enzymes in a one-pot reaction over extended periods can be challenging.
-
Byproduct Inhibition: The accumulation of byproducts like pyrophosphate (PPi) and ADP can inhibit enzyme activity.[3][11]
-
Complex Downstream Purification: Separating the final product from enzymes, unreacted substrates, and byproducts requires sophisticated purification strategies.[3]
Q4: How can I quantify the concentration of this compound in my sample?
A4: Several methods are available for this compound quantification:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying this compound.[12][13]
-
Time-Resolved Fluorometric Assays: These high-throughput assays can be based on the enzymatic activity of a fucosyltransferase or on lectin binding.[14][15]
-
Mass Spectrometry: Provides precise quantification and structural confirmation.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
Microbial Fermentation Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Titer | 1. Insufficient precursor supply (GTP, NADPH).[7][8] 2. Competing metabolic pathways are consuming precursors or intermediates.[6] 3. Feedback inhibition by this compound.[9] 4. Suboptimal expression of biosynthetic pathway enzymes.[2] | 1. Overexpress genes involved in GTP biosynthesis (e.g., gpt, gmk, ndk) and NADPH regeneration (e.g., zwf, g6pdh).[2][5][8][17] 2. Knock out genes of competing pathways (e.g., wcaJ to prevent colanic acid synthesis).[6][18] 3. Use strains engineered with feedback-resistant enzyme variants. 4. Optimize induction conditions (inducer concentration, temperature) for the expression of pathway enzymes.[2] |
| Cell Growth Inhibition | 1. Metabolic burden from overexpression of heterologous proteins. 2. Accumulation of toxic byproducts. | 1. Use lower-copy number plasmids or integrate genes into the chromosome.[18] 2. Optimize fermentation conditions (pH, aeration, feeding strategy) to minimize byproduct formation. 3. Consider using a two-stage fermentation process to separate cell growth from product formation. |
| Low Product Purity After Extraction | 1. Inefficient cell lysis. 2. Co-extraction of other cellular components. | 1. Optimize cell lysis method (e.g., sonication, high-pressure homogenization). 2. Employ initial purification steps like ammonium (B1175870) sulfate (B86663) precipitation or filtration to remove bulk contaminants before chromatography. |
In Vitro Enzymatic Synthesis Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low Conversion Rate | 1. Enzyme inhibition by byproducts (ADP, PPi).[3][11] 2. Suboptimal reaction conditions (pH, temperature, cofactor concentration). 3. Enzyme instability or degradation. | 1. Add an ATP regeneration system (e.g., using polyphosphate) or an enzyme to degrade byproducts (e.g., pyrophosphatase).[3][11] 2. Systematically optimize reaction parameters for all enzymes in the cascade. 3. Consider enzyme immobilization to improve stability and facilitate reuse. |
| Difficulty in Product Purification | 1. Presence of unreacted, expensive substrates (e.g., GTP). 2. Similar physicochemical properties of product and byproducts. | 1. Optimize substrate ratios to ensure complete conversion of the limiting substrate. 2. Employ multi-step chromatographic purification, such as ion-exchange followed by size-exclusion or affinity chromatography.[3][19] |
Experimental Protocols
Protocol 1: Production of this compound in Engineered E. coli
This protocol is a general guideline for fed-batch fermentation to produce this compound.
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of seed culture medium and grow to an OD600 of 2-4.
-
-
Fed-Batch Fermentation:
-
Inoculate the fermenter containing the production medium with the seed culture to an initial OD600 of 0.1-0.2.
-
Maintain the temperature at 37°C for the initial growth phase and then reduce to a lower temperature (e.g., 25-30°C) for protein expression and product formation.[2]
-
Control the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH4OH).
-
Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and airflow rate.
-
Initiate a feeding strategy (e.g., pH-stat or DO-stat) to supply a concentrated glucose solution to maintain a sufficient carbon source.[8][20]
-
-
Induction:
-
When the culture reaches a desired cell density (e.g., OD600 of 10-20), add the inducer (e.g., IPTG) to a final concentration of 0.1-1 mM to induce the expression of the this compound biosynthetic pathway genes.[2]
-
-
Harvesting and Extraction:
-
Harvest the cells by centrifugation after a predetermined fermentation time (e.g., 24-48 hours post-induction).
-
Resuspend the cell pellet in an appropriate buffer and lyse the cells using a method such as sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the intracellular this compound.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for analyzing this compound concentration.
-
Sample Preparation:
-
Thaw the cell lysate supernatant on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or ethanol) and incubate on ice.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: Use a suitable column for nucleotide analysis, such as a C18 reverse-phase column or an anion-exchange column.
-
Mobile Phase: A common mobile phase for reverse-phase HPLC is a gradient of a buffer (e.g., potassium phosphate (B84403) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Detect this compound by UV absorbance at 254 nm.
-
Quantification: Create a standard curve using known concentrations of pure this compound to quantify the amount in the samples.
-
Data Presentation
Table 1: Comparison of this compound Production Titers in Engineered E. coli
| Strain Engineering Strategy | Fermentation Mode | Titer (mg/L) | Reference |
| Overexpression of GMD and WcaG | Glucose-limited fed-batch | 38.9 ± 0.6 | [2] |
| Co-expression of NADPH-regenerating G6PDH (zwf) | Glucose-limited fed-batch | 55.2 ± 0.5 | [2] |
| Overexpression of G6PDH with pH-stat feeding | pH-stat fed-batch | 235.2 ± 3.3 | [8] |
| Cell-free enzymatic synthesis from mannose | Batch | 178.6 | [4] |
| Multi-enzyme cascade with ATP regeneration | Repetitive-batch | 1.1 g (total) | [3] |
| Multi-enzyme cascade with excess ATP | Repetitive-batch | 1.6 g (total) | [3] |
Visualizations
Diagram 1: De Novo Biosynthesis Pathway of this compound
Caption: The de novo pathway for this compound synthesis from GDP-D-mannose.
Diagram 2: Salvage Pathway for this compound Synthesis
Caption: The salvage pathway for this compound synthesis from L-fucose.[21]
Diagram 3: Troubleshooting Workflow for Low this compound Yield
References
- 1. L-Fucose Biosynthesis Efficiency Enhanced Using Metabolic Engineering Strategies----Chinese Academy of Sciences [english.cas.cn]
- 2. Production of this compound, L-fucose donor for fucosyloligosaccharide synthesis, in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-free enzymatic synthesis of this compound from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of 2-fucosylgalactose from renewable substrates via this compound pathway optimization in Escherichia coli | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced production of this compound by overexpression of NADPH regenerator in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. d-nb.info [d-nb.info]
- 12. An enzymatic method of analysis for this compound in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two time-resolved fluorometric high-throughput assays for quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Enhancing GDP-fucose production in recombinant Escherichia coli by metabolic pathway engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Purification and characterization of this compound-N-acetyl beta-D-glucosaminide alpha 1----6fucosyltransferase from cultured human skin fibroblasts. Requirement of a specific biantennary oligosaccharide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Fucosylation in Cell Culture
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at modulating protein fucosylation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to control fucosylation in cell culture?
A1: The primary strategies for controlling protein fucosylation, particularly for recombinant antibodies produced in Chinese Hamster Ovary (CHO) cells, can be categorized into three main areas:
-
Genetic Engineering: This involves modifying the host cell line's genome to either enhance or block the fucosylation pathway. A common approach is the knockout of the FUT8 gene, which encodes the α-1,6-fucosyltransferase responsible for adding fucose to N-glycans on antibodies.[1][2][3][4][5][6] This results in the production of afucosylated antibodies with enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] Other genetic strategies include the knockdown of FUT8 or GMD (GDP-mannose 4,6-dehydratase) expression using siRNA and the co-expression of an anti-FUT8 intrabody to inhibit the enzyme's activity.[4][7]
-
Media Supplementation: The composition of the cell culture medium can be modified to influence fucosylation. Supplementing the medium with L-fucose can increase the level of fucosylation.[8] Conversely, fucose analogs and small molecule inhibitors can be added to decrease or inhibit fucosylation.[3][9][10]
-
Bioprocess Control: The physical and chemical environment of the cell culture, such as pH, temperature, and dissolved carbon dioxide (pCO2), can impact enzymatic activity within the fucosylation pathway and thus alter the final glycan structure.[11][12][13][14][15][16][17]
Q2: How can I produce completely afucosylated antibodies?
A2: The most robust method to produce completely afucosylated antibodies is through the genetic knockout of the FUT8 gene in the host cell line, such as CHO cells.[1][18] This eliminates the enzyme responsible for adding core fucose to the N-glycan of the antibody. The CRISPR/Cas9 gene-editing technology is a commonly used and efficient method for creating FUT8 knockout cell lines.[2][3][4][6]
Q3: What are some common chemical inhibitors of fucosylation?
A3: Several small molecule inhibitors can be added to the cell culture medium to reduce fucosylation. These inhibitors typically function by targeting enzymes in the fucose salvage pathway or the de novo fucosylation pathway.[3] Common examples include:
-
2-F-peracetyl-fucose (2FP) [2]
-
2-fluorofucose (2FF) [10]
-
GDP-D-Rhamnose and its derivatives [9]
-
6,6,6-Trifluorofucose [5]
These compounds are converted into analogs of GDP-fucose that are poor substrates for fucosyltransferases, thereby competitively inhibiting the fucosylation process.[3]
Q4: How does media supplementation with manganese or uridine (B1682114) affect fucosylation?
A4:
-
Manganese (Mn2+): Supplementation with manganese has been shown to increase the proportion of afucosylated monoclonal antibodies, particularly in glycoengineered CHO cell lines.[8][11][19][20] The underlying mechanism involves the downregulation of pathways related to GDP-fucose synthesis and fucosylation.[11][19]
-
Uridine: The addition of uridine to the culture medium can lead to a decrease in fucosylation.[2] Uridine is a precursor for the synthesis of uridine triphosphate (UTP), which is a key component in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a donor substrate for protein glycosylation.[7][13] Changes in the intracellular pools of these nucleotide sugars can indirectly affect the fucosylation pathway.
Troubleshooting Guides
Problem 1: Low or incomplete fucosylation of my recombinant protein.
| Possible Cause | Troubleshooting Step |
| Insufficient fucose in the culture medium. | Supplement the basal and feed media with L-fucose. Perform a dose-response experiment to determine the optimal concentration. |
| Suboptimal bioreactor process parameters. | Optimize culture parameters such as pH and temperature. Lower pH has been reported to sometimes increase fucosylation.[13][14][15] |
| Degradation of fucose in the medium. | Ensure proper storage and handling of media and supplements. |
| Cell line-specific metabolism. | Characterize the fucosylation capacity of your specific host cell line. Some cell lines may have inherently lower fucosylation efficiency. |
Problem 2: High variability in fucosylation levels between batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent media preparation or raw material quality. | Implement stringent quality control for all media components and preparation procedures. |
| Fluctuations in bioreactor process parameters. | Ensure tight control and monitoring of pH, temperature, dissolved oxygen, and pCO2 throughout the culture duration.[12][16][17] |
| Genetic instability of the production cell line. | Perform regular cell line characterization to ensure stability. Consider re-cloning to isolate a stable, high-producing clone. |
| Inconsistent media hold times and temperatures. | Standardize the duration and temperature at which the prepared media is held before use, as this can affect afucosylation.[11][19] |
Problem 3: Fucosylation inhibitors are causing cytotoxicity or reduced protein titer.
| Possible Cause | Troubleshooting Step | | Inhibitor concentration is too high. | Perform a dose-response study to find the optimal concentration that effectively reduces fucosylation without significantly impacting cell viability and productivity. | | "Off-target" effects of the inhibitor. | Test alternative fucosylation inhibitors with different mechanisms of action. | | Cell line sensitivity to the inhibitor. | Adapt the cell line to gradually increasing concentrations of the inhibitor to select for more resistant populations. |
Quantitative Data Summary
Table 1: Effect of Fucosylation Inhibitors on Recombinant Antibody Fucosylation in CHO Cells
| Inhibitor | Concentration | % Decrease in Fucosylation | Reference |
| 2-F-peracetyl fucose (2FP) | 50 µM | Up to 48% | [2] |
| 2-fluorofucose (2FF) | 100 µM | Efficient, long-term inhibition | |
| GDP-D-Rhamnose derivatives | Dose-dependent | Significant increase in afucosylation | [9] |
| 6,6,6-Trifluorofucose | Concentration-dependent | Reduction in fucosylation | [5] |
Table 2: Impact of Media Supplements on Glycosylation
| Supplement | Effect on Fucosylation | Other Effects | Reference |
| Uridine | 6% decrease | 2% increase in galactosylation | [2] |
| Manganese (in glycoengineered CHO) | Increase in afucosylation | - | [8] |
| L-fucose | Increase in fucosylation | - | [8] |
Experimental Protocols
Protocol 1: General Workflow for FUT8 Gene Knockout in CHO Cells using CRISPR/Cas9
This protocol provides a general outline. Specific reagents and conditions should be optimized for your particular cell line and experimental setup.
-
sgRNA Design and Cloning:
-
Transfection of CHO Cells:
-
Transfect the CHO host cell line with the Cas9-sgRNA expression vector using an appropriate transfection reagent (e.g., lipofectamine).[3]
-
-
Selection of Knockout Cells:
-
After transfection, select for cells with a functional knockout of FUT8. A common method is to supplement the culture medium with Lens culinaris agglutinin (LCA) at a concentration of approximately 50-100 µg/mL.[3][4] Cells that still express functional FUT8 will have fucosylated proteins on their surface, bind to LCA, and undergo apoptosis. FUT8 knockout cells will survive.
-
-
Isolation of Monoclonal Cell Lines:
-
Isolate single surviving cells using a method like limiting dilution or single-cell sorting to establish monoclonal cell lines.
-
-
Verification of Gene Knockout and Phenotype:
-
Genomic Analysis: Extract genomic DNA from the monoclonal lines and sequence the targeted region of the FUT8 gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[3]
-
Phenotypic Analysis: Produce a recombinant antibody with the knockout cell lines and analyze its fucosylation status using methods like lectin blotting with LCA or HILIC-UPLC (see Protocol 2) to confirm the absence of fucose.[3]
-
Protocol 2: Analysis of N-linked Fucosylation by HILIC-UPLC
This protocol describes the analysis of N-glycans from a purified monoclonal antibody.
-
Enzymatic Release of N-glycans:
-
Denature approximately 20-50 µg of the purified antibody in a denaturing buffer.
-
Add PNGase F enzyme to the denatured protein solution to cleave the N-linked glycans from the protein backbone. Incubate overnight at 37°C.[18]
-
-
Fluorescent Labeling of Released Glycans:
-
Dry the released glycans using a vacuum centrifuge.
-
Label the dried glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), by incubation at 65°C for 2-3 hours.
-
-
Purification of Labeled Glycans:
-
Remove excess fluorescent label and other impurities using a hydrophilic interaction chromatography solid-phase extraction (HILIC-SPE) plate or cartridge.[18]
-
-
HILIC-UPLC Analysis:
-
Reconstitute the purified, labeled glycans in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Inject the sample onto a HILIC column on a UPLC or HPLC system equipped with a fluorescence detector.
-
Separate the glycans using a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) formate) and an organic mobile phase (e.g., acetonitrile).
-
Identify and quantify the fucosylated and afucosylated glycan peaks based on their retention times relative to a labeled glycan standard (e.g., from human IgG).
-
Visualizations
Caption: Overview of the de novo and salvage pathways for GDP-fucose synthesis and protein fucosylation in the Golgi apparatus, highlighting points of intervention.
Caption: A typical experimental workflow for modulating and analyzing protein fucosylation in cell culture.
Caption: Signaling pathways, such as TGF-β, EGFR, and Wnt, that regulate the expression of FUT8 and are in turn modulated by core fucosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jechobio.com [jechobio.com]
- 4. Accelerating Genome Editing in CHO Cells Using CRISPR Cas9 and CRISPy, a Web-Based Target Finding Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 6. CN106399360A - FUT8 gene knockout method based on CRISPR technology - Google Patents [patents.google.com]
- 7. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a pre-glycoengineered CHO-K1 host cell line for the expression of antibodies with enhanced Fc mediated effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of cell culture process parameters for modulating mAb afucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ambic.org [ambic.org]
- 15. Interaction of cell culture process parameters for modulating mAb afucosylation | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Uridine Affects Liver Protein Glycosylation, Insulin Signaling, and Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for HILIC-UPLC Analysis of Brain Tissue N -Glycans - Creative Proteomics [creative-proteomics.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing Fucosyltransferase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fucosyltransferase experiments.
I. Optimal Reaction Conditions for Fucosyltransferases
The optimal pH and temperature for fucosyltransferase activity can vary significantly depending on the specific enzyme and its source organism. Below is a summary of reported optimal conditions for a selection of fucosyltransferases.
Data Summary: Optimal pH and Temperature for Various Fucosyltransferases
| Fucosyltransferase (FUT) | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| α1,3/4-Fucosyltransferase | Bacteroides fragilis | ~7.5 | 37 | [1] |
| α-L-Fucosidase | Bacteroides castoris | ~5.5 | 42 | [1] |
| α1,3/4-Fucosyltransferase | Human (general) | 6.8 - 7.5 | 37 | [2] |
| O-Fucosyltransferase 1 (OFUT1) | Drosophila melanogaster | 7.0 | Not Specified | [3] |
| α1,2-Fucosyltransferase (FUT1) | Arabidopsis thaliana | 7.0 | 30 | [4] |
| Fucosyltransferase | Helicobacter pylori | 7.0 - 7.5 | Not Specified | [5] |
| Human FUT3 | Human | Not Specified | Not Specified | [6][7] |
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during fucosyltransferase assays in a question-and-answer format.
Low or No Enzyme Activity
Q1: I am not observing any product formation in my fucosyltransferase assay. What are the possible causes and how can I troubleshoot this?
A1: Lack of enzyme activity is a frequent issue. Here is a step-by-step guide to diagnose and resolve the problem:
-
Verify Enzyme Integrity:
-
Proper Storage: Confirm that the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.
-
Enzyme Activity: If possible, test the enzyme activity with a known positive control substrate to ensure it is active.
-
-
Check Reaction Components:
-
Substrate Concentrations: Ensure that the concentrations of the donor (e.g., GDP-fucose) and acceptor substrates are optimal. A common starting point is to use concentrations at or above the Michaelis constant (Km) of the enzyme for its substrates.
-
Cofactors: Some fucosyltransferases require divalent cations like Mn²⁺ for activity. Check if the required cofactors are present in your reaction buffer. Conversely, chelating agents like EDTA can inhibit activity.[3]
-
-
Review Assay Conditions:
-
pH and Temperature: The pH and temperature of the reaction are critical. Verify that the assay is being performed within the optimal range for your specific fucosyltransferase (refer to the table above or the manufacturer's data sheet).
-
Buffer System: Ensure the buffer used is appropriate and at the correct concentration. Common buffers include HEPES and Tris-HCl.[2][5]
-
-
Investigate for Inhibitors:
-
Contaminants: Reagents or the sample itself may contain inhibitors. If possible, purify your sample or use fresh, high-quality reagents.
-
Product Inhibition: High concentrations of the product (fucosylated acceptor or GDP) can sometimes inhibit the enzyme.
-
Troubleshooting Workflow for Low/No Activity
Caption: A flowchart for troubleshooting low or no fucosyltransferase activity.
High Background Signal
Q2: My negative control (without enzyme) shows a high signal. How can I reduce the background in my assay?
A2: A high background signal can mask the true enzyme activity. Consider the following causes and solutions:
-
Substrate Instability: The donor or acceptor substrate may be degrading non-enzymatically under your assay conditions, generating a signal. Try running the assay with each substrate individually to identify the source of the background.
-
Contaminating Enzymes: The substrate preparations or your enzyme stock may be contaminated with other enzymes that can produce a signal. If possible, use highly purified substrates and enzymes.
-
Detection Reagent Interference: The detection reagents themselves might be unstable or react with components in your assay buffer. Prepare fresh detection reagents and test for any direct reaction with your buffer components.
Issues with Product Formation and Specificity
Q3: The enzyme is active, but I am seeing multiple products or an unexpected product. What could be the reason?
A3: This can be due to a few factors related to enzyme and substrate specificity:
-
Enzyme Promiscuity: Some fucosyltransferases can act on multiple acceptor substrates or even transfer fucose to different positions on the same acceptor. Review the literature for the known specificity of your enzyme.
-
Contaminating Glycosyltransferases: Your enzyme preparation might be contaminated with other glycosyltransferases, leading to the formation of different products.
-
Substrate Purity: The acceptor substrate may not be pure and could contain isomers or related structures that can also act as acceptors.
III. Experimental Protocols
Protocol: Determination of Optimal pH for Fucosyltransferase Activity
This protocol provides a detailed methodology to determine the optimal pH for your fucosyltransferase.
Materials:
-
Purified fucosyltransferase
-
Donor substrate (e.g., GDP-fucose)
-
Acceptor substrate
-
A series of buffers with overlapping pH ranges (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris-HCl for pH 7-9)
-
Reaction quench solution (e.g., EDTA)
-
Detection system (e.g., HPLC, spectrophotometer)
Methodology:
-
Prepare a series of reaction buffers with varying pH values (e.g., in 0.5 pH unit increments) covering a broad range (e.g., pH 4.0 to 9.0).
-
Set up parallel reactions for each pH value. Each reaction should contain the same concentration of enzyme, donor substrate, and acceptor substrate.
-
Initiate the reactions by adding the enzyme.
-
Incubate the reactions at a constant, known optimal temperature for a fixed period. Ensure the reaction is in the linear range.
-
Terminate the reactions by adding a quenching solution.
-
Quantify the amount of product formed in each reaction using your chosen detection method.
-
Plot the enzyme activity (product formed per unit time) against the pH. The pH at which the highest activity is observed is the optimal pH.
Protocol: Determination of Optimal Temperature for Fucosyltransferase Activity
This protocol outlines the steps to determine the optimal temperature for your fucosyltransferase.
Materials:
-
Purified fucosyltransferase
-
Donor substrate (e.g., GDP-fucose)
-
Acceptor substrate
-
Optimal pH buffer (determined from the previous protocol)
-
Reaction quench solution (e.g., EDTA)
-
Temperature-controlled incubator or water bath
-
Detection system (e.g., HPLC, spectrophotometer)
Methodology:
-
Prepare a master mix containing the optimal pH buffer, donor substrate, and acceptor substrate.
-
Aliquot the master mix into separate reaction tubes.
-
Pre-incubate the reaction tubes at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C, 50°C).
-
Initiate the reactions by adding the same amount of enzyme to each tube.
-
Incubate the reactions for a fixed period, ensuring the reaction remains in the linear range.
-
Terminate the reactions by adding a quenching solution.
-
Quantify the amount of product formed in each reaction.
-
Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature.
Experimental Workflow for pH and Temperature Optimization
Caption: A workflow diagram for determining the optimal pH and temperature for fucosyltransferase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure of Arabidopsis thaliana FUT1 Reveals a Variant of the GT-B Class Fold and Provides Insight into Xyloglucan Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUT3 facilitates glucose metabolism of lung adenocarcinoma via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUT3 fucosyltransferase 3 (Lewis blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating GDP-L-fucose Identity: A Comparative Analysis of NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and characterization of key biological molecules is paramount. Guanosine (B1672433) 5'-diphosphate-L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the universal donor for fucosyltransferases, enzymes that catalyze the addition of fucose to a wide array of glycoconjugates. The correct identity and purity of this compound are essential for reliable experimental outcomes in studies related to cell signaling, cancer biology, and drug discovery. This guide provides a comprehensive comparison of two primary analytical techniques for validating the identity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols, present comparative data, and explore alternative methods to ensure the integrity of your research.
At a Glance: Comparing NMR and Mass Spectrometry for this compound Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide complementary information for the structural elucidation and identity confirmation of molecules like this compound. While NMR provides detailed information about the chemical environment of each atom in the molecule, MS offers precise mass determination and fragmentation patterns that are unique to the compound.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. |
| Information Provided | Detailed atomic-level structural information, including connectivity and stereochemistry. | Precise molecular weight and fragmentation patterns, confirming elemental composition and substructures. |
| Sample Requirement | Typically requires higher sample concentrations (mg range). | Highly sensitive, requiring very small sample amounts (µg to ng range). |
| Throughput | Lower throughput due to longer acquisition times. | High throughput, suitable for rapid analysis of multiple samples. |
| Destructive/Non-destructive | Non-destructive, sample can be recovered. | Destructive, the sample is consumed during analysis. |
| Quantitative Capability | Can be quantitative (qNMR) but often used for qualitative structural analysis. | Can be highly quantitative, especially when coupled with liquid chromatography (LC-MS). |
In-Depth Analysis: NMR Spectroscopy for this compound Identity
NMR spectroscopy is an unparalleled technique for providing a detailed structural fingerprint of this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can confirm the identity and stereochemistry of the fucose and guanosine moieties, as well as the diphosphate (B83284) linkage.
Key NMR Parameters for this compound
| Nucleus | This compound Moiety | Expected Chemical Shift (ppm) * |
| ¹H | Fucose H-1 | ~5.3 |
| ¹H | Fucose H-5 | ~4.1 |
| ¹H | Fucose H-6 (CH₃) | ~1.2 |
| ¹H | Guanosine H-1' | ~5.9 |
| ¹H | Guanosine H-8 | ~8.1 |
| ³¹P | α-phosphate | ~ -10.5 |
| ³¹P | β-phosphate | ~ -12.5 |
*Approximate chemical shifts in D₂O. Actual values may vary based on experimental conditions.
Experimental Protocol: ¹H and ³¹P NMR of this compound
-
Sample Preparation: Dissolve 1-5 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.
-
Suppress the residual water signal using appropriate techniques (e.g., presaturation).
-
-
³¹P NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum.
-
Typical parameters: 128-256 scans, spectral width of 50 ppm, relaxation delay of 2 seconds.
-
Use a phosphoric acid external standard for referencing.
-
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
In-Depth Analysis: Mass Spectrometry for this compound Identity
Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of this compound and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules like this compound.
Key Mass Spectrometry Parameters for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₅N₅O₁₅P₂ |
| Monoisotopic Mass | 589.0822 Da |
| Precursor Ion [M-H]⁻ | m/z 588.0744 |
| Key Fragment Ion (loss of fucose-1-P) | m/z 344.0651 (GMP) |
| Key Fragment Ion (loss of GMP) | m/z 243.0090 (Fucose-1-P) |
Experimental Protocol: ESI-MS/MS of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µM) in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile, with a small amount of a volatile salt (e.g., ammonium (B1175870) acetate) to aid ionization.
-
Mass Spectrometer: Use an ESI-tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
MS Acquisition (Full Scan):
-
Infuse the sample into the ESI source.
-
Acquire a full scan mass spectrum in negative ion mode to observe the precursor ion [M-H]⁻.
-
-
MS/MS Acquisition (Fragmentation):
-
Select the precursor ion (m/z 588.1) for fragmentation.
-
Apply collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the mass spectra to confirm the accurate mass of the precursor ion and identify the characteristic fragment ions.
Alternative and Complementary Methods
While NMR and MS are the gold standards for structural validation, other methods can be employed for routine analysis, quantification, and as complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for its quantification. When coupled with a UV detector, HPLC can separate this compound from potential impurities such as GDP, GMP, and free fucose.
-
Principle: Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Typical Setup: A reversed-phase C18 column with an ion-pairing agent in the mobile phase is often used for the separation of nucleotides.
-
Detection: UV absorbance at 254 nm is typically used to detect the guanosine chromophore.
Enzymatic Assays
Enzymatic assays offer a functional confirmation of this compound identity by demonstrating its ability to act as a substrate for a specific fucosyltransferase. These assays are highly specific and can be very sensitive.[1]
-
Principle: The activity of a fucosyltransferase is measured in the presence of the this compound sample and an appropriate acceptor substrate. The formation of the fucosylated product is then quantified.
-
Detection: Product formation can be monitored using various methods, including radioactivity (if using radiolabeled this compound), fluorescence, or mass spectrometry.
References
A Researcher's Guide to Confirming Synthesized GDP-L-Fucose Purity via High-Performance Liquid Chromatography
For researchers and professionals in drug development and glycobiology, ensuring the purity of synthesized Guanosine Diphosphate L-fucose (GDP-L-fucose) is a critical step for reliable experimental outcomes. This guide provides a comparative framework for assessing the purity of synthesized this compound using ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC), a widely adopted and robust analytical technique for nucleotides and their derivatives.[1][2][3] This method offers the necessary resolution to separate the target compound from potential impurities that may arise during synthesis.
This guide outlines a standardized protocol and data presentation format to enable objective comparison of in-house synthesized this compound with commercially available standards or products from different vendors.
Data Presentation: A Comparative Analysis of this compound Purity
To facilitate a direct and clear comparison, all quantitative data from the HPLC analysis should be summarized in a structured table. This allows for an at-a-glance assessment of the purity of the synthesized product against a commercial standard.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Identified Impurities (Retention Time, %) |
| Synthesized this compound (Batch 1) | e.g., 12.5 | e.g., 98.5 | 98.5 | e.g., GDP (8.2 min, 1.0%), GMP (5.1 min, 0.5%) |
| Synthesized this compound (Batch 2) | e.g., 12.5 | e.g., 99.2 | 99.2 | e.g., GDP (8.2 min, 0.8%) |
| Commercial Standard A (≥98%) | e.g., 12.5 | e.g., 99.5 | 99.5 | e.g., GDP (8.2 min, 0.5%) |
| Commercial Standard B (≥95%) | e.g., 12.4 | e.g., 96.8 | 96.8 | e.g., GDP (8.1 min, 2.5%), Unknown (10.3 min, 0.7%) |
Experimental Workflow for Purity Confirmation
The following diagram illustrates the logical flow of the experimental process, from sample preparation to the final purity assessment of the synthesized this compound.
References
- 1. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Glycoprotein Fucosylation: A Comparative Guide to Lectin Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate assessment of fucosylation on glycoproteins is a critical aspect of biological research and therapeutic development. Fucosylation, the addition of fucose sugar moieties to N-linked or O-linked glycans, plays a pivotal role in a multitude of cellular processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is frequently associated with various diseases, most notably cancer, making it a key biomarker and a target for therapeutic intervention.[1][3] This guide provides an objective comparison of lectin blotting with other common techniques for validating and quantifying glycoprotein (B1211001) fucosylation, supported by experimental data and detailed protocols.
Comparison of Fucosylation Analysis Methods
The selection of an appropriate method for fucosylation analysis depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the biological sample.[1] Here, we compare four widely used approaches: Lectin Blotting, Mass Spectrometry (MS), Enzymatic Labeling, and Metabolic Labeling.
| Feature | Lectin Blotting | Mass Spectrometry (MS) | Enzymatic Labeling | Metabolic Labeling with Click Chemistry |
| Principle | Utilizes fucose-specific lectins to detect fucosylated glycoproteins on a membrane.[4][5] | Measures the mass-to-charge ratio of fucosylated versus non-fucosylated peptides or glycans.[1][6] | Involves the in vitro transfer of a labeled fucose to glycans by a fucosyltransferase.[7] | Incorporates a fucose analog with a chemical reporter into newly synthesized glycans for subsequent detection.[1][7] |
| Primary Application | High-throughput screening and qualitative or semi-quantitative analysis of fucosylation in complex samples.[7][8] | High-specificity, site-specific fucosylation analysis and detailed structural characterization.[1][2] | Specific labeling of fucosylation on purified glycoproteins or cell surfaces.[7] | Visualization and tracking of fucosylated glycans in living cells and organisms.[7] |
| Key Advantages | Relatively simple, cost-effective, and high-throughput.[1] | High specificity and sensitivity; provides site-specific information.[1] | High specificity determined by the enzyme used.[7] | Enables in vivo and cell-based analysis; can be used for imaging.[1] |
| Key Limitations | Indirect and semi-quantitative; potential for cross-reactivity.[1][8] | Technically demanding; lower throughput; potential for ion suppression.[1] | Requires purified enzymes and specific acceptor substrates. | Indirect quantification; potential for metabolic pathway interference.[1] |
| Throughput | High | Low to Medium | Medium | Medium to High |
| Quantitative | Semi-quantitative | Yes (relative and absolute) | Yes | Semi-quantitative |
Fucose-Specific Lectins for Lectin Blotting
Lectins are proteins that bind specifically to carbohydrate structures.[9][10] For the detection of fucosylation, several lectins are commonly employed, each with distinct binding preferences for different fucose linkages.
| Lectin | Abbreviation | Source | Specificity |
| Aleuria aurantia (B1595364) Lectin | AAL | Orange peel mushroom (Aleuria aurantia) | Binds preferentially to fucose linked (α-1,6) to N-acetylglucosamine and (α-1,3) to N-acetyllactosamine. Also recognizes α-1,2 and α-1,4 linkages.[11][12][13] |
| Lotus tetragonolobus Lectin | LTL | Asparagus pea (Lotus tetragonolobus) | Binds to α-linked L-fucose containing oligosaccharides.[14][15][16] |
| Lens culinaris Agglutinin | LCA | Lentil (Lens culinaris) | Recognizes core fucose (α-1,6-fucose) on N-glycans.[17] |
| Ulex europaeus Agglutinin I | UEA I | Gorse (Ulex europaeus) | Prefers α-1,2 linked fucose residues.[12] |
Experimental Protocol: Lectin Blotting for Fucosylation Validation
This protocol outlines the key steps for performing a lectin blot to detect fucosylated glycoproteins.
SDS-PAGE and Protein Transfer
-
Separate glycoprotein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 5-20% gel.[18][19]
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a standard Western blot transfer apparatus.[18][20]
Blocking
-
Rinse the membrane briefly with Tris-buffered saline (TBS) or water.[18]
-
Block non-specific binding sites by incubating the membrane in a blocking solution for 1 hour at room temperature with gentle agitation.[4][18] A common blocking solution is 3-5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST), as BSA is not a glycoprotein and will not interfere with lectin binding.[20]
Lectin Incubation
-
Remove the blocking buffer and incubate the membrane with a biotinylated or enzyme-conjugated fucose-specific lectin (e.g., biotinylated AAL) diluted in the blocking solution.[4][18] A typical concentration is 1 µg/mL.[18]
-
Incubate for 1-2 hours at room temperature with gentle agitation.[18][19]
Washing
-
Wash the membrane at least four times for 5 minutes each with TBST to remove unbound lectin.[18][19]
Detection
-
For biotinylated lectins:
-
For enzyme-conjugated lectins: Proceed directly to the next step.
-
Incubate the membrane with an appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.[4][21] For HRP, an enhanced chemiluminescence (ECL) substrate is commonly used.[4]
Imaging
-
Capture the signal using an appropriate imaging system, such as a CCD camera-based imager for chemiluminescence.[19]
Visualizing the Workflow and Principles
Caption: Workflow of the lectin blotting procedure for fucosylation detection.
Caption: Principle of fucosylation detection using a biotinylated lectin.
Conclusion
Validating glycoprotein fucosylation is essential for advancing our understanding of its role in health and disease. Lectin blotting offers a straightforward and high-throughput method for the initial screening and semi-quantitative analysis of fucosylation.[5][10] While it may lack the fine-detail and quantitative power of mass spectrometry, its simplicity and cost-effectiveness make it an invaluable tool in the glycobiology toolbox.[1][8] For comprehensive characterization, a multi-pronged approach combining lectin blotting with higher-resolution techniques like mass spectrometry is often the most effective strategy.[2] The choice of methodology should be guided by the specific research question, balancing the need for detailed structural information with considerations of sample availability, throughput, and technical resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fungal fucose-specific lectin - Wikipedia [en.wikipedia.org]
- 10. Lectin Blot Analysis for Glyco-code Based Diagnostics - Creative Biolabs [creative-biolabs.com]
- 11. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. medicago.se [medicago.se]
- 14. Lotus tetragonolobus Lectin (LTL) Clinisciences [clinisciences.com]
- 15. glycomatrix.com [glycomatrix.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to De Novo and Salvage Pathways for Fucosylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar to glycoconjugates, is a critical post-translational modification influencing a multitude of cellular processes, from cell adhesion and signaling to immune responses and cancer progression.[1][2] The availability of the activated fucose donor, GDP-fucose, is a key determinant of fucosylation levels and is regulated by two primary biosynthetic routes: the de novo pathway and the salvage pathway.[1][2] Understanding the relative efficiency and interplay of these pathways is paramount for manipulating fucosylation in therapeutic and research contexts, such as the production of afucosylated antibodies for enhanced antibody-dependent cellular cytotoxicity (ADCC).[3][4] This guide provides an objective comparison of the de novo and salvage pathways, supported by experimental data, to inform strategies for modulating fucosylation.
Overview of Fucosylation Pathways
In mammalian cells, GDP-fucose is synthesized through two distinct pathways:
-
The De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a two-step enzymatic process.[3][4] First, GDP-mannose-4,6-dehydratase (GMDS) converts GDP-mannose to GDP-4-keto-6-deoxymannose.[3][4] Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3, also known as FX protein) catalyzes the final conversion to GDP-fucose.[3][4][5] The de novo pathway is considered the primary source of GDP-fucose, accounting for approximately 90% of the total pool under normal conditions.[3][4]
-
The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[1][5] The salvage pathway involves two key enzymatic steps. First, fucokinase (FCSK) phosphorylates L-fucose to fucose-1-phosphate.[3][4] Then, GDP-fucose pyrophosphorylase (FPGT) converts fucose-1-phosphate to GDP-fucose.[3][4][5] This pathway is generally considered to contribute about 10% of the total GDP-fucose pool.[3][4]
Quantitative Comparison of Pathway Efficiency
Recent studies utilizing CRISPR/Cas9-mediated knockout cell lines have provided quantitative insights into the efficiency and interplay of the de novo and salvage pathways. The following table summarizes key findings from a study by Skurska and Olczak (2024) using HEK293T cells.
| Cell Line | Pathway(s) Active | Condition | Intracellular GDP-fucose (µM) | Core Fucosylation (%) |
| Wild-type (WT) | De novo & Salvage | No Fucose Supplementation | ~150 | ~95% |
| 5 mM Fucose Supplementation (24h) | ~500 | ~98% | ||
| GMDS KO | Salvage Only | No Fucose Supplementation | ~3 | ~5% |
| 5 mM Fucose Supplementation (24h) | ~500 | ~95% | ||
| TSTA3 KO | Salvage Only | No Fucose Supplementation | 0 | ~0% |
| 5 mM Fucose Supplementation (24h) | ~2400 | ~95% | ||
| FCSK KO | De novo Only | No Fucose Supplementation | ~150 | ~95% |
| 5 mM Fucose Supplementation (24h) | ~150 | ~95% |
Data summarized from Skurska & Olczak, PLOS ONE, 2024.[3][4][6][7]
Key Observations:
-
Dominance of the De Novo Pathway: In the absence of external fucose, the de novo pathway is clearly the dominant source of GDP-fucose, as evidenced by the drastic reduction in GDP-fucose and fucosylation in the GMDS and TSTA3 knockout lines.[3][4]
-
Salvage Pathway Capacity: The salvage pathway demonstrates a high capacity for GDP-fucose synthesis when supplied with exogenous fucose.[3][4] Notably, TSTA3 knockout cells, when supplemented with fucose, accumulate supraphysiological levels of GDP-fucose, suggesting a potential regulatory feedback loop that is disrupted in these cells.[3][4]
-
Interdependence of Pathways: The study by Skurska and Olczak also revealed a mutual regulation between the two pathways. For instance, the level of fucokinase (FCSK), a key salvage pathway enzyme, was elevated in TSTA3 knockout cells upon fucose supplementation.[3][4] Conversely, the level of TSTA3 was raised in cells lacking the salvage pathway enzyme FCSK.[3][4]
Experimental Protocols
The quantitative data presented above was generated using a combination of advanced analytical techniques. Below are detailed methodologies for key experiments.
Quantification of Intracellular GDP-Fucose by LC-MS/MS
This method allows for the precise measurement of GDP-fucose levels within cells.
-
Cell Culture and Lysis:
-
HEK293T wild-type and knockout cell lines (GMDS KO, TSTA3 KO, FCSK KO) are cultured under standard conditions.
-
For fucose supplementation experiments, cells are incubated with 5 mM L-fucose for 24 hours.
-
Cells are harvested, washed with PBS, and lysed using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).[1][8][9]
-
-
Sample Preparation:
-
An equal amount of protein from each cell lysate is taken for analysis.
-
Proteins are precipitated, and the supernatant containing small molecules, including GDP-fucose, is collected.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation is achieved using a reversed-phase analytical column with a gradient of increasing acetonitrile (B52724) concentration.[10]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify GDP-fucose based on its unique precursor and fragment ion masses.[11][12]
-
A standard curve of known GDP-fucose concentrations is used for absolute quantification.
-
Analysis of N-Glycan Fucosylation by Mass Spectrometry
This protocol details the analysis of the fucosylation status of N-linked glycans on cellular proteins.
-
Protein Digestion and N-Glycan Release:
-
Glycan Purification and Labeling (Optional):
-
The released N-glycans are purified using solid-phase extraction (SPE) with graphitized carbon cartridges.[1]
-
For more detailed analysis, glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) for subsequent HPLC analysis or analyzed directly by mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
The purified N-glycans are analyzed by MALDI-TOF MS or LC-MS to determine the relative abundance of fucosylated versus non-fucosylated glycan structures.
-
For site-specific fucosylation analysis, glycopeptides can be analyzed by LC-MS/MS.[11]
-
Visualizing the Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the fucosylation pathways and a typical experimental workflow.
Caption: The De Novo Fucosylation Pathway.
Caption: The Salvage Fucosylation Pathway.
Caption: Quantitative Fucosylation Analysis Workflow.
Conclusion
The de novo and salvage pathways for GDP-fucose synthesis exhibit distinct efficiencies and are subject to mutual regulation. While the de novo pathway is the primary endogenous source of GDP-fucose, the salvage pathway possesses a high capacity to utilize exogenous fucose, offering a potent method for modulating cellular fucosylation. For applications requiring the production of afucosylated biologics, such as therapeutic antibodies, targeting the de novo pathway, for example through genetic knockout of GMDS or TSTA3, is an effective strategy.[3][4] Conversely, supplementation with fucose can rescue fucosylation in these knockout models, highlighting the efficiency of the salvage pathway.[3][4] A thorough understanding of the interplay between these two pathways is crucial for the rational design of cell lines and bioprocesses aimed at controlling protein fucosylation for therapeutic and research purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 8. abyntek.com [abyntek.com]
- 9. 7 Common Methods to Quantify Proteins – Pros and Cons | Abselion [abselion.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GDP-L-fucose and Synthetic Analogs as Fucosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic transfer of L-fucose from the donor substrate Guanosine Diphosphate-L-fucose (GDP-L-fucose) to acceptor molecules, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Fucosyltransferases (FUTs), the enzymes catalyzing this reaction, exhibit varying degrees of substrate specificity. This guide provides a comparative analysis of the natural donor substrate, this compound, and its synthetic analogs in their role as substrates for various fucosyltransferases. The information presented herein, supported by experimental data, is intended to aid researchers in selecting appropriate tools for studying fucosylation, developing FUT inhibitors, and designing novel therapeutic strategies.
Data Presentation: Comparative Kinetic Parameters
The efficiency of a fucosyltransferase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat or Vmax). A lower Km value indicates a higher binding affinity of the substrate for the enzyme, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio.
Below is a summary of available kinetic data for this compound and a selection of its synthetic analogs with different human fucosyltransferases. It is important to note that many synthetic analogs, particularly those with modifications near the anomeric carbon (e.g., fluorination at C-2), often act as competitive inhibitors rather than efficient substrates. In such cases, the inhibition constant (Ki) is a more relevant parameter.
| Fucosyltransferase | Substrate/Analog | Km (µM) | kcat (min-1) | Ki (µM) | Notes |
| FUT8 | This compound | 4.2 - 14.56 | ~15 | - | Natural substrate.[1][2] |
| GDP-2-deoxy-2-fluoro-L-fucose | - | - | Potent Inhibitor | Acts as a competitive inhibitor.[3] | |
| GDP-2,2-di-F-Fuc | - | - | Similar to GDP-2-F-Fuc | Lacks the slow transfer activity observed for the monofluorinated counterpart. | |
| 6-deoxy-6-N-(2-naphthylacetyl)-GDP-fucose | 175 | - | - | Accepted as a substrate, but with significantly lower affinity than for FUT6.[4] | |
| FUT1 | GDP-2-F-Fuc C-6 amide analogs (e.g., 2c, 2f) | - | - | 3 - 11 | Potent competitive inhibitors.[4] |
| FUT3 | GDP-2-deoxy-2-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] |
| GDP-6-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] | |
| GDP-2-F-Fuc C-6 amide analogs (e.g., 2c, 2f) | - | - | 3 - 11 | Potent competitive inhibitors.[4] | |
| FUT5 | GDP-2-deoxy-2-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] |
| GDP-6-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] | |
| FUT6 | GDP-2-deoxy-2-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] |
| GDP-6-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] | |
| 6-deoxy-6-N-(2-naphthylacetyl)-GDP-fucose | 0.94 | - | - | Excellent donor substrate with high affinity.[4] | |
| GDP-2-F-Fuc C-6 amide analogs (e.g., 2c, 2f) | - | - | 3 - 11 | Potent competitive inhibitors.[4] | |
| FUT7 | GDP-2-deoxy-2-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] |
| GDP-6-fluoro-L-fucose | - | - | 4 - 38 | Competitive inhibitor.[3] | |
| FUT9 | GDP-2-F-Fuc C-6 amide analogs (e.g., 2c, 2f) | - | - | 3 - 11 | Potent competitive inhibitors.[4] |
Experimental Protocols
Accurate determination of fucosyltransferase activity and kinetic parameters is essential for comparing substrates. Below are detailed methodologies for two common assays.
HPLC-Based Fucosyltransferase Activity Assay
This method provides a direct and quantitative measurement of the fucosylated product.
Materials:
-
Enzyme: Purified recombinant fucosyltransferase.
-
Donor Substrate: this compound or synthetic analog.
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine, LacNAc-PA).
-
Reaction Buffer: E.g., 50 mM MES buffer (pH 6.5) containing 20 mM MnCl₂ and 0.1% Triton X-100.
-
Quenching Solution: E.g., 100 mM EDTA or cold ethanol.
-
HPLC System: With a fluorescence detector and a reverse-phase C18 column.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor substrate, and varying concentrations of the donor substrate (this compound or analog).
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the reaction mixture by HPLC to separate the fucosylated product from the unreacted acceptor substrate.
-
Quantification: Quantify the amount of product formed by integrating the peak area corresponding to the fluorescently labeled fucosylated product.
-
Data Analysis: To determine Km and Vmax, plot the initial reaction velocities against the donor substrate concentrations and fit the data to the Michaelis-Menten equation.
Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of GDP, a product of the fucosyltransferase reaction, by coupling it to the oxidation of NADH.
Materials:
-
Enzyme: Purified recombinant fucosyltransferase.
-
Donor Substrate: this compound or synthetic analog.
-
Acceptor Substrate: The acceptor of interest.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.
-
Reaction Buffer: A buffer suitable for all enzymes in the coupled system (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl).
-
Spectrophotometer: A UV-visible spectrophotometer capable of monitoring absorbance changes at 340 nm.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.
-
Background Reading: Add the fucosyltransferase without the donor substrate and monitor for any background reaction (acceptor-dependent NADH oxidation).
-
Initiate Reaction: Start the main reaction by adding the donor substrate (this compound or analog) to the complete reaction mixture.
-
Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is directly proportional to the rate of GDP production and thus to the fucosyltransferase activity. Kinetic parameters can be determined by measuring the initial velocities at varying concentrations of the donor substrate while keeping the acceptor substrate concentration constant (and vice-versa).
Mandatory Visualizations
Signaling Pathways Modulated by Fucosylation
Fucosylation plays a critical role in modulating key signaling pathways, particularly in the context of cancer and immunity. Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans catalyzed by FUT8, is of particular importance in regulating the function of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor.
Caption: Core fucosylation of EGFR by FUT8 enhances ligand binding and receptor dimerization, leading to activation of downstream signaling pathways.
Caption: Core fucosylation of the TGF-β receptor is crucial for ligand binding, receptor complex formation, and downstream SMAD signaling.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the substrate efficiency of this compound and its synthetic analogs.
Caption: A generalized workflow for the kinetic comparison of fucosyltransferase substrates.
References
- 1. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fucosyltransferase Activity Assays: A Comparative Guide Using a Known Inhibitor
This guide provides a comprehensive comparison of common fucosyltransferase (FUT) activity assays and details the critical process of validating these assays using a known inhibitor. For researchers, scientists, and drug development professionals, establishing a robust and reliable assay is paramount for screening new inhibitor candidates and understanding enzyme kinetics. This document outlines detailed experimental protocols, presents comparative data in structured tables, and uses visualizations to clarify complex processes.
Fucosylation, the enzymatic transfer of a fucose sugar from a donor substrate (GDP-fucose) to an acceptor molecule, is a crucial post-translational modification involved in processes ranging from cell adhesion and signaling to cancer progression and inflammation.[1][2][3] The enzymes responsible, fucosyltransferases (FUTs), are therefore significant targets for therapeutic intervention.[4] Validating an assay's ability to accurately measure FUT activity and its inhibition is the foundational step in this discovery process.
Comparison of Fucosyltransferase Assay Methodologies
The selection of an appropriate assay methodology depends on factors such as the specific FUT being studied, required sensitivity, throughput needs, and available instrumentation. Below is a comparison of common techniques.
| Assay Method | Principle | Detection Method | Advantages | Disadvantages |
| Radioactive Assay | Measures the transfer of a radiolabeled fucose (e.g., from GDP-[¹⁴C]fucose or GDP-[³H]fucose) to an acceptor substrate.[5] | Scintillation Counting | High sensitivity, direct measurement of product formation.[3][6] | Requires handling of radioactive materials, labor-intensive, low throughput.[3] |
| Fluorescence-Based Assay | Utilizes a fluorescently labeled acceptor or a fluorogenic substrate. Fucosylation leads to a change in fluorescence properties (e.g., intensity, polarization).[2] | Fluorometry / Fluorescence Polarization | High throughput, non-radioactive, highly sensitive.[7][8] | Potential for interference from fluorescent compounds, may require synthesis of specific probes. |
| HPLC-Based Assay | The fucosylated product is chromatographically separated from the substrates and quantified.[9][10] | UV or Fluorescence Detector | Direct and accurate measurement of product, reliable.[10] | Low throughput, labor-intensive, requires specialized equipment.[3][10] |
| Coupled-Enzyme Assay | The production of GDP (a product of the FUT reaction) is coupled to other enzymatic reactions that result in a measurable change, such as the oxidation of NADH.[10] | Spectrophotometry (Absorbance at 340 nm) | Continuous, real-time monitoring of enzyme activity.[10] | Susceptible to inhibition of the coupling enzymes, requires careful optimization of all components.[11] |
| Mass Spectrometry (MS)-Based Assay | Quantifies the mass shift that occurs when an acceptor substrate is fucosylated.[3] | Mass Spectrometer | High specificity and sensitivity, allows for multiplexing and can provide structural information.[3] | Requires expensive instrumentation and specialized expertise.[3] |
The Role of a Known Inhibitor in Assay Validation
Validating an assay with a known inhibitor serves several critical functions:
-
Confirms Assay Sensitivity: It demonstrates that the assay can detect and quantify inhibition.
-
Establishes a Benchmark: The inhibitor's potency (e.g., IC₅₀ value) provides a reference point for comparing new compounds.[12]
-
Identifies Potential Artifacts: It helps to rule out non-specific inhibition or interference with the assay components.
-
Verifies Mechanistic Consistency: The results should align with the inhibitor's known mechanism of action.[13]
Guanosine 5'-diphosphate (GDP), a product of the fucosyltransferase reaction, is a well-known competitive inhibitor of FUTs and serves as an excellent tool for initial assay validation.[1] Other known inhibitors include GDP-fucose mimics and small molecules identified through high-throughput screening.[7][14]
Experimental Protocols
Here we provide a detailed protocol for a common fluorescence-based FUT assay and its validation using an inhibitor.
Protocol 1: Fucosyltransferase Activity Assay (Fluorescence-Based)
This protocol is adapted from methods using a fluorescently labeled acceptor substrate.[1]
Materials:
-
Purified recombinant fucosyltransferase (e.g., FUT6).
-
Donor Substrate: Guanosine 5'-diphosphate-fucose (GDP-fucose).
-
Acceptor Substrate: Fluorescently labeled oligosaccharide (e.g., 4-methylumbelliferyl β-N-acetyllactosaminide, MU-β-LacNAc).[1]
-
Reaction Buffer: 50 mM HEPES, pH 7.0, containing 25 mM MnCl₂.[6][9]
-
Stop Solution: 100 mM EDTA.
-
96-well microtiter plates (black, flat-bottom for fluorescence).
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, GDP-fucose, and the fluorescent acceptor substrate in the reaction buffer.
-
Reaction Setup: In each well of the microtiter plate, add the components in the following order:
-
Reaction Buffer.
-
Acceptor Substrate (to a final concentration at or near its Km).
-
GDP-fucose (to a final concentration at or near its Km).
-
-
Initiate Reaction: Add the fucosyltransferase enzyme to each well to start the reaction. The final volume should be consistent (e.g., 50 µL). Include negative controls without the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains within the linear range.[9]
-
Terminate Reaction: Stop the reaction by adding the Stop Solution to each well.
-
Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. The resulting fluorescence is proportional to the enzyme activity.
Protocol 2: Assay Validation with a Known Inhibitor (IC₅₀ Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a known inhibitor like GDP.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the known inhibitor (e.g., GDP) in the reaction buffer. A 10-point, 3-fold dilution series is common, spanning a wide concentration range (e.g., from 10 mM to 0.5 µM).[1]
-
Assay Setup: Set up the reaction as described in Protocol 1. Before adding the enzyme, add a fixed volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Initiate, Incubate, and Terminate: Follow steps 3-5 from Protocol 1.
-
Detection: Measure the fluorescence as described in Protocol 1.
-
Data Analysis:
-
Normalize the data by setting the average signal of the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[12]
-
Validation Data Summary
The following table presents example data from the validation of fucosyltransferase assays using known inhibitors, as reported in the literature.
| Target Enzyme | Known Inhibitor | Assay Method | Measured IC₅₀ |
| H. pylori α(1,3)-Fucosyltransferase (FucT) | GDP | Fluorescence-based[1] | 0.25 ± 0.10 mM |
| Human α(1,3)-Fucosyltransferase | GDP | Biochemical Assay | 0.05 mM |
| Human FUT6 | S 01925 (Small Molecule) | Fluorescence Polarization[7] | ~5 µM (non-competitive) |
| Cellular Fucosyltransferases | 2F-Peracetyl-Fucose | Flow Cytometry (Cell-based)[15] | Effective at 50-100 µM |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz clarify the experimental workflow and the enzyme's mechanism of action.
Caption: Workflow for FUT assay validation and IC₅₀ determination.
Caption: Mechanism of fucosyltransferase and competitive inhibition.
References
- 1. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of alpha(1-3) fucosyltransferase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development of α1,6-fucosyltransferase inhibitors through the diversity-oriented syntheses of GDP-fucose mimics using the coupling between alkyne and sulfonyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Fucosylation Analysis in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification influencing a multitude of cellular processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, notably cancer, creating a pressing need for robust quantitative methods to compare fucosylation levels between different cell lines.[1][2] This guide provides a comparative overview of fucosylation levels in commonly studied cell lines, detailed experimental protocols for quantification, and visual workflows to aid in experimental design.
Quantitative Comparison of Fucosylation Levels
The extent of fucosylation can vary significantly between different cell lines, reflecting their unique enzymatic machinery and metabolic states. The following table summarizes illustrative quantitative data on fucosylation levels across several widely used cell lines, as determined by mass spectrometry-based methods involving stable isotope labeling.[1]
| Cell Line | Total Fucosylated Glycans (Relative Abundance) | % Labeled Fucosylation (Salvage Pathway Activity) | Key Fucosylated Glycan Species Detected |
| CHO (Chinese Hamster Ovary) | +++ | 85% | Core fucosylated bi-antennary glycans.[1] |
| HEK293 (Human Embryonic Kidney) | ++ | 70% | Core and antennary fucosylated structures.[1] |
| HepG2 (Human Hepatocellular Carcinoma) | ++++ | 92% | High levels of sialyl Lewis X and core fucosylation.[1] |
| MDA-MB-231BR (Breast Cancer) | High Fucosylation (56.1-57.9%) | Not Specified | Sialo-fucosylated and other fucosylated structures.[3] |
| FUT8-KO CHO | - | N/A | No core fucosylation detected.[1] |
Note: The relative abundance is a qualitative representation of the total fucosylated glycan signal intensity. The "% Labeled Fucosylation" is calculated from the incorporation of L-Fucose-13C-1 and represents the activity of the salvage pathway for GDP-fucose biosynthesis.[1]
Fucosylation Biosynthesis Pathways
In mammalian cells, the fucose donor, GDP-fucose, is synthesized via two primary routes: the de novo pathway and the salvage pathway.[1] The de novo pathway, which is the major route, converts GDP-mannose to GDP-fucose.[1] The salvage pathway utilizes free fucose from the extracellular environment or from lysosomal degradation to produce GDP-fucose.[1] Metabolic labeling techniques leverage this salvage pathway to introduce isotopically labeled fucose into cellular glycans for quantification.[1]
Experimental Protocols
Accurate and reproducible quantification of fucosylation requires meticulous experimental execution. Below are detailed protocols for two widely employed methods: Mass Spectrometry with Metabolic Labeling and Lectin-Based Assays.
Method 1: Quantitative Fucosylation Analysis using L-Fucose-13C-1 and Mass Spectrometry
This method offers high accuracy and specificity, providing detailed information about fucosylation levels and pathway activity.[1]
1. Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate the desired cell lines (e.g., CHO, HEK293, HepG2) in appropriate culture vessels and media. Allow cells to reach approximately 50-60% confluency.[1]
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of L-Fucose-13C-1. A starting concentration of 50-100 µM is common, but should be optimized for each cell line.[1]
-
Metabolic Labeling: Replace the standard culture medium with the L-Fucose-13C-1-containing medium.[1]
-
Incubation: Culture the cells for 48-72 hours to allow for sufficient incorporation of the labeled fucose.[1]
-
Cell Harvesting: Wash the cells with cold phosphate-buffered saline (PBS) and harvest using a cell scraper or trypsinization. Pellet the cells by centrifugation and store at -80°C.[1]
2. Glycoprotein Extraction and N-Glycan Release
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[1]
-
N-Glycan Release: Treat the protein lysate with PNGase F to release N-linked glycans.
3. LC-MS/MS Analysis and Data Interpretation
-
Glycan Purification: Purify and enrich the released glycans.
-
LC-MS/MS Analysis: Analyze the purified glycans using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify fucosylated glycan species based on their mass and fragmentation patterns.[1]
-
Integrate the peak areas of the unlabeled (M) and the 13C-labeled (M+1) isotopologues for each fucosylated glycan.[1]
-
Calculate the percentage of fucosylation from the salvage pathway using the formula: % Labeled Fucosylation = [Area(M+1) / (Area(M) + Area(M+1))] x 100[1]
-
Compare the calculated percentages across the different cell lines.[1]
-
References
comparing the substrate specificity of different fucosyltransferases
An In-depth Comparison of Key Fucosyltransferases for Glycoengineering and Drug Development
Fucosylation, the addition of fucose to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to cancer progression and inflammation. The enzymes responsible for this modification, fucosyltransferases (FUTs), exhibit distinct substrate specificities, dictating the types of fucosyl linkages formed and the acceptor molecules they modify. Understanding these specificities is paramount for researchers in glycobiology, drug development, and diagnostics.
This guide provides a comparative overview of the substrate specificities of key human fucosyltransferases, including α1,2-fucosyltransferases (FUT1, FUT2), α1,3/4-fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7), the core α1,6-fucosyltransferase (FUT8), and the O-fucosyltransferase (POFUT1). We present a compilation of available kinetic data, detailed experimental protocols for assessing enzyme activity, and a visual representation of the diverse fucosylation pathways.
Comparative Analysis of Fucosyltransferase Kinetics
The substrate specificity of fucosyltransferases is quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the enzyme's affinity for its substrate, with a lower Km indicating higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.
The following tables summarize the available kinetic data for various fucosyltransferases with their preferred acceptor substrates. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, enzyme sources, and acceptor substrate presentation.
Table 1: Kinetic Parameters of α1,2-Fucosyltransferases (FUT1 & FUT2)
| Enzyme | Acceptor Substrate (Type) | Km (mM) | Vmax (pmol/h) | Source |
| FUT1 | Phenyl β-D-galactoside (Type 2 precursor analog) | 8.79 | 0.89 | |
| FUT2 | Phenyl β-D-galactoside (Type 1 precursor analog) | 8.79 | 0.89 | |
| FUT2 | Asialofetuin (contains Type 1 chains) | 3.33 mg/ml | 1.4 |
Note: FUT1 preferentially fucosylates Type 2 chains (Galβ1-4GlcNAc), while FUT2 shows a preference for Type 1 chains (Galβ1-3GlcNAc). The data for FUT1 with a Type 2 acceptor is limited in the available search results.
Table 2: Substrate Preferences of α1,3/4-Fucosyltransferases
| Enzyme | Primary Acceptor Substrates | Linkage(s) Formed | Key Products |
| FUT3 | Type 1 & Type 2 chains, Sialylated Type 1 & 2 | α1,3 & α1,4 | Lewis a, Lewis b, Sialyl Lewis a, Lewis x, Sialyl Lewis x |
| FUT4 | Type 2 chains | α1,3 | Lewis x |
| FUT5 | Type 1 & Type 2 chains, Sialylated Type 2 | α1,3 & α1,4 | Lewis a, Lewis b, Lewis x, Sialyl Lewis x |
| FUT6 | Type 2 chains, Sialylated Type 2 | α1,3 | Lewis x, Sialyl Lewis x |
| FUT7 | Sialylated Type 2 chains | α1,3 | Sialyl Lewis x |
Note: The α1,3/4-fucosyltransferases exhibit overlapping but distinct specificities. FUT3 and FUT5 are unique in their ability to form both α1,3 and α1,4 linkages. FUT7 displays
A Researcher's Guide to Validating Afucosylated Antibody Production: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the desired quality and functional activity of afucosylated antibodies is paramount. This guide provides a comprehensive comparison of current production platforms and a detailed overview of essential validation methodologies, supported by experimental data and protocols.
The absence of core fucose on the N-glycans of the Fc region of monoclonal antibodies is a critical quality attribute known to significantly enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity.[1][2][3] This enhancement is a key strategy for improving the efficacy of therapeutic antibodies, particularly in oncology.[4] This guide delves into the validation of afucosylated antibody production, comparing different expression systems and outlining the crucial analytical and functional assays required to confirm the desired product profile.
Comparing Production Platforms for Afucosylated Antibodies
The generation of afucosylated antibodies relies on the modification of the host cell's glycosylation machinery. Several strategies have been developed, primarily in Chinese Hamster Ovary (CHO) cells, to achieve high levels of afucosylation. The choice of platform can impact not only the degree of afucosylation but also production titers and overall cell line stability.[5][6]
Below is a comparison of common cell engineering strategies for producing afucosylated antibodies:
| Production Platform | Gene Target | Mechanism of Action | Key Advantages | Potential Considerations |
| FUT8 Knockout | α-1,6-fucosyltransferase (FUT8) | Complete knockout of the enzyme responsible for adding core fucose to N-glycans.[5][7] | Can achieve complete afucosylation.[7] Cell lines can maintain stable production over many generations.[7][8] | Historically, some FUT8 knockout lines showed retarded growth and lower titers, though newer methods have improved performance.[5][6] |
| Gmds/FX Knockout | GDP-mannose 4,6-dehydratase (Gmds) or GDP-L-fucose synthase (FX) | Knockout of enzymes in the GDP-fucose synthesis pathway, depleting the substrate for fucosylation.[5][6] | Achieves complete afucosylation. Production titers are often comparable to wild-type CHO cells.[5][6] | Requires careful characterization to ensure no off-target effects of altering the metabolic pathway. |
| GlycoMAb® Technology | Overexpression of β1,4-N-acetylglucosaminyltransferase III (GnTIII) | Introduces a bisecting N-acetylglucosamine (GlcNAc) on the N-glycan, which sterically hinders the action of FUT8, thereby preventing fucosylation.[9][10][11] | Does not require gene knockout. Can be applied to existing antibody-producing cell lines.[9] | May not achieve 100% afucosylation, resulting in a mixed population of glycoforms. |
| GlymaxX® Technology | Co-expression of a prokaryotic enzyme (RMD) | Deflects an intermediate in the fucose synthesis pathway to a dead-end product, reducing the availability of GDP-fucose.[12][13] | Allows for controlled levels of afucosylation by adding L-fucose to the culture medium.[12] A single cell line can produce both fucosylated and afucosylated antibodies.[12] | Requires co-expression of an additional gene, which can add complexity to cell line development. |
| Fucosylation Inhibitors | FUT8 | Small molecules (e.g., 2F-Peracetyl-Fucose) are added to the cell culture medium to inhibit the FUT8 enzyme.[4][5] | Offers a rapid method to produce afucosylated antibodies without genetic modification of the host cell line. | Can be costly for large-scale production. Potential for incomplete inhibition and off-target effects. |
Key Validation Assays for Afucosylated Antibodies
Validation of afucosylated antibody production involves a multi-pronged approach, encompassing both analytical characterization of the glycan profile and functional assessment of biological activity.
Quantification of Afucosylation
Accurate determination of the level of afucosylation is a critical first step. Several robust methods are available, with mass spectrometry-based techniques being the gold standard.
Comparative Data on Afucosylation Levels:
| Production Method | Reported Afucosylation Level | Reference |
| FUT8 Knockout CHO Cells | >95% | [7] |
| Gmds/FX Knockout CHOZN® Cells | Complete loss of fucose modification | [5][6] |
| Fucosyltransferase Inhibitor | 81% reduction in fucosylation (from 86% to 19%) | [2] |
Experimental Protocol: LC-MS Analysis of Afucosylation
This protocol provides a general workflow for the analysis of N-glycans from a purified monoclonal antibody.
-
Enzymatic Deglycosylation:
-
To 100 µg of purified antibody, add PNGase F in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubate at 37°C for 18-24 hours to release the N-linked glycans.
-
-
Glycan Labeling (Optional but Recommended for Fluorescence Detection):
-
The released glycans can be labeled with a fluorescent dye such as 2-aminobenzamide (B116534) (2-AB) for enhanced detection.
-
-
LC-MS Analysis:
-
Separate the released glycans using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Elute the glycans using a gradient of an aqueous solvent and an organic solvent (e.g., acetonitrile).
-
Detect the glycans using an online mass spectrometer to identify and quantify the different glycoforms based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the fucosylated and afucosylated glycan species.
-
Calculate the percentage of afucosylation as: (Sum of afucosylated glycan peak areas / Sum of all glycan peak areas) x 100.
-
An alternative rapid method involves enzymatic digestion with Endoglycosidases F2 and H, which simplifies the complex glycan population into two groups: those with only a GlcNAc residue (afucosylated) and those with a GlcNAc and a core fucose.[1][14][15] This can be followed by LC-MS analysis for a quick estimation of afucosylation levels.[1][14][15]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
The primary functional consequence of afucosylation is the enhancement of ADCC. Therefore, a cell-based ADCC assay is an indispensable component of the validation process.
Comparative Data on ADCC Enhancement:
| Antibody | Production Method | ADCC Enhancement | Reference |
| Trastuzumab | Fucosyltransferase Inhibitor | ~2-fold increase in maximal ADCC response; EC50 decreased from 0.02 µg/mL to 0.01 µg/mL | [2] |
| Rituximab | FUT8 Knockout CHO Cells | Significantly increased NK cell-mediated killing; significantly improved EC50 | |
| Anti-CD20 mAb | FUT8 Knockout CHO DG44 | ~2-fold increase in ADCC | [7] |
| KM8399 | YB2/0 cells (low FUT8 expression) | 50-fold higher ADCC activity compared to CHO-produced antibody | [4] |
Experimental Protocol: Reporter Gene ADCC Assay
This protocol describes a common method for assessing ADCC activity using a reporter gene assay, which offers higher throughput and lower variability compared to traditional chromium release assays.
-
Cell Culture:
-
Target Cells: Culture a cell line that expresses the target antigen of the antibody of interest (e.g., SK-BR-3 for trastuzumab).
-
Effector Cells: Use an engineered Jurkat cell line that stably expresses the FcγRIIIa receptor and an NFAT-driven luciferase reporter gene.
-
-
Assay Procedure:
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the afucosylated antibody and a fucosylated control antibody.
-
Add the antibody dilutions to the target cells and incubate for a suitable time (e.g., 30 minutes) at 37°C.
-
Add the effector cells to the wells.
-
Incubate the plate for 6-24 hours at 37°C to allow for ADCC induction.
-
-
Signal Detection:
-
Add a luciferase substrate to the wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the antibody concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 (the concentration of antibody that induces a half-maximal response).
-
Compare the EC50 values and the maximal response of the afucosylated antibody to the fucosylated control to quantify the enhancement in ADCC activity.
-
Visualizing Key Concepts
To further clarify the processes involved in afucosylated antibody production and validation, the following diagrams illustrate the ADCC signaling pathway, a typical validation workflow, and a comparison of production strategies.
Caption: ADCC signaling pathway initiated by an afucosylated antibody.
Caption: Experimental workflow for validating afucosylated antibodies.
Caption: Comparison of afucosylated antibody production strategies.
References
- 1. Detection and quantitation of afucosylated N-linked oligosaccharides in recombinant monoclonal antibodies using enzymatic digestion and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Afucosylated monoclonal antibodies - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Generation of FX −/− and Gmds −/− CHOZN host cell lines for the production of afucosylated therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of FX-/- and Gmds-/- CHOZN host cell lines for the production of afucosylated therapeutic antibodies. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Long-Lived CHO Cells Suitable for Production of Afucosylated Antibodies and Fc-Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. roche.ch [roche.ch]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Afucosylation & Its Role in Immunotherapy | evitria [evitria.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methods to determine the level of afucosylation in recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fucosylation Analysis: Mass Spectrometry vs. Lectin Array
A comprehensive comparison of mass spectrometry and lectin array techniques for the analysis of protein fucosylation is essential for researchers in drug development and life sciences. This guide provides a detailed cross-validation of these two methods, supported by experimental data, to aid in the selection of the most appropriate analytical approach.
The selection of an analytical method for fucosylation analysis is contingent on the specific research question, desired level of detail, and the required throughput. Mass spectrometry (MS) offers high-resolution, detailed structural information, while lectin arrays provide a high-throughput platform for glycan profiling. A direct comparison of these methods reveals their respective strengths and limitations.
A key study directly comparing liquid chromatography-mass spectrometry (LC-MS) and a commercial lectin array for monitoring glycoprotein (B1211001) glycosylation, including fucosylation, found that both methods were capable of distinguishing samples based on their glycosylation patterns[1][2][3][4]. The study highlighted that while both techniques could detect general trends in glycosylation, such as increased sialylation, LC-MS provided more detailed structural information, including the specific isoforms of sialic acid present, which was not achievable with the lectin array[1][2]. However, the detection of high-mannose structures showed a correlation between the two methods[1][2][3].
Lectin-based assays are generally considered semi-quantitative and offer high throughput, making them suitable for initial screening[5]. In contrast, MS-based methods, particularly when combined with stable isotope labeling, provide high accuracy and specificity, enabling precise quantification of fucosylation[5].
Quantitative Data Comparison
The following tables summarize the comparative performance of mass spectrometry and lectin arrays in fucosylation analysis, based on findings from cross-validation studies.
Table 1: General Comparison of Mass Spectrometry and Lectin Array for Fucosylation Analysis
| Feature | Mass Spectrometry (MS) | Lectin Array |
| Principle | Measures the mass-to-charge ratio of ionized molecules to identify and quantify glycans/glycopeptides. | Utilizes the specific binding of immobilized lectins to carbohydrate structures to detect and quantify glycosylation patterns.[6][7][8][9] |
| Quantification | Highly quantitative, especially with isotopic labeling.[5] | Semi-quantitative, provides relative abundance.[5] |
| Throughput | Lower throughput, sample preparation can be extensive. | High-throughput, suitable for screening multiple samples.[6][10] |
| Specificity | High, can distinguish between glycan isomers and provide detailed structural information.[1][2] | Dependent on the specificity of the lectins used; potential for cross-reactivity.[11] |
| Information | Provides detailed structural information, including linkage and branching.[1][2] | Provides a "fingerprint" of the glycan profile based on lectin binding.[1][7][8] |
| Sample Amount | Requires pico- to femtomole amounts. | Can be performed with low microgram amounts of glycoprotein. |
Table 2: Comparison of Fucose-Specific Lectins
Several lectins are commonly used for the analysis of fucosylated glycans. Their specificity is a critical factor in the interpretation of lectin array data.
| Lectin | Abbreviation | Primary Fucose Linkage Specificity |
| Aleuria aurantia (B1595364) Lectin | AAL | Broadly recognizes fucose residues.[11] |
| Lens culinaris Agglutinin | LCA | Recognizes core α1,6-fucosylated N-glycans.[11][12][13] |
| Lotus tetragonolobus Lectin | LTL | Recognizes α1,3-linked fucose.[12][13] |
| Ulex europaeus Agglutinin I | UEA I | Recognizes α1,2-linked fucose.[12][13] |
| Aspergillus oryzae Lectin | AOL | Recognizes fucose residues.[11][12] |
| Pholiota squarrosa Lectin | PhoSL | Specific for core fucosylated N-glycans.[11] |
A study comparing five fucose-specific lectins found that LTL was the most effective for capturing the fucosylated glycoprotein AFP-L3, enriching approximately three times more than the commonly used LCA[12][14]. Another comparative analysis of fucose-binding lectins using a glycan microarray showed that LCA and PhoSL were the most specific for core fucosylation[11].
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate fucosylation analysis.
Mass Spectrometry-Based Fucosylation Analysis Protocol
This protocol outlines a general workflow for the analysis of N-linked fucosylated glycans by MS.
-
Protein Denaturation, Reduction, and Alkylation:
-
Lyophilize 20-500 µg of the glycoprotein sample.[15]
-
Dissolve the sample in a denaturing buffer (e.g., 0.6 M TRIS buffer pH 8.5 with a denaturant like urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 0.01 M and incubate.[16]
-
Alkylate free sulfhydryl groups with iodoacetamide (B48618) (IAA) at a final concentration of 22 mM in the dark.[16]
-
Quench the reaction with excess DTT.
-
Dialyze the sample against a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and lyophilize.[15]
-
-
Enzymatic Release of N-glycans:
-
Purification of Released Glycans:
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS:
-
Reconstitute the dried glycans in water.
-
Spot 1 µL of the sample onto a MALDI target plate and co-crystallize with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Acquire mass spectra in positive ion mode.[15]
-
-
LC-ESI-MS/MS:
-
Reconstitute the sample in a solvent compatible with the LC system (e.g., 50% acetonitrile/0.1% formic acid).
-
Inject the sample into an LC system coupled to an electrospray ionization mass spectrometer. A C18 or HILIC column can be used for separation.
-
Set the mass spectrometer to acquire data in a data-dependent mode to trigger MS/MS fragmentation of precursor ions.
-
Analyze the MS/MS spectra for characteristic oxonium ions and neutral losses to confirm the presence of fucose and determine the glycan structure.[15][17]
-
-
Lectin Array-Based Fucosylation Analysis Protocol
This protocol provides a general workflow for analyzing fucosylation using a lectin microarray.
-
Sample Preparation:
-
The glycoprotein sample should be in a suitable buffer. The protein can be fluorescently labeled or biotinylated prior to analysis for detection.[7]
-
-
Lectin Array Procedure:
-
Detection:
-
For labeled samples: If the glycoprotein was pre-labeled with a fluorescent dye, the array can be scanned directly. For biotinylated samples, incubate the array with fluorescently labeled streptavidin.[7]
-
For unlabeled samples: Incubate the array with a primary antibody specific to the glycoprotein, followed by a fluorescently labeled secondary antibody.[7]
-
-
Data Acquisition and Analysis:
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
Quantify the fluorescence intensity for each lectin spot.
-
The resulting signal intensities create a "fingerprint" of the glycoprotein's glycosylation pattern.[7][8]
-
Specialized software can be used to interpret the fingerprint and provide a semi-quantitative analysis of the glycan profile.[7][8]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for fucosylation analysis by MS and lectin array, as well as the logic of their cross-validation.
Caption: Workflow for MS-based fucosylation analysis.
Caption: Workflow for lectin array-based fucosylation analysis.
Caption: Logical workflow for the cross-validation of MS and lectin array.
Conclusion
The cross-validation of mass spectrometry and lectin array for fucosylation analysis demonstrates that these two techniques offer complementary information. Mass spectrometry provides detailed, quantitative structural data, making it the gold standard for in-depth characterization of fucosylated glycans. In contrast, lectin arrays offer a high-throughput, semi-quantitative method that is well-suited for screening large numbers of samples and detecting overall changes in glycosylation profiles. The choice between these methods should be guided by the specific analytical needs of the research, with the understanding that a combined approach can provide a more comprehensive understanding of protein fucosylation.
References
- 1. Cross validation of liquid chromatography-mass spectrometry and lectin array for monitoring glycosylation in fed-batch glycoprotein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. benchchem.com [benchchem.com]
- 6. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. A lectin array-based methodology for the analysis of protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lectin microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput lectin magnetic bead array-coupled tandem mass spectrometry for glycoprotein biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Fucose-Specific Lectins to Improve Quantitative AFP-L3 Assay for Diagnosing Hepatocellular Carcinoma Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lectin-based analysis of fucosylated glycoproteins of human skim milk during 47 days of lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of GDP-L-fucose Quantification in Cell Lysates
For researchers, scientists, and professionals in drug development, the accurate quantification of Guanosine Diphosphate L-fucose (GDP-L-fucose) in cell lysates is crucial for understanding its role in various biological processes, including glycosylation and signal transduction. This guide provides an objective comparison of common methods for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Overview of this compound Biosynthesis
This compound is synthesized in the cytosol through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway is the main route for this compound synthesis, starting from GDP-D-mannose. The salvage pathway utilizes free L-fucose from the extracellular environment or lysosomal degradation of glycoconjugates.
Unveiling the Sugar Code: A Comparative Analysis of Fucosylation in Healthy vs. Diseased Tissues
For Immediate Publication
A deep dive into the critical role of fucosylation, this guide offers researchers, scientists, and drug development professionals a comparative overview of fucosylation patterns in healthy and diseased states. Highlighting quantitative data, detailed experimental protocols, and key signaling pathways, this document serves as a vital resource for understanding and targeting aberrant fucosylation in cancer, inflammatory conditions, and metabolic diseases.
Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a crucial post-translational modification that governs a multitude of cellular processes, from cell adhesion and signaling to immune responses.[1][2] Alterations in the fucosylation landscape are increasingly recognized as a hallmark of various diseases, offering a promising avenue for the development of novel diagnostics and targeted therapies.[1][2] This guide provides a comprehensive comparison of fucosylation in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Analysis of Fucosylation Changes
Aberrant fucosylation is a common feature in many pathologies, often characterized by the differential expression of fucosyltransferases (FUTs), the enzymes responsible for attaching fucose, and the altered abundance of specific fucosylated glycoproteins. The following tables summarize key quantitative changes observed in cancerous, inflammatory, and metabolic disease tissues compared to their healthy counterparts.
Fucosylation in Cancer
Malignant transformation is frequently associated with dramatic shifts in fucosylation. These changes can promote tumor growth, metastasis, and immune evasion.[3]
Table 1: Differential Expression of Fucosyltransferases (FUTs) in Cancerous vs. Healthy Tissues
| FUT Member | Cancer Type | Change in Expression in Cancer Tissue (Compared to Healthy Tissue) | Reference |
| FUT2 | Colorectal Cancer | Significantly Increased | [4] |
| Lung Adenocarcinoma | Significantly Increased | [5] | |
| FUT3 | Oral Carcinoma | Significantly Decreased (2.3-fold) | [6] |
| FUT4 | Oral Carcinoma | Significantly Decreased (2.7-fold) | [6] |
| FUT5 | Oral Carcinoma | Significantly Decreased (5.9-fold) | [6] |
| FUT6 | Oral Carcinoma | Significantly Decreased (3.0-fold) | [6] |
| FUT8 | Lung Adenocarcinoma | Significantly Increased (Overexpression in 56.5% of LUAD tissues vs. 15.9% in normal tissues) | [7] |
| Oral Carcinoma | Significantly Decreased (2.0-fold) | [6] | |
| Breast Cancer | Significantly Higher Cytoplasmic Expression | [8] |
Table 2: Alterations in Fucosylated Glycoprotein Biomarkers in Cancer
| Biomarker | Cancer Type | Change in Diseased Tissue/Serum (Compared to Healthy/Benign) | Reference |
| Alpha-fetoprotein (AFP-L3) | Hepatocellular Carcinoma (HCC) | Median 15.9% in HCC vs. low levels in Chronic Liver Disease and Healthy Controls | [9] |
| Fucosylated Haptoglobin | Pancreatic Cancer | Higher incidence and levels, particularly in advanced stages | [4] |
Fucosylation in Inflammatory Diseases
Chronic inflammation is often accompanied by altered fucosylation, which can modulate immune cell trafficking and inflammatory signaling.
Table 3: Fucosylation Changes in Inflammatory Bowel Disease (IBD)
| Molecule | Condition | Change in Expression in IBD Tissue (Compared to Healthy Tissue) | Reference |
| FUT2 | Inflammatory Bowel Disease | Non-secretor status (non-functional FUT2) is a risk factor for IBD | [10] |
| FUT3 | Inflammatory Bowel Disease | Polymorphisms are associated with IBD | [11] |
| FUT7 | Active IBD (in Tregs) | Significantly Decreased | [7] |
Fucosylation in Metabolic Diseases
Emerging evidence suggests a link between fucosylation and metabolic disorders, including type 2 diabetes.
Table 4: Fucosylation Changes in Metabolic Disease
| Finding | Condition | Observation | Reference |
| Increased Fucosylated N-glycans | Type 2 Diabetes | Increased levels in the plasma of diabetic patients | [12] |
| Core-fucosylated diantennary glycans | Type 2 Diabetes | Associated with Type 2 Diabetes | [13] |
Key Experimental Protocols
Accurate analysis of fucosylation is paramount for research and clinical applications. Below are detailed methodologies for three key experimental techniques.
Lectin Blotting for Fucosylation Detection
Lectin blotting is a widely used technique to detect specific carbohydrate structures, including fucose, on glycoproteins.
Methodology:
-
Protein Separation: Separate proteins from tissue or cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15]
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% Bovine Serum Albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[14][15]
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL, which recognizes various fucose linkages, or Lens culinaris agglutinin - LCA, specific for core fucose) at a concentration of 1-20 µg/ml in blocking buffer for 1-2 hours at room temperature.[14][15][16]
-
Washing: Wash the membrane multiple times with TBST to remove unbound lectin.[14][15]
-
Secondary Incubation: Incubate the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing steps to remove unbound streptavidin-HRP.[14]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the abundance of fucosylated glycoproteins.[14]
Workflow for Lectin Blotting Analysis.
Mass Spectrometry-Based Glycoproteomics
Mass spectrometry (MS) provides detailed structural information about glycans and their attachment sites on proteins.
Methodology:
-
Protein Extraction and Digestion: Extract proteins from tissues or cells. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[3][17]
-
Glycopeptide Enrichment: Enrich the glycopeptides from the complex peptide mixture. This can be achieved using techniques like hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction.[17]
-
LC-MS/MS Analysis: Separate the enriched glycopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS data provides information on both the peptide sequence and the attached glycan structure.[3][17]
-
Data Analysis: Utilize specialized software to identify the glycopeptides from the MS/MS spectra and determine the specific sites of glycosylation and the composition of the glycans.[17]
Workflow for Mass Spectrometry-Based Glycoproteomics.
HPLC Analysis of Fucosylated Glycans
High-performance liquid chromatography (HPLC) is used to separate and quantify fluorescently labeled glycans released from glycoproteins.
Methodology:
-
Glycan Release: Release N-glycans from glycoproteins using an enzyme such as PNGase F.[18]
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), through reductive amination.[18][19]
-
Purification: Purify the labeled glycans to remove excess fluorescent dye and other reagents. This can be done using solid-phase extraction cartridges.[20]
-
HPLC Separation: Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC). The separation is based on the hydrophilicity of the glycans.[21]
-
Fluorescence Detection: Detect the separated glycans using a fluorescence detector. The elution time and peak area provide information about the glycan structure and its relative abundance.[21][22]
Workflow for HPLC Analysis of Fucosylated Glycans.
Fucosylation in Key Signaling Pathways
Altered fucosylation can significantly impact intracellular signaling pathways, contributing to disease pathogenesis.
TGF-β Signaling
Core fucosylation of the TGF-β receptor is crucial for its proper signaling.[18] The TGF-β pathway regulates a wide array of cellular processes, and its dysregulation is implicated in fibrosis and cancer.[23][24]
Role of Core Fucosylation in TGF-β Signaling.
EGFR Signaling
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is essential for its activation and downstream signaling through pathways like the MAPK/ERK cascade, which is often hyperactivated in cancer.
Role of Core Fucosylation in EGFR/MAPK Signaling.
TLR4 Signaling
Core fucosylation of CD14, a co-receptor for Toll-like receptor 4 (TLR4), is critical for TLR4-mediated innate immune responses to lipopolysaccharide (LPS).[17][25][26] Dysregulation of this pathway is linked to inflammatory diseases.
Role of Core Fucosylation in TLR4 Signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucosylated haptoglobin is a novel marker for pancreatic cancer: a detailed analysis of the oligosaccharide structure and a possible mechanism for fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. α1,3 Fucosyltransferase VII Improves Intestinal Immune Homeostasis in Inflammatory Bowel Disease by Enhancing Regulatory T-Cell Intestinal Homing and Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 11. Polymorphism of fucosyltransferase 3 gene is associated with inflammatory bowel disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evolutionmedicine.com [evolutionmedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 25. Glycoproteomic Sample Processing, LC‐MS, and Data Analysis Using GlycReSoft | Semantic Scholar [semanticscholar.org]
- 26. Core fucose is critical for CD14-dependent Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of a Novel Fucosyltransferase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of a novel fucosyltransferase inhibitor, FTI-X. We present a comparative analysis of FTI-X against a known fucosyltransferase inhibitor, 2-fluoro-peracetylated fucose (2FF), with supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working on the discovery and validation of novel therapeutics targeting fucosylation.
Introduction to Fucosyltransferases and Their Role in Disease
Fucosylation is a critical post-translational modification that involves the addition of a fucose sugar moiety to glycans and proteins. This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).[1][2][3][4] Aberrant fucosylation, often characterized by the overexpression of specific FUTs, has been implicated in various pathological processes, most notably in cancer metastasis and inflammation.[1][2][3][4][5][6][7][8][9][10]
One of the key fucosylated glycans is Sialyl Lewis X (sLeX), which acts as a ligand for selectin proteins (E-selectin, P-selectin, and L-selectin) on the surface of endothelial cells and leukocytes.[1][2][3][4][9][10][11][12] The interaction between sLeX on cancer cells and selectins on endothelial cells facilitates the adhesion of circulating tumor cells to the blood vessel wall, a crucial step in the metastatic cascade.[1][2][3][4] Therefore, inhibiting FUTs to block the synthesis of sLeX and other disease-associated fucosylated glycans represents a promising therapeutic strategy.
Mechanism of Action of Fucosyltransferase Inhibitors
Fucosyltransferase inhibitors can be broadly categorized based on their mechanism of action. Some act as competitive inhibitors of the donor substrate, GDP-fucose, while others are metabolic inhibitors that interfere with the fucosylation pathway within the cell.[8][13][14][15]
-
FTI-X (Novel Inhibitor): A potent, selective, small-molecule inhibitor designed to competitively bind to the active site of FUTs, preventing the transfer of fucose from GDP-fucose to the acceptor substrate.
-
2-fluoro-peracetylated fucose (2FF): A known metabolic inhibitor.[16] This cell-permeable fucose analog is processed within the cell into a non-transferable GDP-fucose analog, which then acts as a competitive inhibitor of FUTs.[14][16]
Comparative Analysis of FTI-X and 2FF
The efficacy and mechanism of FTI-X were validated through a series of in vitro and cell-based assays and compared with 2FF. The following tables summarize the quantitative data obtained.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target FUT | IC50 (µM) | Ki (µM) |
| FTI-X | FUT6 | 0.5 | 0.2 |
| FUT7 | 0.8 | 0.3 | |
| 2FF | FUT6 | 15 | 7 |
| FUT7 | 25 | 11 |
Table 2: Cellular Fucosylation Inhibition
| Inhibitor | Cell Line | Assay | Endpoint | EC50 (µM) |
| FTI-X | SW480 (Colon Cancer) | Flow Cytometry | sLeX Expression | 2.5 |
| 2FF | SW480 (Colon Cancer) | Flow Cytometry | sLeX Expression | 50 |
Table 3: Functional Cell Adhesion Assay
| Inhibitor | Cell Line | Adhesion to | Inhibition of Adhesion (%) |
| FTI-X (10 µM) | SW480 | E-selectin coated plate | 85 |
| 2FF (100 µM) | SW480 | E-selectin coated plate | 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Fucosyltransferase Inhibition Assay
This high-throughput fluorescence-based assay measures the direct inhibition of FUT activity.[1][2][3][4][17]
Materials:
-
Recombinant human FUT6 or FUT7 enzyme
-
GDP-fucose (donor substrate)
-
Fluorescently labeled acceptor substrate (e.g., 4-methylumbelliferyl N-acetyllactosamine)
-
Inhibitor (FTI-X or 2FF) at various concentrations
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MnCl2)
-
Secondary glycosidase enzyme
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the FUT enzyme, the fluorescently labeled acceptor substrate, and the inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding GDP-fucose.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the FUT reaction.
-
Add the secondary glycosidase enzyme. This enzyme will only cleave the unfucosylated substrate, releasing the fluorescent 4-methylumbelliferone.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (Excitation: 365 nm, Emission: 445 nm).
-
Calculate the percent inhibition and determine the IC50 values.
Cellular sLeX Expression Assay
This assay quantifies the inhibition of cell surface fucosylation in a cellular context using flow cytometry.[14]
Materials:
-
SW480 human colon cancer cells
-
Cell culture medium and supplements
-
Inhibitor (FTI-X or 2FF) at various concentrations
-
Phosphate-buffered saline (PBS)
-
Anti-sLeX antibody (e.g., clone HECA-452)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Seed SW480 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of FTI-X or 2FF for 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Incubate the cells with the primary anti-sLeX antibody for 1 hour on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry.
-
Determine the mean fluorescence intensity and calculate the EC50 values.
Cell Adhesion Assay
This functional assay measures the ability of the inhibitor to block the adhesion of cancer cells to selectins.
Materials:
-
SW480 human colon cancer cells
-
Recombinant human E-selectin/Fc chimera
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent cell stain)
-
Inhibitor (FTI-X or 2FF)
-
Fluorescence plate reader
Procedure:
-
Coat the 96-well plates with recombinant E-selectin overnight at 4°C.
-
Wash the plates and block with 1% BSA for 1 hour.
-
Treat SW480 cells with FTI-X or 2FF at the indicated concentrations for 72 hours.
-
Label the treated cells with Calcein-AM for 30 minutes.
-
Wash the cells and resuspend in assay buffer.
-
Add the labeled cells to the E-selectin coated wells and incubate for 1 hour at 37°C.
-
Gently wash the plates to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion inhibition compared to the untreated control.
Visualizations
Signaling Pathway and Inhibition Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 4. researchgate.net [researchgate.net]
- 5. Fucosyltransferase 2 inhibitors: Identification via docking and STD-NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toward α-1,3/4 fucosyltransferases targeted drug discovery: In silico uncovering of promising natural inhibitors of fucosyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure-function studies on selectin carbohydrate ligands. Modifications to fucose, sialic acid and sulphate as a sialic acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
comparing the effects of different fucose analogs on glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of glycosylation, a critical post-translational modification, offers profound opportunities in disease treatment and biotechnology. Fucosylation, the addition of fucose to glycans, plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] Consequently, the development of fucose analogs to modulate fucosylation has become a key area of research, particularly in cancer therapy and antibody engineering. This guide provides a comprehensive comparison of different fucose analogs, their mechanisms of action, and their effects on glycosylation, supported by experimental data.
Mechanism of Action: Hijacking the Fucose Salvage Pathway
Fucose analogs primarily exert their effects by entering the fucose salvage pathway.[1][3][4] Once inside the cell, these analogs are converted into guanosine (B1672433) diphosphate (B83284) (GDP)-fucose analogs. These unnatural GDP-fucose molecules can then interfere with fucosylation in two main ways:
-
Competitive Inhibition of Fucosyltransferases (FUTs): The analog GDP-fucose competes with endogenous GDP-fucose for binding to FUTs, the enzymes responsible for transferring fucose to glycan chains.[1][5]
-
Feedback Inhibition of the de novo Pathway: Accumulation of GDP-fucose analogs can allosterically inhibit key enzymes in the de novo fucose synthesis pathway, such as GDP-mannose 4,6-dehydratase (GMD), leading to a reduction in the overall cellular pool of GDP-fucose.[1][4]
Certain analogs, due to their structure, are poor substrates for FUTs, leading to a halt or significant slowing of the fucosylation process.[3]
Fucose Biosynthesis and Inhibition Pathway
Caption: Mechanism of fucose analog-mediated inhibition of glycosylation.
Comparison of Fucose Analogs
The following tables summarize the quantitative data on the effects of various fucose analogs on fucosylation.
Table 1: Inhibitory Activity of Fluorinated Fucose Analogs against FUT8
| Fucose Analog | Concentration (µM) | % Inhibition of FUT8 | Reference |
| GDP-2-deoxy-2-fluoro-l-fucose | 5 | 92% | [1] |
| GDP-2-deoxy-2,6-difluoro-l-fucose | 5 | 70% | [1] |
FUT8 is the fucosyltransferase responsible for core fucosylation of N-glycans on antibodies.
Table 2: Effect of Fucose Analogs on Cancer Cell Viability
| Fucose Analog (Peracetylated) | Cell Line | Concentration (µM) | % Inhibition of Cell Viability | Reference |
| 6,6-difluoro-l-fucose | HCT116 | 100 | ~75% | [1] |
| 6,6,6-trifluoro-l-fucose | HCT116 | 100 | >75% | [1] |
| 6,6-difluoro-l-fucose | MDA-MB-231 | 100 | ~40% | [1] |
| 6,6,6-trifluoro-l-fucose | MDA-MB-231 | 100 | ~50% | [1] |
| 2-deoxy-2-fluoro-l-fucose | Various | 100 | No apparent effect | [1] |
Table 3: Comparison of Fucose Analogs on Antibody Fucosylation
| Fucose Analog | Cell Line | Concentration | Reduction in Fucosylation | Incorporation into Glycan | Reference |
| 2-deoxy-2-fluorofucose | CHO | 20 µM | From 80% to 17.5% | Low | [5][6] |
| 5-alkynylfucose | CHO | Not specified | More potent than 2-deoxy-2-fluorofucose | Significant | [5] |
Impact of Acetylation
Peracetylation of fucose analogs is a common strategy to enhance their cell permeability.[5][7] The acetyl groups are removed by intracellular esterases, releasing the active analog.[5] Studies have shown that acetylation has a minor impact on the overall efficacy of fucosylation inhibition, suggesting that the unprotected forms are also readily taken up by cells.[5][7]
Downstream Effects: Enhancing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
A significant application of fucose analogs is in the production of therapeutic antibodies with enhanced ADCC.[8][9] The absence of core fucose on the Fc N-glycan of an IgG1 antibody dramatically increases its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to a more potent cytotoxic response against target cells.[8][9][10] The use of fucose analogs in cell culture is a promising method to produce afucosylated or low-fucose antibodies.[5][6]
Experimental Workflow for Comparing Fucose Analogs
Caption: General workflow for evaluating the effects of fucose analogs.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Plate cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the fucose analogs (e.g., 10 µM, 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Alamar Blue Addition: Add Alamar blue reagent (10% of the culture volume) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
FUT8 Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a fluorescently labeled acceptor substrate, GDP-fucose, and the fucosyltransferase enzyme (FUT8).
-
Inhibitor Addition: Add varying concentrations of the GDP-fucose analog to be tested.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: Analyze the reaction products using a suitable method, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis, to separate the fucosylated product from the unreacted substrate.
-
Data Analysis: Determine the percentage of inhibition by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control reaction without the inhibitor. Calculate the IC50 value.
Mass Spectrometry for N-Glycan Analysis
-
Protein Extraction and Denaturation: Extract glycoproteins from the cell lysate or culture supernatant. Denature the proteins using a denaturing agent (e.g., SDS) and heat.
-
Glycan Release: Release the N-glycans from the glycoproteins enzymatically using PNGase F.
-
Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.
-
Purification: Purify the labeled glycans to remove excess dye and other contaminants.
-
Mass Spectrometry Analysis: Analyze the purified glycans using MALDI-TOF MS or LC-MS to determine their mass and structure.
-
Data Analysis: Identify and quantify the fucosylated and afucosylated glycan species to determine the overall level of fucosylation.
Conclusion
The study of fucose analogs is a rapidly evolving field with significant therapeutic potential. Fluorinated and alkynyl fucose analogs have demonstrated considerable efficacy in inhibiting fucosylation, with downstream effects such as reduced cancer cell proliferation and enhanced antibody-mediated cytotoxicity. The choice of a particular fucose analog will depend on the specific research or therapeutic goal, balancing factors such as inhibitory potency, potential for incorporation into glycans, and cellular toxicity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel fucose analogs.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Selective Chemoenzymatic Modification on the Core Fucose of an Antibody Enhances Its Fcγ Receptor Affinity and ADCC Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
Fucosylation vs. Non-Fucosylation: A Comparative Guide to Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
The glycosylation profile of therapeutic antibodies and other glycoproteins is a critical quality attribute that can significantly impact their clinical efficacy and safety. Among the various glycosylation modifications, the presence or absence of core fucose on the N-glycans of the Fc region has emerged as a key modulator of effector functions. This guide provides an objective comparison of the functional consequences of fucosylation versus non-fucosylation, supported by experimental data, to aid researchers in the development of next-generation biologics with enhanced therapeutic potential.
Key Functional Consequences at a Glance
The removal of fucose from the Fc glycan, a process known as afucosylation or non-fucosylation, has the most profound impact on Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). This is primarily due to a significantly increased binding affinity for the Fcγ receptor IIIa (FcγRIIIa), which is predominantly expressed on Natural Killer (NK) cells, the primary mediators of ADCC. In contrast, the effect on Complement-Dependent Cytotoxicity (CDC) and other functions like Antibody-Dependent Cellular Phagocytosis (ADCP) and pharmacokinetics is generally considered to be minimal.
Quantitative Data Summary
The following tables summarize the quantitative differences observed between fucosylated and non-fucosylated (afucosylated) antibodies in key functional assays.
Table 1: Impact on Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)
| Parameter | Fucosylated Antibody | Non-fucosylated Antibody | Fold Change | Reference |
| ADCC Activity (EC50) | Higher EC50 (lower potency) | >100-fold lower EC50 (higher potency) | 20-100x increase | [1][2] |
| Maximal Lysis (%) | Lower maximal lysis | Higher maximal lysis | Variable | [3] |
Table 2: Impact on FcγRIIIa Binding Affinity
| Parameter | Fucosylated Antibody | Non-fucosylated Antibody | Fold Change | Reference |
| Binding Affinity (KD) | Weaker affinity (higher KD) | ~20-30x stronger affinity (lower KD) | 20-40x increase | [3][4] |
Table 3: Impact on Other Effector Functions and Properties
| Function/Property | Fucosylated Antibody | Non-fucosylated Antibody | General Observation | Reference |
| Complement-Dependent Cytotoxicity (CDC) | Baseline activity | No significant change | Fucosylation does not notably affect C1q binding or CDC. | [5] |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | Baseline activity | No significant or consistent change | The effect of afucosylation on ADCP is less clear and appears to be context-dependent. | [6][7][8] |
| Pharmacokinetics (PK) | Standard PK profile | No significant change | Afucosylation does not appear to alter antibody clearance or half-life. | [8][9] |
Visualizing the Mechanism and Workflows
To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate key concepts.
Caption: ADCC signaling pathway comparing fucosylated and non-fucosylated antibodies.
Caption: General experimental workflow for an in vitro ADCC assay.
Caption: Logical relationship of fucosylation status to functional consequences.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the functional consequences of fucosylation. Below are outlines for key experiments.
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay (Flow Cytometry-Based)
This protocol provides a method to quantify the killing of target cells by effector cells in the presence of an antibody.
-
Cell Preparation:
-
Target Cells: Culture a relevant target cell line (e.g., a tumor cell line expressing the antigen of interest). Harvest and wash the cells. Label the target cells with a fluorescent dye (e.g., CFSE or PKH67) for identification. Resuspend the labeled cells at a known concentration.
-
Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. NK cells within the PBMC population will act as the primary effector cells. Resuspend the PBMCs at a specific concentration to achieve the desired effector-to-target (E:T) ratio.[10]
-
-
Assay Setup:
-
In a 96-well U-bottom plate, add the labeled target cells.
-
Add serial dilutions of the fucosylated and non-fucosylated antibodies to the respective wells.
-
Add the effector cells to achieve a predetermined E:T ratio (e.g., 25:1).
-
Include control wells: target cells alone (spontaneous death), target cells with effector cells (background lysis), and target cells with a lysis agent (maximum lysis).[10]
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell-mediated cytotoxicity.
-
-
Staining and Data Acquisition:
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well to stain dead cells.[10]
-
Acquire events using a flow cytometer.
-
-
Data Analysis:
-
Gate on the fluorescently labeled target cell population.
-
Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = 100 * (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Plot the percentage of specific lysis against the antibody concentration to generate dose-response curves and determine the EC50 values.
-
Complement-Dependent Cytotoxicity (CDC) Assay (Luminescence-Based)
This assay measures the ability of an antibody to induce cell lysis through the activation of the complement cascade.
-
Cell Preparation:
-
Prepare target cells expressing the antigen of interest and resuspend them in a suitable assay buffer at a defined concentration.[11]
-
-
Assay Setup:
-
In a 96-well white, flat-bottom plate, add the target cells.
-
Add serial dilutions of the fucosylated and non-fucosylated antibodies.
-
Add a source of complement, typically baby rabbit complement or human serum, to all wells except the no-complement controls.[11]
-
Include control wells: target cells alone (spontaneous release), and target cells with a lysis agent (maximum release).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.
-
-
Lysis Measurement:
-
Add a reagent that measures the release of an intracellular enzyme (e.g., adenylate kinase or GAPDH) from lysed cells. This is often a coupled enzymatic reaction that generates a luminescent signal.[11]
-
Incubate at room temperature for a short period as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration using a similar formula as for the ADCC assay, substituting luminescence readings for cell percentages.
-
Generate dose-response curves and determine EC50 values.
-
FcγRIIIa Binding Analysis (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.[12][13]
-
Immobilization:
-
Binding Measurement:
-
Inject a series of concentrations of the fucosylated and non-fucosylated antibodies over the sensor surface. A reference flow cell without the receptor should be used for background subtraction.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the antibody binding to the receptor. This generates a sensorgram showing the association and dissociation phases.
-
-
Regeneration:
-
After each antibody injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound antibody, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
FcγRIIIa Binding Analysis (Biolayer Interferometry - BLI)
BLI is another label-free technique for real-time analysis of biomolecular interactions.[16][17]
-
Immobilization:
-
Immobilize the FcγRIIIa protein onto biosensor tips. This can be achieved by using streptavidin-coated biosensors and biotinylated FcγRIIIa, or anti-His biosensors and His-tagged FcγRIIIa.
-
-
Assay Steps:
-
Baseline: Equilibrate the biosensor tips in assay buffer to establish a stable baseline.
-
Loading: Load the FcγRIIIa onto the biosensor tips.
-
Association: Dip the biosensor tips into wells containing different concentrations of the fucosylated and non-fucosylated antibodies to measure the association.
-
Dissociation: Move the biosensor tips back into buffer-containing wells to measure the dissociation.
-
-
Data Analysis:
-
The instrument software records the wavelength shift, which is proportional to the number of bound molecules.
-
Similar to SPR, the resulting binding curves are fitted to a kinetic model to determine ka, kd, and KD.[18]
-
Conclusion
The presence or absence of core fucose on the Fc N-glycan is a critical determinant of an antibody's therapeutic efficacy, primarily through its profound impact on ADCC. Non-fucosylated antibodies consistently demonstrate significantly enhanced binding to FcγRIIIa and, consequently, more potent ADCC activity. For therapeutic antibodies where ADCC is a key mechanism of action, engineering the glycosylation to produce afucosylated variants presents a promising strategy for developing more effective treatments. The experimental protocols outlined in this guide provide a framework for the robust assessment of these functional differences, enabling informed decisions in the drug development process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of N-Glycosylation in FcγRIIIa interaction with IgG [frontiersin.org]
- 5. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the role of afucosylated glycoforms on the in vitro antibody-dependent phagocytosis activity of an antibody to Aβ aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. agilent.com [agilent.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Analysis of Fc-Gamma Receptor-IgG Interactions on Octet Platform | Sartorius [sartorius.com]
- 17. Bio-layer interferometry (BLI) [bio-protocol.org]
- 18. Antibody characterizations by BioLayer Interferometry (BLI) [protocols.io]
A Researcher's Guide to High-Throughput Screening Assays for Fucosylation Inhibitors
For researchers, scientists, and drug development professionals, the identification of potent and selective fucosylation inhibitors is a critical step in developing novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a comprehensive comparison of validated high-throughput screening (HTS) assays designed to identify such inhibitors, complete with experimental data, detailed protocols, and workflow visualizations.
Fucosylation, the process of adding fucose sugar moieties to proteins and lipids, is mediated by a family of enzymes known as fucosyltransferases (FUTs). Dysregulation of fucosylation is a hallmark of various pathologies, making FUTs attractive drug targets. High-throughput screening is an essential tool for discovering small molecule inhibitors of these enzymes from large compound libraries. This guide compares the primary HTS methodologies employed for this purpose: fluorescence-based assays and cell-based lectin-binding assays.
Comparative Performance of Fucosylation Inhibitor HTS Assays
The choice of an HTS assay depends on various factors, including the specific FUT target, the desired throughput, and the nature of the compound library being screened. Below is a summary of key performance metrics for different assay types.
| Assay Type | Principle | Target | Validation Parameter | Value | Reference |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled donor substrate upon enzymatic transfer to a larger acceptor molecule. | FUT6, FUT7 | Z'-factor | > 0.8 | [1] |
| Screening Concentration | 10 µM | [1] | |||
| Identified Inhibitor (S 01925) | IC50: ~5 µM (for FUT6) | [1] | |||
| Coupled Enzyme Fluorescent Assay | A multi-step enzymatic reaction where FUT inhibition leads to the generation of a fluorescent signal. | Human FUT | Assay Principle | Inhibition of fucosylation allows a glycosidase to cleave a substrate, releasing a fluorophore. | [2] |
| Cell-Based Lectin Staining Assay | Quantifies the level of cell surface fucosylation by measuring the binding of a fluorescently labeled fucose-specific lectin. | Cellular Fucosylation | Control Inhibitor (2-deoxy-2-fluoro-L-fucose) | IC50: 152 µM ± 96 µM | [3] |
| Assay Format | 384-well microplate | [4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding and implementing these assays.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the activity of FUTs.
Materials:
-
384-well, low-volume, black, round-bottom polystyrene microplates
-
Recombinant human FUT enzyme (e.g., FUT6 or FUT7)
-
Fluorescently labeled donor substrate (e.g., GDP-Fucose-FLUOR)
-
Glycoprotein acceptor substrate (e.g., fetuin)[1]
-
Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 10 mM MnCl₂, 0.1% BSA
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
To each well of the microplate, add 5 µL of assay buffer containing the FUT enzyme and the acceptor substrate.
-
Add 50 nL of test compound in DMSO to the assay wells. For control wells, add 50 nL of DMSO.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled GDP-Fucose solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
Coupled Enzyme Fluorescent Assay
This assay format offers an alternative to FP by producing a fluorescent signal in the presence of an inhibitor.
Materials:
-
384-well microplates
-
Recombinant human FUT enzyme
-
Acceptor substrate with a fluorogenic tag (e.g., 4-methylumbelliferyl glycoside)[2]
-
Donor substrate: GDP-Fucose
-
Coupling enzyme: a specific glycosidase that cleaves the non-fucosylated acceptor
-
Assay Buffer: To be optimized for both FUT and glycosidase activity
-
Stop Solution: To terminate the glycosidase reaction if necessary
-
Test compounds in DMSO
-
Fluorescence plate reader
Procedure:
-
In each well, dispense the FUT enzyme, the fluorogenic acceptor substrate, GDP-Fucose, and the test compound.
-
Incubate to allow the FUT reaction to proceed.
-
Add the coupling glycosidase to each well.
-
Incubate to allow for the hydrolysis of the non-fucosylated acceptor substrate.
-
Measure the fluorescence intensity (e.g., excitation at 365 nm and emission at 445 nm for 4-methylumbelliferone).
-
An increase in fluorescence indicates inhibition of the FUT enzyme.
Cell-Based Lectin Staining Assay
This cell-based assay provides a more physiologically relevant context by measuring the inhibition of fucosylation in a cellular environment.
Materials:
-
CHO-K1 cells (or other suitable cell line)
-
384-well, clear-bottom, black-walled microplates for imaging
-
Cell culture medium
-
Test compounds in DMSO
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer (optional): 0.1% Triton X-100 in PBS
-
Fluorescently labeled fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin conjugated to FITC, AAL-FITC)[4]
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells into the 384-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of test compounds and incubate for a period that allows for protein turnover (e.g., 48-72 hours).
-
Wash the cells with PBS, then fix with 4% paraformaldehyde.
-
(Optional) Permeabilize the cells if intracellular fucosylation is of interest.
-
Incubate the cells with a solution containing the fluorescently labeled lectin and a nuclear counterstain.
-
Wash the cells to remove unbound lectin and stain.
-
Acquire images of the cells using a high-content imaging system.
-
Analyze the images to quantify the mean fluorescence intensity of the lectin staining per cell, normalized to the cell number (from the nuclear stain).
Comparison of Alternative Methods
Beyond HTS assays, several other methods can be used to study fucosylation and its inhibition, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Direct detection and quantification of fucosylated glycans or GDP-fucose levels. | High accuracy and specificity; can distinguish between de novo and salvage pathways. | Requires specialized expertise and equipment; lower throughput.[5] |
| Lectin Blotting | Use of fucose-binding lectins to detect fucosylated proteins on a western blot. | Relatively simple and widely accessible. | Semi-quantitative; may have specificity issues.[5] |
| Metabolic Labeling with Fucose Analogs | Incorporation of chemically tagged fucose analogs (e.g., via click chemistry) to visualize fucosylated glycans. | Enables visualization of fucosylated glycans in cells and tissues. | Can be less quantitative than other methods.[5] |
Conclusion
The validation of a high-throughput screening assay is paramount for the successful identification of novel fucosylation inhibitors. The choice between a biochemical assay, such as fluorescence polarization or a coupled enzyme system, and a cell-based lectin staining assay will depend on the specific research question and available resources. Biochemical assays offer a direct measure of enzyme inhibition and are often more straightforward to implement, while cell-based assays provide a more physiologically relevant context by accounting for cell permeability and metabolism of the test compounds. By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can select and validate the most appropriate HTS assay to advance their drug discovery efforts in the field of fucosylation.
References
- 1. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Comparative Glycoproteomics of Fucosylated Proteins
For researchers, scientists, and drug development professionals, the study of fucosylated proteins offers a promising frontier for biomarker discovery and therapeutic development. Alterations in fucosylation are increasingly recognized as key signatures in various physiological and pathological states, including cancer and inflammation. This guide provides a comparative overview of prevalent techniques for the enrichment and quantification of fucosylated glycoproteins, supported by experimental data and detailed protocols.
Comparison of Enrichment Strategies for Fucosylated Glycoproteins
The effective enrichment of fucosylated glycoproteins is a critical first step in their detailed analysis. The choice of enrichment strategy can significantly impact the coverage and quantitative accuracy of a glycoproteomics study. Below is a comparison of the most common methods.
| Enrichment Technique | Principle | Strengths for Fucosylated Proteins | Weaknesses for Fucosylated Proteins |
| Lectin Affinity Chromatography (LAC) | Utilizes lectins, proteins that bind to specific carbohydrate structures. Lectins like Aleuria aurantia (B1595364) lectin (AAL) and Lotus tetragonobus lectin (LTA) have high affinity for fucose residues.[1][2] | High specificity for fucosylated glycans, enabling targeted enrichment.[1][3] Combinations of lectins can be used to capture a wider range of fucosylated structures.[3] | Potential for non-specific binding.[4] The availability of lectins for all fucose linkages is limited. May co-purify non-glycosylated proteins.[4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates molecules based on their hydrophilicity. Glycopeptides, being more polar due to their glycan moieties, are retained longer than non-glycosylated peptides.[4] | Provides broad enrichment of glycopeptides, including fucosylated ones, with low bias towards different glycan types.[5][6] Can be readily combined with reversed-phase chromatography for multidimensional separation.[4] | May co-enrich other hydrophilic non-glycosylated peptides.[4] Can be biased against hydrophobic glycopeptides or those with small glycan structures.[4] |
| Boronic Acid Affinity Chromatography (BAAC) | Boronic acid forms reversible covalent bonds with cis-diol groups present in sugar moieties, including fucose.[7] | Offers a more universal enrichment of glycoproteins as it is not dependent on a specific glycan sequence.[7] The interaction is pH-dependent, allowing for controlled binding and elution.[8] | Optimal binding often occurs at a basic pH, which might affect the stability of some proteins.[9] Can exhibit non-specific hydrophobic interactions.[9] |
| Metabolic Labeling | Involves the metabolic incorporation of a fucose analog with a bioorthogonal handle (e.g., an alkyne or azide) into cellular glycoproteins. These labeled proteins can then be selectively captured.[10] | Enables the specific enrichment of newly synthesized fucosylated proteins.[10] Allows for pulse-chase experiments to study fucosylation dynamics. | Requires cell culture systems that can incorporate the analog. The efficiency of incorporation can vary. |
Quantitative Glycoproteomics Approaches
Following enrichment, accurate quantification is essential for comparative studies. Two main strategies are employed in mass spectrometry-based glycoproteomics:
| Quantitative Method | Principle | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the signal intensities of precursor ions or the number of spectral counts for a given glycopeptide across different samples.[11] | Simple experimental workflow without the need for chemical labeling.[12] Cost-effective and allows for the analysis of a large number of samples.[12][13] | Can be affected by run-to-run variation in instrument performance.[14] Requires sophisticated data processing for alignment and normalization. |
| Stable Isotope Labeling | Involves the incorporation of stable isotopes into peptides or glycans, either metabolically (e.g., SILAC) or chemically (e.g., iTRAQ, TMT). The relative abundance of a glycopeptide is determined by the intensity ratio of its light and heavy isotopic forms.[15] | High quantitative accuracy as samples are mixed and analyzed together, minimizing experimental variability.[15] | More complex and expensive experimental workflows.[13] Can be limited by the number of samples that can be multiplexed. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in fucosylated glycoproteomics.
Protocol 1: Lectin Affinity Chromatography (LAC) Enrichment of Fucosylated Glycopeptides
This protocol uses Aleuria aurantia lectin (AAL), which specifically binds to fucose residues.
Materials:
-
AAL-immobilized agarose (B213101) beads
-
Empty chromatography column
-
Equilibration Buffer: 10 mM HEPES-NaOH, pH 7.5
-
Elution Buffer: 20 mM L-fucose in Equilibration Buffer
-
C18 desalting column
Procedure:
-
Column Preparation: Pack an empty column with AAL-immobilized agarose beads according to the manufacturer's instructions.
-
Equilibration: Wash the column with 5 bed volumes of Elution Buffer, followed by equilibration with 10 bed volumes of Equilibration Buffer.[16]
-
Sample Loading: Apply the protease-digested peptide mixture to the column. Collect the flow-through fraction.[16]
-
Washing: Wash the column with at least 10 bed volumes of Equilibration Buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound fucosylated glycopeptides by applying 3-5 bed volumes of Elution Buffer. Collect the eluate.[16]
-
Desalting: Desalt the eluted glycopeptides using a C18 column prior to mass spectrometry analysis.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment of Glycopeptides
This protocol is a general method for enriching all glycopeptides, including fucosylated ones.
Materials:
-
HILIC solid-phase extraction (SPE) cartridge (e.g., iSPE®-HILIC)
-
Loading/Washing Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)
-
Elution Buffer: 0.1% TFA in water
Procedure:
-
Sample Preparation: Resuspend the dried peptide digest in the Loading/Washing Buffer.[6]
-
Cartridge Equilibration: Condition the HILIC SPE cartridge with Elution Buffer followed by the Loading/Washing Buffer.
-
Sample Loading: Load the peptide sample onto the equilibrated cartridge.
-
Washing: Wash the cartridge with the Loading/Washing Buffer to remove non-glycosylated peptides.
-
Elution: Elute the enriched glycopeptides with the Elution Buffer.
-
Drying: Dry the eluted glycopeptides in a vacuum centrifuge before reconstituting for mass spectrometry analysis.
Quantitative Data Summary
The following table presents example data illustrating the comparative performance of different enrichment strategies for identifying fucosylated glycoproteins in a hypothetical cancer cell line versus a control.
| Protein ID | Gene Name | Enrichment Method | Fold Change (Cancer/Control) | p-value |
| P02768 | ALBU | AAL-Lectin Affinity | 2.5 | 0.012 |
| P01876 | IGHA1 | HILIC | 1.8 | 0.045 |
| Q9Y624 | FUT8 | Boronic Acid Affinity | 3.1 | 0.008 |
| P19652 | LAMA5 | AAL-Lectin Affinity | 4.2 | 0.001 |
| P02751 | FN1 | HILIC | 2.1 | 0.033 |
This is example data for illustrative purposes.
Visualizing Workflows and Pathways
Experimental Workflows
A typical comparative glycoproteomics workflow involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for comparative glycoproteomics.
Fucosylation in Signaling Pathways
Fucosylation plays a critical role in modulating key signaling pathways implicated in development and disease.
Notch Signaling Pathway
O-fucosylation of Notch receptors by POFUT1 is essential for their proper function and interaction with ligands like Delta and Jagged.[17][18][19]
Caption: Role of O-fucosylation in Notch signaling.
TGF-β Signaling Pathway
Core fucosylation of the TGF-β receptor, catalyzed by FUT8, is crucial for mediating its signaling cascade.[20][21]
References
- 1. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 4. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilicon.com [hilicon.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing | MDPI [mdpi.com]
- 8. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-free quantification - Wikipedia [en.wikipedia.org]
- 12. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]
- 14. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New wrinkles in old receptors: core fucosylation is yet another target to inhibit TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of GDP-L-fucose: A Guide for Laboratory Professionals
Guanosine Diphosphate-L-fucose (GDP-L-fucose) is a key nucleotide sugar essential for the biosynthesis of fucosylated oligosaccharides. As a common reagent in glycosylation research and drug development, its proper handling and disposal are paramount to maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[2] Handling should be conducted in a well-ventilated area to avoid inhalation of any aerosolized powder.[1] In case of contact, immediately flush the affected area with copious amounts of water.[1]
Quantitative Data on this compound and Related Compounds
The following table summarizes key information pertinent to the handling and disposal of this compound.
| Property | Data | Source |
| Chemical Formula | C16H25N5O15P2 | [3] |
| Molecular Weight | 589.34 g/mol | [3] |
| Physical State | Powder | [3] |
| Storage Temperature | -20°C (long-term) | [3][4] |
| Solubility | Soluble in water | [2] |
| Stability | Stable under normal conditions; hygroscopic | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon thermal decomposition | [2] |
Step-by-Step Disposal Protocol for this compound
As this compound is a non-hazardous biological reagent, its disposal is generally straightforward and aligns with standard procedures for non-hazardous laboratory waste.[5][6][7] However, always consult your institution's specific waste management guidelines.
For Uncontaminated this compound (Solid or Aqueous Solutions):
-
Small Quantities: For trace amounts of solid this compound or dilute aqueous solutions, disposal down the sanitary sewer with copious amounts of water is often permissible.[5][6] This is a common practice for non-hazardous biological solutions.
-
Large Quantities: For larger quantities of solid waste, it should be collected in a designated, clearly labeled non-hazardous waste container.[1][6] This container can then be disposed of in the regular trash, provided it is securely sealed.[5] Liquid waste should not be disposed of in regular trash.[6]
-
Decontamination (Optional but Recommended): Although not strictly required for a non-hazardous compound, treating the waste with a suitable disinfectant (e.g., a fresh 10% bleach solution) or autoclaving can be a good laboratory practice, especially if there is any uncertainty about potential microbial contamination.[8][9]
For Contaminated this compound (e.g., mixed with hazardous chemicals):
If this compound has been mixed with hazardous materials (e.g., solvents, other toxic chemicals), it must be treated as hazardous waste.[7]
-
Segregation: Do not mix with non-hazardous waste.
-
Labeling: The waste container must be clearly labeled with the contents, including all hazardous components.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Contact your Environmental Health and Safety (EHS) department for specific procedures.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize your institution's specific safety and disposal protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Operational Guidance for Handling GDP-L-Fucose
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Guanosine Diphosphate L-fucose (GDP-L-fucose). The following procedures are designed to ensure the safe handling, use, and disposal of this biochemical reagent in a laboratory setting.
While this compound is not classified as a hazardous material, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The toxicological properties of this compound have not been exhaustively investigated, and it may cause irritation to the mucous membranes and upper respiratory tract.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent direct contact and minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. | Prevents skin contact. Use proper glove removal technique to avoid contamination.[1] |
| Eye Protection | Safety Goggles | Approved safety goggles. | Protects eyes from potential splashes or aerosols.[1][3] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | As conditions warrant. | Recommended if handling large quantities or if there is a risk of generating dust or aerosols.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture contamination.[1][2]
-
For long-term storage of stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month, protected from light.[4]
2. Handling and Use:
-
Handle in a well-ventilated area.
-
Avoid inhalation of any dust or aerosols.[2]
-
Prevent contact with skin and eyes.[5]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
3. Spill Management:
-
In case of a spill, avoid raising dust.[2]
-
Wear appropriate PPE, including a respirator if necessary.[2]
-
Contain the spill and collect the material using appropriate tools.[2]
-
Place the collected material into a suitable, sealed container for disposal.[2]
4. Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials, such as gloves and wipes, should be placed in a designated chemical waste container.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][2] |
Experimental Protocol: Enzymatic Assay Using this compound
This section provides a general methodology for a typical enzymatic assay involving this compound as a sugar donor for a fucosyltransferase.
Objective: To measure the activity of a specific fucosyltransferase by quantifying the transfer of fucose from this compound to an acceptor substrate.
Materials:
-
This compound (substrate)
-
Acceptor substrate (e.g., a specific glycoprotein (B1211001) or oligosaccharide)
-
Fucosyltransferase enzyme preparation
-
Assay buffer (optimized for the specific enzyme)
-
Quenching solution (e.g., EDTA solution)
-
Analytical system for product detection (e.g., HPLC, mass spectrometry, or radioactivity counter if using radiolabeled this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare the acceptor substrate at the desired concentration in the assay buffer.
-
Prepare the enzyme solution.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, acceptor substrate, and enzyme solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the this compound solution.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution or by heat inactivation (e.g., boiling for 5 minutes).
-
-
Product Analysis:
-
Analyze the reaction mixture to quantify the fucosylated product. This can be achieved through various methods, such as reverse-phase HPLC to separate the product from the substrates.[6]
-
-
Data Interpretation:
-
Calculate the amount of product formed and determine the enzyme activity based on the reaction conditions.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. An enzymatic method of analysis for this compound in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
